Niobium chloride (NbCl4)
Description
BenchChem offers high-quality Niobium chloride (NbCl4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niobium chloride (NbCl4) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
13569-70-5 |
|---|---|
Molecular Formula |
Cl4Nb |
Molecular Weight |
234.7 g/mol |
IUPAC Name |
tetrachloroniobium |
InChI |
InChI=1S/4ClH.Nb/h4*1H;/q;;;;+4/p-4 |
InChI Key |
FCLAPXQWWIRXCV-UHFFFAOYSA-J |
SMILES |
Cl[Nb](Cl)(Cl)Cl |
Canonical SMILES |
Cl[Nb](Cl)(Cl)Cl |
Other CAS No. |
13569-70-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Niobium Tetrachloride
This technical guide provides a comprehensive analysis of the crystal structure of niobium tetrachloride (NbCl₄), tailored for researchers, scientists, and professionals in drug development who may utilize niobium compounds in various applications. This document outlines the crystallographic data, experimental protocols for structure determination, and a visualization of its unique structural features.
Introduction
Niobium(IV) chloride, a compound of significant interest in inorganic chemistry and materials science, presents as dark violet crystals that are highly sensitive to air and moisture.[1][2][3] Its solid-state structure is not composed of discrete molecules but rather a one-dimensional polymeric arrangement, which gives rise to interesting magnetic and electronic properties.[1][4] Understanding the precise crystal structure is crucial for elucidating these properties and for the rational design of new materials and chemical syntheses.
Crystallographic Data
Niobium tetrachloride crystallizes in the monoclinic system, belonging to the C2/m space group.[4][5] The structure is characterized by one-dimensional chains of edge-sharing NbCl₆ octahedra.[1][4][5] A defining feature of these chains is the presence of alternating short and long niobium-niobium distances, indicative of metal-metal bonding.[1][4][6] The shorter Nb-Nb distance is approximately 3.029 Å, while the longer distance is about 3.794 Å.[1][6] This pairing of niobium atoms results in the compound's diamagnetism.[1]
The coordination environment around each niobium atom is octahedral, being bonded to six chlorine atoms.[5] There are three distinct crystallographic sites for the chlorine atoms; some are bonded to a single niobium atom, while others act as bridges between two niobium centers, facilitating the formation of the polymeric chain.[4][5] The Nb-Cl bond distances range from 2.32 to 2.55 Å.[5]
Crystal Data and Structure Refinement
The following tables summarize the key crystallographic data for niobium tetrachloride.
| Parameter | Value |
| Chemical Formula | NbCl₄ |
| Formula Weight | 234.718 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Lattice Parameters | |
| a | 12.22 Å |
| b | 6.86 Å |
| c | 8.39 Å |
| α | 90.00° |
| β | 131.17° |
| γ | 90.00° |
| Volume | 529.54 ų |
| Z (Formula units/cell) | 2 |
| Calculated Density | 2.94 g/cm³ |
Table 1: Crystallographic Data for Niobium Tetrachloride.[4][5]
Atomic Coordinates and Displacement Parameters
The positions of the atoms within the conventional unit cell are given below.
| Atom | Wyckoff Symbol | x | y | z |
| Nb | 4g | 0 | 0.219204 | 0 |
| Cl1 | 4i | 0.681247 | 0 | 0.155079 |
| Cl2 | 4i | 0.291684 | 0.5 | 0.821998 |
| Cl3 | 8j | 0.976299 | 0.75573 | 0.702805 |
Table 2: Fractional Atomic Coordinates for Niobium Tetrachloride.[5]
Experimental Protocols
The determination of the crystal structure of niobium tetrachloride relies on the synthesis of high-quality single crystals followed by single-crystal X-ray diffraction analysis.
Synthesis of Niobium Tetrachloride Crystals
A common method for synthesizing single crystals of niobium tetrachloride involves the chemical vapor transport reaction between niobium pentachloride (NbCl₅) and elemental niobium metal.[1][6]
Methodology:
-
A precisely weighed amount of niobium pentachloride (e.g., 5 g) and elemental niobium are sealed in an evacuated quartz ampoule.
-
The ampoule is placed in a two-zone tube furnace to establish a temperature gradient.
-
The zone containing the reactants (niobium metal) is heated to approximately 400 °C, while the other end of the ampoule, where crystal growth is desired, is maintained at a lower temperature, around 250 °C.[1]
-
Over several days, the niobium pentachloride vapor reacts with the hot niobium metal to form gaseous lower niobium chlorides, including NbCl₄.
-
Niobium tetrachloride then deposits as single crystals in the cooler zone of the ampoule.
-
Due to the high sensitivity of NbCl₄ to air and moisture, the ampoule is opened in an inert atmosphere (e.g., a glovebox) to recover the crystals.[1][2]
Single-Crystal X-ray Diffraction
The definitive method for elucidating the crystal structure of niobium tetrachloride is single-crystal X-ray diffraction.
Methodology:
-
Crystal Mounting: A suitable single crystal of NbCl₄ is selected under a microscope in an inert environment and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
Structural Visualization
The polymeric chain structure of niobium tetrachloride is a key feature of its crystal lattice. The following diagram illustrates the connectivity of the edge-sharing NbCl₆ octahedra.
Schematic of the NbCl₄ polymeric chain structure.
Conclusion
The crystal structure of niobium tetrachloride has been accurately determined to be a monoclinic system with the space group C2/m. Its most notable feature is the one-dimensional polymeric chain of edge-sharing NbCl₆ octahedra with alternating niobium-niobium distances, which explains its diamagnetic nature. The detailed crystallographic data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and serve as a foundation for further investigations into its chemical and physical properties.
References
- 1. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. Niobium(IV) chloride - Wikiwand [wikiwand.com]
- 3. About: Niobium(IV) chloride [dbpedia.org]
- 4. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electronic Properties of Niobium (IV) Chloride
Niobium (IV) chloride, with the chemical formula NbCl₄, is a fascinating inorganic compound that exists as dark violet, crystalline solids.[1][2] As a d¹ transition metal halide, its niobium center possesses a single valence electron, which gives rise to a host of interesting and complex electronic and magnetic properties. These properties are intrinsically linked to its unique crystal structure, making NbCl₄ a subject of significant academic and research interest. This guide provides a comprehensive overview of the electronic properties of niobium (IV) chloride, detailing its structure, quantitative electronic data, and the experimental protocols used for its characterization.
Crystal and Electronic Structure
The electronic properties of solid-state niobium (IV) chloride are a direct consequence of its distinct crystal structure. Unlike simpler metal halides that might exist as discrete molecules, NbCl₄ forms a one-dimensional polymeric chain.
Crystal Structure: Niobium (IV) chloride crystallizes in the monoclinic system with the C2/m space group.[3][4] The structure consists of chains of edge-sharing NbCl₆ octahedra.[1][3][4] A critical feature of this polymeric arrangement is the presence of alternating short and long distances between the niobium atoms. The shorter Nb-Nb distance (302.9 pm) is indicative of a metal-metal bond, while the longer distance is 379.4 pm.[1]
Electronic Configuration and Bonding: The Nb⁴⁺ ion has a d¹ electron configuration. In the polymeric solid, the formation of Nb-Nb bonds along the chain allows the d¹ electrons on adjacent niobium centers to pair up. This electron pairing is the primary reason for the compound's diamagnetism in the solid state.[1] The structure is very similar to that of tungsten(IV) chloride.[1]
In contrast, when NbCl₄ forms monomeric coordination complexes with ligands (L), such as in tetrachlorobis(tetrahydrofuran)niobium (NbCl₄L₂), the Nb-Nb bonds are broken. In these monomeric species, the single d¹ electron remains unpaired, rendering the complexes paramagnetic.[1]
Electronic Band Structure: Theoretical calculations based on its crystal structure predict that niobium (IV) chloride is a semiconductor. The calculated electronic band gap for NbCl₄ is approximately 1.08 eV.[4] This band gap represents the energy difference between the filled valence band and the empty conduction band, which is consistent with its observed semiconductor behavior.
Quantitative Data Summary
The following tables summarize the key structural and electronic properties of niobium (IV) chloride for easy reference and comparison.
Table 1: Crystallographic Data for Niobium (IV) Chloride
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3][4] |
| Space Group | C2/m | [3][4] |
| Lattice Constant, a | 12.22 Å | [4] |
| Lattice Constant, b | 6.86 Å | [4] |
| Lattice Constant, c | 8.39 Å | [4] |
| Angle, β | 131.17º | [4] |
| Nb-Nb Bond Distance | 302.9 pm | [1] |
| Non-bonding Nb-Nb Distance | 379.4 pm | [1] |
| Density | 3.2 g/cm³ | [1] |
Table 2: Electronic and Magnetic Properties of Niobium (IV) Chloride
| Property | Value / Description | Reference |
| Electrical Behavior | Semiconductor | [5] |
| Band Gap (Calculated) | 1.08 eV | [4] |
| Magnetic Property (Solid) | Diamagnetic (Non-magnetic) | [1][4] |
| Total Magnetization | 0.00 µB/f.u. | [4] |
| Magnetic Property (Monomeric Complexes) | Paramagnetic | [1] |
| Electrical Conductivity Change | Increases by 10⁴ - 10⁵ upon heating to 533 K | [5] |
Experimental Protocols
The characterization of niobium (IV) chloride's electronic properties involves a combination of synthesis, structural determination, and physical property measurements.
Synthesis of Niobium (IV) Chloride
A common and effective method for synthesizing pure NbCl₄ is the temperature gradient method .[1][3]
-
Objective: To reduce niobium (V) chloride (NbCl₅) with elemental niobium metal to produce niobium (IV) chloride.
-
Apparatus: A sealed quartz ampoule or a two-zone furnace.
-
Procedure:
-
Place elemental niobium powder or foil in the high-temperature zone of the reactor.
-
Place niobium (V) chloride crystals in the low-temperature zone.
-
Evacuate and seal the reactor.
-
Heat the reactor in a temperature gradient, maintaining the niobium metal zone at approximately 400°C and the NbCl₅ zone at around 250°C.[1]
-
Over several days, the volatile NbCl₅ will sublime and react with the hot niobium metal.
-
Dark violet crystals of NbCl₄ will deposit in the cooler region of the reaction tube.
-
-
Reaction: 4 NbCl₅ + Nb → 5 NbCl₄
Structural Characterization: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is the definitive method for determining the precise atomic arrangement of crystalline solids like NbCl₄.[6]
-
Objective: To elucidate the crystal structure, including lattice parameters, space group, and atomic positions, which reveals the Nb-Nb bonding.
-
Procedure:
-
A suitable single crystal of NbCl₄ is carefully selected and mounted on a goniometer. Due to its high sensitivity to air and moisture, the crystal must be handled in an inert atmosphere (e.g., a glovebox) and coated in a protective oil.[1]
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
The positions and intensities of the diffracted beams are used to solve the crystal structure using specialized software. The resulting structural model is then refined to achieve the best fit with the experimental data.
-
Electrical Conductivity Measurement
The temperature-dependent conductivity is measured to confirm the semiconductor nature of NbCl₄.
-
Objective: To measure the electrical conductivity (or resistivity) of a pressed pellet or single crystal of NbCl₄ as a function of temperature.
-
Procedure (Four-Probe Method):
-
A pressed pellet of powdered NbCl₄ is prepared under an inert atmosphere.
-
Four electrical contacts (probes) are made on the surface of the pellet in a linear arrangement.
-
The sample is placed in a cryostat or furnace that allows for precise temperature control and measurement in an inert atmosphere or vacuum.
-
A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured.
-
The resistance is calculated using Ohm's law (R = V/I). The resistivity (ρ) is then determined based on the sample's geometry.
-
Measurements are repeated at various temperatures to establish the conductivity-temperature relationship. A sharp increase in conductivity with temperature is characteristic of a semiconductor.[5]
-
Magnetic Susceptibility Measurement
Magnetic susceptibility measurements are crucial for distinguishing between the diamagnetic polymeric form and potential paramagnetic impurities or monomeric derivatives.
-
Objective: To measure the magnetic moment of an NbCl₄ sample as a function of temperature and applied magnetic field.
-
Apparatus: A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for this purpose.
-
Procedure:
-
A carefully weighed sample of NbCl₄ is loaded into a sample holder (e.g., a gelatin capsule) inside an inert atmosphere glovebox.
-
The sample is placed in the SQUID magnetometer.
-
The magnetic moment of the sample is measured as the temperature is varied (e.g., from 2 K to 300 K) under a constant applied magnetic field.
-
For a purely diamagnetic sample like solid NbCl₄, a small, negative, and largely temperature-independent magnetic susceptibility will be observed.[1][7]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key relationships and workflows pertinent to the study of NbCl₄.
Caption: Experimental workflow for the synthesis and characterization of NbCl₄.
Caption: Relationship between structure and magnetic properties in NbCl₄ systems.
References
- 1. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Niobium » niobium tetrachloride [winter.group.shef.ac.uk]
- 3. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. journals.aps.org [journals.aps.org]
- 6. Characterization of Inorganic Compounds | Chem Lab [chemlab.truman.edu]
- 7. fizika.si [fizika.si]
A Guide to the Synthesis of High-Purity Niobium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity Niobium(IV) chloride (NbCl₄). A compound of significant interest in inorganic chemistry and materials science, NbCl₄ serves as a key precursor for various niobium-containing materials and catalysts. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic workflows for enhanced comprehension.
Niobium(IV) chloride is a dark violet, crystalline solid that is highly sensitive to air and moisture. Its synthesis and handling require inert atmosphere techniques to prevent oxidation and hydrolysis. The primary routes to high-purity NbCl₄ involve the reduction of the more common Niobium(V) chloride (NbCl₅).
Core Synthesis Methodologies
The synthesis of high-purity NbCl₄ predominantly relies on the reduction of NbCl₅. The choice of reducing agent and reaction conditions are critical in determining the final purity and yield of the product. The most common and effective methods are detailed below.
Reduction of Niobium(V) Chloride with Elemental Niobium
A widely employed and reliable method for synthesizing NbCl₄ is the direct reaction of niobium pentachloride with elemental niobium.[1] This reaction is typically carried out in a sealed and evacuated quartz ampoule under a temperature gradient.
Experimental Protocol:
-
Reactant Preparation: Stoichiometric amounts of high-purity niobium metal (powder or foil) and niobium pentachloride are placed in a quartz tube.
-
Evacuation and Sealing: The tube is evacuated to a high vacuum and sealed.
-
Temperature Gradient Reaction: The sealed ampoule is placed in a two-zone tube furnace. The zone containing the niobium metal is maintained at a higher temperature, typically around 400°C, while the zone with niobium pentachloride is kept at a lower temperature, approximately 250°C.[2]
-
Reaction Duration: The reaction is allowed to proceed for several days. During this time, NbCl₅ slowly sublimes and reacts with the hot niobium metal to form crystalline NbCl₄.[2]
-
Product Recovery: After cooling, the ampoule is opened in an inert atmosphere (e.g., a glovebox), and the dark violet crystals of NbCl₄ are collected.
This temperature gradient method is advantageous as it allows for the slow and controlled growth of crystalline NbCl₄, which helps to minimize the formation of lower niobium chlorides and facilitates the separation of the product from the unreacted starting materials.[1]
Reduction of Niobium(V) Chloride with Other Reducing Agents
Besides elemental niobium, other reducing agents can be employed to convert NbCl₅ to NbCl₄.[1] These methods can offer advantages in terms of reaction conditions and scalability.
Powdered aluminum is an effective reducing agent for the synthesis of NbCl₄.[2]
Experimental Protocol:
-
Reactant Mixture: Niobium pentachloride is thoroughly mixed with a stoichiometric amount of high-purity aluminum powder in an inert atmosphere.
-
Reaction Conditions: The reaction is typically carried out by heating the mixture. The reaction equation is: 3 NbCl₅ + Al → 3 NbCl₄ + AlCl₃.[2]
-
Product Separation: The resulting mixture contains NbCl₄ and aluminum trichloride (AlCl₃). AlCl₃ is more volatile than NbCl₄ and can be removed by sublimation under vacuum, leaving behind purified NbCl₄.
The reduction of NbCl₅ can also be achieved using triphenylphosphine (PPh₃) in the presence of triphenylphosphine oxide (OPPh₃), leading to the formation of a stable NbCl₄ complex.[1]
Experimental Protocol:
-
Reactant Mixture: Niobium pentachloride is heated with a combination of triphenylphosphine and triphenylphosphine oxide.[1]
-
Reaction Mechanism: In this reaction, triphenylphosphine acts as the reducing agent, converting Niobium(V) to Niobium(IV).[1]
-
Product: The synthesis yields the crystalline complex NbCl₄(OPPh₃)₂.[1]
Chemical Vapor Transport for Purification
Chemical vapor transport (CVT) is a powerful technique for the purification and growth of high-quality crystals of non-volatile solids.[3] While often used for purification rather than primary synthesis, it is a crucial step in obtaining high-purity NbCl₄. The process involves the reversible reaction of the solid material with a gaseous transport agent to form a volatile species.
Experimental Protocol (General):
-
Setup: Crude NbCl₄ is placed in one end of a sealed, evacuated quartz tube along with a transport agent (e.g., a halogen).
-
Temperature Gradient: The tube is placed in a two-zone furnace with a defined temperature gradient.
-
Transport: The NbCl₄ reacts with the transport agent to form a volatile complex. This complex diffuses to the other end of the tube, where the temperature is different.
-
Decomposition and Crystal Growth: At the second temperature zone, the equilibrium of the reaction shifts, causing the volatile complex to decompose and deposit high-purity crystals of NbCl₄, while releasing the transport agent to continue the cycle.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the primary synthesis methods of NbCl₄.
| Synthesis Method | Reactants | Reducing Agent | Typical Reaction Temperature | Reaction Duration | Reported Yield | Purity/Notes |
| Reduction with Niobium | NbCl₅, Nb | Niobium | T₁: ~250°C (NbCl₅) T₂: ~400°C (Nb)[2] | Several days[2] | Not specified, but generally good for crystalline products. | High purity crystalline product. Minimizes disproportionation.[1] |
| Reduction with Aluminum | NbCl₅, Al | Aluminum | Elevated temperatures (not specified) | Not specified | Not specified | Requires removal of AlCl₃ by sublimation.[2] |
| Reduction with PPh₃ | NbCl₅, PPh₃, OPPh₃ | Triphenylphosphine | Heating (not specified) | Not specified | Not specified | Forms the complex NbCl₄(OPPh₃)₂.[1] |
Considerations for High-Purity Synthesis
-
Inert Atmosphere: All manipulations of NbCl₄ and its precursors must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the formation of niobium oxides and oxychlorides.[2]
-
Purity of Starting Materials: The purity of the final NbCl₄ product is directly dependent on the purity of the starting materials, particularly the NbCl₅ and the reducing agent.
-
Thermal Stability: NbCl₄ is known to disproportionate into NbCl₃ and NbCl₅ at temperatures around 400°C (2 NbCl₄ → NbCl₃ + NbCl₅).[2] This thermal instability must be considered during synthesis and purification to avoid the formation of impurities.
-
Reproducibility: Strict control over reaction parameters such as temperature, pressure, and reaction time is crucial for ensuring the reproducibility of the synthesis.[1]
Conclusion
The synthesis of high-purity Niobium(IV) chloride is achievable through several reductive methods, with the temperature gradient reaction between NbCl₅ and elemental niobium being a well-established and reliable technique. The choice of method may depend on the desired scale, available equipment, and the specific form of the final product (e.g., crystalline solid vs. a complex). For applications requiring the highest purity, subsequent purification by chemical vapor transport is recommended. Careful attention to experimental detail and the maintenance of an inert atmosphere are paramount to success in synthesizing this reactive and valuable inorganic compound.
References
In-Depth Technical Guide: Thermodynamic Data for the Formation of Niobium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of Niobium(IV) Chloride (NbCl₄). It includes quantitative data on the enthalpy, entropy, and Gibbs free energy of formation, detailed experimental methodologies for their determination, and visualizations of key concepts and processes.
Core Thermodynamic Data
The formation of Niobium(IV) Chloride from its constituent elements in their standard states is a critical aspect of understanding its stability and reactivity. The key thermodynamic parameters are the standard enthalpy of formation (ΔHf°), the standard molar entropy (S°), and the standard Gibbs free energy of formation (ΔGf°).
Data Presentation
The following tables summarize the available quantitative thermodynamic data for NbCl₄ in both its solid and gaseous phases at standard conditions (298.15 K and 1 bar).
Table 1: Standard Enthalpy of Formation (ΔHf°) of NbCl₄
| Compound | Formula | State | ΔHf° (kJ/mol) |
| Niobium(IV) Chloride | NbCl₄ | gaseous | -577.1 ± 8.5[1] |
Table 2: Standard Molar Entropy (S°) of NbCl₄
| Compound | Formula | State | S° (J/mol·K) |
| Niobium(IV) Chloride | NbCl₄ | gaseous | 128.4 ± 7.1[1] |
Table 3: Standard Gibbs Free Energy of Formation (ΔGf°) of NbCl₄
| Compound | Formula | State | ΔGf° (kJ/mol) |
| Niobium(IV) Chloride | NbCl₄ | solid | Data not available |
| Niobium(IV) Chloride | NbCl₄ | gaseous | Data not available |
Experimental Protocols
The determination of the thermodynamic data presented above involves sophisticated experimental techniques. The following sections detail the methodologies for key experiments cited in the literature for niobium chlorides and related compounds.
Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is a common method for determining the heat of combustion or formation of a substance. For corrosive materials like niobium chlorides, special considerations are necessary.
Objective: To measure the change in internal energy (ΔU) for a reaction, from which the enthalpy of formation (ΔHf°) can be calculated.
Methodology:
-
Sample Preparation: A high-purity niobium sample is placed in a crucible inside a high-pressure vessel, known as a "bomb."
-
Chlorination Reaction: The bomb is sealed and filled with a known excess of pure chlorine gas. The reaction is initiated, often by electrical ignition, to form niobium chloride. For the formation of NbCl₅, the reaction is: Nb(s) + 2.5Cl₂(g) → NbCl₅(s).
-
Heat Measurement: The bomb is submerged in a known volume of water in a calorimeter. The heat released by the exothermic reaction is absorbed by the water and the calorimeter, causing a temperature increase. This temperature change is precisely measured.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion. The change in internal energy (ΔU) of the reaction is calculated from the temperature change and the heat capacity.
-
Enthalpy Calculation: The enthalpy of formation (ΔHf°) is then calculated from the change in internal energy (ΔU) using the relationship ΔH = ΔU + Δ(PV), where Δ(PV) accounts for the change in the pressure-volume work of the gases in the reaction.
Tensimetric Methods for Decomposition Studies
Tensimetric methods are employed to study the thermal decomposition of compounds by measuring the vapor pressure as a function of temperature.
Objective: To determine the thermodynamic characteristics of decomposition reactions, which can be used to derive formation data.
Methodology:
-
Apparatus: The solid NbCl₄ is placed in a membrane null-manometer, which is a sealed quartz vessel with a thin, flexible diaphragm. This apparatus is placed in a furnace with a controlled temperature gradient.
-
Heating and Pressure Measurement: The sample is heated, and as it decomposes, the pressure of the gaseous products (like NbCl₅) increases. This pressure deflects the diaphragm. An external, known pressure is applied to counteract this deflection, and the point of null deflection indicates the vapor pressure of the sample at that temperature.
-
Data Acquisition: The vapor pressure is measured at various temperatures, allowing for the construction of a pressure-temperature diagram.
-
Thermodynamic Calculation: The enthalpy and entropy of the decomposition reaction can be determined from the slope and intercept of a plot of ln(P) versus 1/T, based on the van't Hoff equation. This data, in conjunction with the known thermodynamic properties of the other reactants and products, can be used to calculate the thermodynamic properties of the substance of interest.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes related to the thermodynamics of NbCl₄ formation.
Caption: Formation pathway of NbCl₄ from its elements.
Caption: General experimental workflows for thermodynamic data determination.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
References
An In-depth Technical Guide to the Vibrational Modes of Niobium(IV) Chloride (NbCl₄) via Raman Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Niobium(IV) chloride (NbCl₄), a compound of significant interest in inorganic chemistry and materials science, possesses a complex solid-state structure that dictates its vibrational properties. Raman spectroscopy serves as a powerful, non-destructive technique for probing these properties, offering insights into chemical bonding, crystal structure, and molecular symmetry. This technical guide provides a comprehensive overview of the theoretical basis and practical considerations for analyzing the vibrational modes of NbCl₄ using Raman spectroscopy. It details the unique crystal structure of solid NbCl₄, outlines the necessary experimental protocols for handling this air-sensitive material, and presents theoretical vibrational data. The guide aims to equip researchers with the foundational knowledge required to conduct and interpret Raman spectroscopic studies of NbCl₄ and related metal halide systems.
The Structure of Niobium(IV) Chloride
A precise understanding of the crystal structure is fundamental to interpreting the vibrational spectra of any solid-state material. In its solid form, niobium(IV) chloride does not exist as discrete, monomeric NbCl₄ molecules. Instead, it adopts a polymeric chain structure.
X-ray diffraction studies have confirmed that NbCl₄ crystallizes in the monoclinic C2/m space group.[1][2] The structure is characterized by one-dimensional chains of edge-sharing NbCl₆ octahedra.[2][3] A key feature of these chains is the presence of alternating short (302.9 pm) and long (379.4 pm) niobium-niobium distances.[3] The shorter distances are indicative of Nb-Nb bonding, which explains the compound's diamagnetism in the solid state.[3] This polymeric nature contrasts sharply with the paramagnetic monomeric complexes, such as NbCl₄L₂, that can be formed.[3]
Theoretical Vibrational Analysis
The vibrational modes of a crystalline solid are determined by its crystal symmetry rather than the symmetry of an isolated molecule. For the monoclinic structure of NbCl₄ (point group 2/m), a factor group analysis is the theoretically correct method to predict the number and symmetry of Raman-active modes.[4] This analysis considers the symmetry of the entire unit cell and the interactions between the formula units within it.
Experimental Methodology
Due to the reactivity of NbCl₄, specific protocols for its synthesis, handling, and spectroscopic analysis are required.
Synthesis of Niobium(IV) Chloride
A common and effective method for synthesizing crystalline NbCl₄ is the thermal reduction of niobium(V) chloride (NbCl₅).[1] This is typically achieved in a sealed reactor under a temperature gradient, with elemental niobium metal held at a higher temperature (approx. 400°C) and NbCl₅ at a lower temperature (approx. 250°C).[1][3] This setup facilitates the slow sublimation of NbCl₅ and its subsequent reaction with the hot niobium metal over several days to yield the final product.[1]
Nb + 4 NbCl₅ → 5 NbCl₄
Sample Handling and Preparation
Niobium(IV) chloride is a dark violet crystalline solid that is highly sensitive to air and moisture, rapidly oxidizing and hydrolyzing to form niobium(V) oxide.[3] Therefore, all handling must be performed under an inert atmosphere, such as in a nitrogen- or argon-filled glovebox.
For Raman analysis, solid samples should be loaded into a sealed, optically transparent container. Common choices include:
-
Quartz Capillaries: The powdered sample is loaded into a thin quartz capillary, which is then flame-sealed.
-
Sealed NMR Tubes: Similar to capillaries, the sample can be sealed in a glass NMR tube for analysis.[5]
-
Cryostat: For low-temperature measurements to reduce thermal broadening and potentially resolve finer spectral features, the sealed sample can be mounted in a cryostat.[6]
Raman Spectroscopy Instrumentation and Setup
A standard Raman spectroscopy setup is suitable for the analysis of NbCl₄, provided the sample is appropriately contained.[5][7][8]
-
Laser Source: A monochromatic laser, such as a frequency-doubled Nd:YAG laser (532 nm), provides the excitation light.[5]
-
Beam Delivery: Mirrors and lenses are used to direct and focus the laser beam onto the sealed sample.[8]
-
Sample Chamber: The sealed capillary or tube containing the NbCl₄ sample is securely mounted in the path of the laser.
-
Collection Optics: Lenses collect the scattered light from the sample. A 180° backscattering geometry is common and efficient.[9]
-
Filtering: A notch or edge filter is critically important to remove the intense, elastically scattered Rayleigh light, allowing only the weak, inelastically scattered Raman light to pass through.[7]
-
Spectrometer: The Raman-scattered light is dispersed by a diffraction grating within a spectrometer (e.g., a Czerny-Turner design).[5][7] The choice of grating density affects the spectral resolution and range.
-
Detector: A sensitive detector, most commonly a charge-coupled device (CCD), converts the dispersed photons into an electronic signal, generating the Raman spectrum.[7]
References
- 1. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]
- 4. Item - Vibrational spectroscopy of single crystals of halide complexes. - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. pubs.aip.org [pubs.aip.org]
- 7. fiveable.me [fiveable.me]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Unveiling the Electronic Landscape of Niobium(IV) Chloride: A Theoretical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Niobium(IV) chloride (NbCl₄), a captivating inorganic compound, has garnered significant interest due to its unique electronic and structural properties. As a d¹ transition metal halide, it serves as a critical precursor in the synthesis of various niobium-containing materials and catalysts. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential applications. This technical guide delves into the theoretical studies that illuminate the electronic intricacies of NbCl₄, providing a comprehensive overview for researchers in chemistry, materials science, and drug development.
The Dichotomy of Niobium(IV) Chloride's Structure: Monomer vs. Polymer
From a theoretical standpoint, the electronic structure of niobium(IV) chloride can be approached from two main perspectives: the hypothetical gaseous monomer and the experimentally observed solid-state polymer. While the monomeric form provides a simplified model for understanding fundamental metal-ligand interactions, the polymeric structure reflects its real-world state and the influence of intermolecular forces on its electronic properties.
In its solid state, NbCl₄ adopts a polymeric chain structure consisting of edge-sharing NbCl₆ octahedra.[1][2] This arrangement leads to alternating short and long niobium-niobium distances along the chain, a consequence of metal-metal bonding that significantly influences its electronic band structure and magnetic properties. In contrast, theoretical studies often consider a hypothetical, isolated NbCl₄ monomer to dissect the molecular orbitals and bonding characteristics without the complexities of the extended lattice.
Quantitative Insights from Theoretical Calculations
Theoretical investigations, primarily employing Density Functional Theory (DFT), have provided valuable quantitative data on the structural and electronic properties of NbCl₄ and its derivatives. While detailed computational results for the isolated NbCl₄ monomer are scarce in the literature, extensive data exists for its solid-state form and its various adducts.
Crystallographic and Calculated Structural Parameters of Solid NbCl₄
The solid-state structure of NbCl₄ has been well-characterized experimentally and further elucidated by computational models. The key structural parameters are summarized in the table below.
| Parameter | Value | Source |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/m | [2] |
| a (Å) | 12.22 | [2] |
| b (Å) | 6.86 | [2] |
| c (Å) | 8.39 | [2] |
| β (°) | 131.17 | [2] |
| Nb-Cl Bond Distances (Å) | 2.32 - 2.55 | [2] |
| Nb-Nb Distances (Å) | 3.029 and 3.794 (alternating) | |
| Calculated Band Gap (eV) | 1.08 | [2] |
Computational Data for Niobium(IV) Chloride Adducts
Theoretical studies on NbCl₄ adducts, such as those with phosphine ligands, provide insights into how the electronic structure of the Nb(IV) center is perturbed by coordination. These studies often report calculated bond lengths, bond angles, and orbital energies. For example, in studies of new molecular niobium(IV) complexes like NbCl₄(OPPh₃)₂, DFT calculations have been used to support experimental findings from EPR spectroscopy and X-ray crystallography.[3]
Methodologies in Theoretical Studies of Niobium Compounds
The theoretical investigation of the electronic structure of niobium compounds like NbCl₄ relies on a variety of sophisticated computational methods. A general workflow for such studies is outlined below.
Computational Workflow
Caption: A generalized workflow for the theoretical study of the electronic structure of a molecule like NbCl₄.
Key Experimental and Computational Protocols
-
Density Functional Theory (DFT): This is the most common method for geometry optimization and electronic structure calculations of niobium compounds. Functionals like B3LYP or PBE are often employed with appropriate basis sets that can handle the relativistic effects of the niobium atom (e.g., LANL2DZ or SDD).
-
Ab Initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used, though they are computationally more expensive.
-
Complete Active Space Self-Consistent Field (CASSCF): For systems with strong electron correlation, such as transition metal complexes with near-degenerate d-orbitals, multireference methods like CASSCF are employed to accurately describe the electronic states.[1]
-
Solid-State Calculations: For the polymeric form of NbCl₄, periodic boundary conditions are used. The electronic band structure and density of states (DOS) are calculated to understand its conductivity and other solid-state properties. The Materials Project, for instance, utilizes DFT to compute these properties for a vast range of materials, including NbCl₄.[2]
The Molecular Orbital Picture of Monomeric NbCl₄
To conceptualize the bonding in a hypothetical tetrahedral NbCl₄ monomer, we can construct a qualitative molecular orbital (MO) diagram. The ground state electron configuration of a gaseous neutral niobium atom is [Kr] 4d⁴ 5s¹.[4][5] In the +4 oxidation state, niobium has a d¹ electron configuration.
Qualitative Molecular Orbital Diagram
References
- 1. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. WebElements Periodic Table » Niobium » properties of free atoms [winter.group.shef.ac.uk]
- 5. WebElements Periodic Table » Niobium » properties of free atoms [webelements.com]
An In-depth Technical Guide to the Safe Handling of Niobium Chloride
For Researchers, Scientists, and Drug Development Professionals
Niobium (V) chloride (NbCl₅), also known as niobium pentachloride, is a highly reactive, yellow crystalline solid that serves as a versatile precursor in various chemical syntheses, including the formation of niobium alkoxides, organoniobium compounds, and as a Lewis acid in organic reactions.[1][2] Its utility in catalysis, semiconductor device fabrication, and battery technology underscores its importance in both academic and industrial research.[2] However, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks. This guide provides a comprehensive overview of the safety and handling precautions for niobium chloride, tailored for laboratory and research and development environments.
Physicochemical and Toxicological Properties
A clear understanding of the fundamental properties of niobium chloride is the first step in ensuring its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of Niobium (V) Chloride
| Property | Value | Reference |
| Chemical Formula | NbCl₅ | [1] |
| Molar Mass | 270.16 g/mol | [3] |
| Appearance | Yellow monoclinic crystals, deliquescent | [1] |
| Density | 2.75 g/cm³ | [2][4] |
| Melting Point | 204.7 °C (400.5 °F) | [2][4] |
| Boiling Point | 254 °C (489 °F) | [2][4] |
| Solubility in Water | Decomposes | [1] |
| Solubility | Soluble in HCl, chloroform, CCl₄ | [1] |
Table 2: Toxicological Data for Niobium (V) Chloride
| Parameter | Value | Species | Reference |
| LD₅₀ (Oral) | 1400 mg/kg | Not Specified | [3] |
| Acute Toxicity (Oral) | Category 4 | N/A | [3][4] |
| Skin Corrosion/Irritation | Category 1B | N/A | [3][4] |
| Serious Eye Damage/Irritation | Category 1 | N/A | [3][4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | N/A | [3] |
Hazard Identification and GHS Classification
Niobium chloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]
-
Skin Corrosion (Category 1B), H314: Causes severe skin burns and eye damage.[4][5]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[4][5]
Supplemental Hazard Information:
-
EUH014: Reacts violently with water.[6]
Reactivity and Incompatibility
Niobium chloride is a highly reactive compound, and its incompatibility with various substances presents a significant hazard. The following diagram illustrates these incompatibilities.
Caption: Chemical incompatibility of Niobium (V) Chloride.
The most critical reactivity concern is its violent reaction with water, including moisture in the air, which leads to hydrolysis and the formation of hydrochloric acid and niobium oxides.[1][7] This reaction is exothermic and can cause a rapid increase in temperature and pressure.
Safe Handling and Storage Procedures
Given its reactivity and toxicity, stringent handling and storage protocols are mandatory.
4.1. Engineering Controls
-
Ventilation: All work with niobium chloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Local exhaust ventilation is crucial to minimize inhalation of dust and fumes.[7]
-
Inert Atmosphere: Due to its moisture sensitivity, handling should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox.[4][7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][9]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to prevent contact and exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification | Reference |
| Eyes/Face | Safety glasses with side-shields and a face shield | Conforming to EN166 (EU) or NIOSH (US) approved standards | [7][8][9] |
| Skin | Chemical-resistant gloves | Nitrile or rubber gloves | [7] |
| Protective clothing | A complete suit protecting against chemicals | [7] | |
| Respiratory | Respirator | An approved respirator (e.g., N95 dust mask for particulates) should be used when dusts are generated. | [4][9] |
4.3. Storage
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed and store under a dry inert gas.[4][7]
-
Store away from incompatible materials such as water, moisture, alcohols, strong bases, amines, and strong oxidizing agents.[3][7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical. The following workflow outlines the necessary steps for different types of exposure.
References
- 1. PHARMACOLOGY AND TOXICOLOGY OF NIOBIUM CHLORIDE (Technical Report) | OSTI.GOV [osti.gov]
- 2. agc-chemicals.com [agc-chemicals.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhalation toxicity of niobium - Fraunhofer ITEM [item.fraunhofer.de]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Atomic Layer Deposition of Niobium Oxide Using Niobium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium oxide (Nb₂O₅) thin films are gaining significant interest in various advanced applications, including biocompatible coatings for medical implants, dielectric layers in electronics, and catalysts. Atomic Layer Deposition (ALD) is a vapor phase technique capable of producing highly conformal and uniform thin films with precise thickness control at the atomic level. While various precursors for niobium oxide ALD have been explored, the use of halide precursors like niobium chlorides offers advantages such as high thermal stability and reactivity.
This document provides a detailed overview of the potential use of Niobium(IV) chloride (NbCl₄) as a precursor for the ALD of niobium oxide. It is important to note that while NbCl₄ is a viable precursor for ALD and Chemical Vapor Deposition (CVD)[1], its application for niobium oxide ALD is not yet a well-established process. A significant challenge with chloride precursors is the potential for etching the newly grown oxide layer, which can lead to non-uniform film growth[2]. Therefore, the following protocols and data should be considered a starting point for process development and will require experimental optimization.
Challenges and Considerations
The primary challenge in using niobium chloride precursors for niobium oxide ALD is the etching of the deposited Nb₂O₅ film by the chloride precursor itself, which can form volatile niobium oxychloride (NbOCl₃)[2]. This side reaction can impede uniform film growth. Careful optimization of deposition temperature, pulse and purge times, and the choice of oxygen source are crucial to mitigate this effect.
Synthesis and Handling of NbCl₄
Niobium(IV) chloride is a moisture-sensitive solid. Proper handling in an inert atmosphere (e.g., a glovebox) is essential.
Synthesis: NbCl₄ can be synthesized through the reduction of Niobium(V) chloride (NbCl₅). One common method is the high-temperature reduction of NbCl₅ with elemental niobium[1]. Careful control of temperature and pressure is necessary to maximize the yield and prevent disproportionation into NbCl₃ and NbCl₅[1]. Another route involves the reduction of NbCl₅ in the presence of specific ligands to stabilize the Nb(IV) center[1]. A common precursor for further synthesis is the tetrahydrofuran (THF) adduct, NbCl₄(THF)₂[1][3].
Handling:
-
Store NbCl₄ under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
Use a dedicated ALD precursor cylinder designed for solid precursors.
-
The precursor cylinder should be heated to a temperature that provides sufficient vapor pressure for deposition. This temperature needs to be below the decomposition temperature of the precursor.
Proposed Experimental Protocol for Nb₂O₅ ALD using NbCl₄
This protocol is a hypothetical starting point based on general principles of halide-based ALD processes, such as the well-established TiCl₄/H₂O process for TiO₂ deposition[4].
1. Substrate Preparation:
-
Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized water.
-
A final treatment with an oxygen plasma or a piranha solution can be used to create a hydrophilic surface with hydroxyl (-OH) groups, which are favorable for the initial ALD reactions.
2. ALD System Preparation:
-
Load the prepared substrate into the ALD reactor.
-
Heat the reactor to the desired deposition temperature.
-
Heat the NbCl₄ precursor cylinder to the desired sublimation temperature.
-
Ensure a stable flow of inert carrier gas (e.g., N₂ or Ar).
3. ALD Cycle: The ALD process consists of repeating a sequence of four steps:
-
Step 1: NbCl₄ Pulse: Pulse NbCl₄ vapor into the reactor. The NbCl₄ molecules will react with the hydroxyl groups on the substrate surface in a self-limiting manner.
-
Proposed Reaction:Surface-OH + NbCl₄(g) → Surface-O-NbCl₃ + HCl(g)
-
-
Step 2: Purge 1: Purge the reactor with an inert gas to remove any unreacted NbCl₄ and the HCl byproduct.
-
Step 3: Oxidant Pulse: Pulse the oxygen source (e.g., H₂O, O₃, or O₂ plasma) into the reactor. This will react with the surface-bound niobium species to form niobium oxide and regenerate the hydroxyl groups for the next cycle.
-
Proposed Reaction with H₂O:Surface-O-NbCl₃ + 3H₂O(g) → Surface-O-Nb(OH)₃ + 3HCl(g)
-
-
Step 4: Purge 2: Purge the reactor with an inert gas to remove the excess oxidant and the HCl byproduct.
4. Film Characterization:
-
Thickness and Growth per Cycle (GPC): Use in-situ quartz crystal microbalance (QCM) or ex-situ ellipsometry or X-ray reflectivity (XRR) to determine the film thickness and calculate the GPC.
-
Composition: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states of niobium and oxygen. This will also help to quantify any residual chlorine impurities.
-
Crystallinity: Use X-ray Diffraction (XRD) to determine the crystal structure of the deposited film.
-
Morphology: Use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to study the surface morphology and roughness of the film.
Data Presentation: Reference Data from NbCl₅-based ALD
As there is limited published data on the specific process of NbCl₄ for niobium oxide ALD, the following tables present data from the ALD of niobium nitride (NbNₓ) using the related precursor, NbCl₅, and ammonia (NH₃). This data can serve as a valuable reference point for developing the NbCl₄/H₂O process, as the precursor delivery and general ALD parameters may be similar.
Table 1: Deposition Parameters for NbNₓ ALD using NbCl₅ and NH₃
| Parameter | Value | Substrate(s) | Reference |
| Precursor | Niobium(V) Chloride (NbCl₅) | Si, SiO₂, Al₂O₃, TiN | [5][6] |
| Co-reactant | Ammonia (NH₃) | Si, SiO₂, Al₂O₃, TiN | [5][6] |
| Deposition Temperature | 300 - 500 °C | Si, SiO₂, Al₂O₃, TiN | [5][6] |
| ALD Window | 400 - 450 °C | Si, SiO₂, Al₂O₃, TiN | [5][6] |
| NbCl₅ Pulse Time | 3 s (saturation observed) | Si, SiO₂, Al₂O₃, TiN | [5] |
| NH₃ Pulse Time | 30 s (saturation observed) | Si, SiO₂, Al₂O₃, TiN | [5] |
| Chamber Pressure | 10 - 30 Torr | Si, SiO₂, Al₂O₃, TiN | [6] |
Table 2: Resulting Film Properties for NbNₓ ALD using NbCl₅ and NH₃
| Property | Value | Deposition Temperature | Reference |
| Growth per Cycle (GPC) | 0.35 - 0.40 Å/cycle | 400 - 450 °C | [5] |
| Composition (on Si) | Nb₄N₅ | All conditions | [5][6] |
| Composition (on SiO₂) | Nb:N ≈ 1:1 | All conditions | [5][6] |
| Chlorine Impurities | < 0.6 at% | 500 °C | [5] |
| Chlorine Impurities | ~7 at% to 0 at% | 350 to 500 °C | [6] |
| Resistivity | ~700 μohm-cm | 500 °C | [6] |
| Resistivity | ~1,900 μohm-cm | 350 °C | [6] |
| Film Density | 6.63 g/cm³ | 350 °C | [6] |
| Film Density | 7.16 g/cm³ | 450 °C | [6] |
| Film Density | 7.31 g/cm³ | 500 °C | [6] |
| Crystallinity | Polycrystalline, c-Nb₄N₅ | 350 - 500 °C | [6] |
Visualizations
Caption: Hypothetical ALD cycle for niobium oxide using NbCl₄ and H₂O.
References
Application Notes and Protocols: The Role of Niobium Chloride in Olefin Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
Niobium chloride (NbCl₅) and its derivatives are emerging as versatile and potent catalysts in the field of olefin polymerization. Their unique Lewis acidic properties and ability to activate a variety of monomers make them valuable tools for the synthesis of diverse polymeric structures. This document provides detailed application notes and experimental protocols for the use of niobium chloride in key olefin polymerization reactions, including cationic polymerization, ethylene polymerization, and ring-opening metathesis polymerization (ROMP).
Cationic Polymerization of β-Pinene
Niobium pentachloride has demonstrated high efficiency as a catalyst for the room-temperature cationic polymerization of β-pinene, a renewable monomer derived from pine tree oil.[1] This process yields poly(β-pinene), a valuable polymer used in adhesives, varnishes, and as a tackifying agent. The reaction proceeds via a cationic mechanism, and quenching with methanol results in the incorporation of a methoxy end-group.[1]
Experimental Protocol: Cationic Polymerization of β-Pinene with NbCl₅
This protocol is adapted from the work of Marchetti et al.[1]
Materials:
-
Niobium pentachloride (NbCl₅)
-
β-Pinene (freshly distilled)
-
Toluene (anhydrous)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl, 5% aqueous solution)
-
Argon gas (high purity)
-
50 mL Carius vessel or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Thermostated bath
Procedure:
-
Under a dry argon atmosphere, charge the Carius vessel with the desired amount of NbCl₅ and approximately 20 mL of anhydrous toluene.
-
Stir the mixture to dissolve or suspend the catalyst.
-
Add 5 mL of freshly distilled β-pinene to the reaction vessel. An immediate color change to yellow is typically observed.[1]
-
Maintain the reaction at the desired temperature using a thermostated bath (e.g., room temperature).[1]
-
After the desired reaction time (e.g., 5 hours for high conversion), quench the polymerization by pouring the reaction mixture into a beaker containing a large excess of methanol acidified with a 5% aqueous HCl solution.[1]
-
A white polymer precipitate will form. Isolate the polymer by filtration.
-
Wash the isolated polymer thoroughly with methanol.
-
Dry the polymer in a vacuum oven to a constant weight.
-
Characterize the polymer using appropriate techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn and Mw) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Data Presentation: Influence of Reaction Parameters on β-Pinene Polymerization
The following table summarizes the effect of various reaction parameters on the polymerization of β-pinene catalyzed by NbCl₅.
| Parameter | Condition | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Temperature | 0 °C | Slow Reaction | - | - | [1] |
| Room Temp. | High | 1200-1600 | - | [1] | |
| 50 °C | Decreased | Decreased | - | [1] | |
| Solvent | Toluene | 98% (5h) | ~1500 | - | [1] |
| Chlorobenzene | 4% (5h) | - | - | [1] | |
| Catalyst Conc. | 15 µmol | 98% | ~1500 | - | [1] |
| 30 µmol | Sustained High | Increased | - | [1] | |
| Cocatalyst | None | High | ~1500 | - | [1] |
| MAO | No significant effect | No significant effect | - | [1] | |
| TMA, TIBAL | Negative effect | No significant effect | - | [1] |
Data compiled from Marchetti et al.[1]
Logical Relationship: Cationic Polymerization of β-Pinene
Caption: Cationic polymerization of β-pinene initiated by niobium pentachloride.
Ethylene Polymerization
Niobium-based catalysts, often in combination with cocatalysts, are active in the polymerization of ethylene, producing linear polyethylene.[2] The nature of the ligands on the niobium center and the type of cocatalyst employed can significantly influence the catalytic activity and the properties of the resulting polymer.
Experimental Protocol: Ethylene Polymerization with a Niobium-Calixarene Procatalyst
This protocol is a general representation based on studies of niobium-based ethylene polymerization.[2]
Materials:
-
Niobium-calixarene procatalyst (e.g., [{(NbCl)p-tert-butylcalix[3]arene}(2)])
-
Cocatalyst: Methylaluminoxane (MAO) or Trimethylaluminium (TMA)
-
Toluene (anhydrous, polymerization grade)
-
Ethylene gas (high purity)
-
High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls
-
Schlenk line or glovebox for inert atmosphere manipulations
Procedure:
-
Thoroughly dry and purge the polymerization reactor with high-purity argon or nitrogen.
-
Inside a glovebox or using Schlenk techniques, prepare a solution of the niobium-calixarene procatalyst in anhydrous toluene.
-
In a separate vessel, prepare a solution of the cocatalyst (e.g., MAO) in toluene.
-
Transfer the procatalyst solution to the reactor.
-
Introduce the cocatalyst solution into the reactor. The order of addition and the Al/Nb molar ratio are critical parameters to be optimized.
-
Seal the reactor and pressurize it with ethylene to the desired pressure (e.g., 1 bar).
-
Maintain the reaction at the desired temperature with vigorous stirring.
-
Monitor the ethylene uptake to follow the polymerization kinetics.
-
After the desired polymerization time, vent the ethylene pressure and quench the reaction by adding an appropriate quenching agent (e.g., acidified methanol).
-
Isolate the polyethylene by filtration, wash it with methanol, and dry it under vacuum.
-
Characterize the polymer for its molecular weight, PDI, and melting temperature (Tm).
Data Presentation: Ethylene Polymerization with Niobium Procatalysts
| Procatalyst | Cocatalyst | Activity (g PE / (mmol Nb * h * bar)) | Polymer Molecular Weight (Mw, g/mol ) | Polymer Type | Reference |
| Niobium-calixarene complexes | MAO | < 35 | High | Linear Polyethylene | [2] |
| Niobium-imido complexes | MAO | 720 - 13,720 (mol C₂H₄ / mol Nb) | - | LDPE or HDPE | [2] |
Data compiled from Redshaw et al.[2]
Experimental Workflow: Ethylene Polymerization
Caption: General experimental workflow for niobium-catalyzed ethylene polymerization.
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
Niobium-based catalysts are effective in the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins like norbornene. This method allows for the synthesis of polymers with high molecular weights and controlled microstructures. The mechanism involves the formation of a metallacyclobutane intermediate.
Experimental Protocol: ROMP of Norbornene
This is a generalized protocol for ROMP of norbornene using a niobium-based initiator.
Materials:
-
Niobium-based initiator (e.g., a Nb-alkylidene complex)
-
Norbornene (recrystallized or sublimed)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Argon gas (high purity)
-
Schlenk flasks or glovebox
Procedure:
-
In a glovebox or under an argon atmosphere, dissolve the niobium-based initiator in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate flask, prepare a solution of norbornene in the same solvent.
-
Add the norbornene solution to the initiator solution with stirring.
-
The polymerization is often rapid and may result in the formation of a gel, indicating high polymer molecular weight.
-
Allow the reaction to proceed for the desired time.
-
Quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polynorbornene by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by GPC and NMR.
Signaling Pathway: ROMP of Norbornene
Caption: Simplified mechanism for the ROMP of norbornene catalyzed by a niobium-alkylidene complex.
Conclusion
Niobium chloride and its derivatives offer a rich platform for catalytic olefin polymerization. By tuning the reaction conditions, ligands, and cocatalysts, a wide array of polymers with tailored properties can be synthesized. The protocols and data presented herein provide a foundation for researchers to explore the potential of niobium-based catalysts in their own work, from the synthesis of novel materials to applications in drug development and beyond. Further investigation into the structure-activity relationships of these catalysts will undoubtedly lead to even more efficient and selective polymerization processes.
References
synthesis of niobium carbide nanoparticles from NbCl4 precursor
A note on the precursor: While the request specified the use of niobium(IV) chloride (NbCl₄) as a precursor for the synthesis of niobium carbide (NbC) nanoparticles, a thorough review of the current scientific literature did not yield an established protocol for this specific method. Research primarily focuses on the synthesis from niobium oxides. Therefore, this document provides a detailed application note and protocol for a well-documented and effective method: the alkali-molten salt synthesis of NbC nanoparticles using niobium(V) oxide (Nb₂O₅) as the precursor. This method offers good control over particle size and morphology.
Introduction
Niobium carbide (NbC) is a refractory ceramic material known for its exceptional hardness, high melting point, and excellent corrosion resistance. In nanoparticle form, these properties are further enhanced by a high surface-area-to-volume ratio, making NbC nanoparticles promising candidates for a variety of applications, including catalysis, cutting tools, and advanced coatings. For researchers in drug development and life sciences, NbC nanoparticles are of growing interest due to their potential in biomedical applications such as in photothermal therapy for antimicrobial treatments and as components of biocompatible coatings for medical implants.[1]
Synthesis Overview: The Alkali-Molten Salt Method
The alkali-molten salt method is a one-pot synthesis that produces NbC nanoparticles with sizes ranging from approximately 30 to 50 nm.[2][3] This process involves the high-temperature calcination of niobium(V) oxide (Nb₂O₅) and a carbon source (mesoporous carbon) in the presence of an alkali salt (potassium carbonate, K₂CO₃). The K₂CO₃ facilitates the reaction by forming an intermediate, potassium niobate (KNbO₃), which then reacts with the carbon to form NbC nanoparticles.[2][3]
Data Presentation
The following tables summarize the key reactants and reaction conditions for the synthesis of NbC nanoparticles via the alkali-molten salt method.
Table 1: Reactant Specifications
| Reactant | Formula | Typical Amount (g) | Role |
| Niobium(V) Oxide | Nb₂O₅ | 0.1 | Niobium Precursor |
| Mesoporous Carbon (MPC) | C | 0.1 | Carbon Source |
| Potassium Carbonate | K₂CO₃ | 0.1 | Molten Salt Medium |
Table 2: Experimental Parameters
| Parameter | Value | Effect on Product |
| Calcination Temperature | 1000–1150 °C | Higher temperatures can lead to larger particle sizes. |
| Calcination Time | 10 hours | Ensures complete conversion to NbC. |
| Atmosphere | Nitrogen (N₂) | Prevents oxidation of the reactants and product. |
| MPC Pore Size | 10-150 nm | Smaller pore sizes of the mesoporous carbon can lead to smaller NbC nanoparticles.[3] |
Experimental Protocol: Alkali-Molten Salt Synthesis of NbC Nanoparticles
This protocol details the step-by-step procedure for synthesizing NbC nanoparticles from a Nb₂O₅ precursor.
4.1 Materials and Equipment
-
Niobium(V) oxide (Nb₂O₅) powder
-
Mesoporous carbon (MPC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Platinum boat
-
Tube furnace with temperature controller
-
Nitrogen (N₂) gas supply
-
Mortar and pestle
-
Spatula and weighing balance
4.2 Procedure
-
Reactant Preparation: Accurately weigh 0.1 g of Nb₂O₅, 0.1 g of mesoporous carbon, and 0.1 g of K₂CO₃.
-
Mixing: Thoroughly mix the powders in a mortar and pestle until a homogeneous mixture is obtained.
-
Loading: Transfer the powder mixture into a platinum boat.
-
Furnace Setup: Place the platinum boat in the center of a tube furnace. Purge the furnace tube with a steady flow of nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Calcination:
-
While maintaining the nitrogen flow, heat the furnace to the desired calcination temperature (e.g., 1150 °C) at a controlled ramp rate.
-
Hold the temperature for 10 hours to ensure the reaction goes to completion.
-
-
Cooling: After 10 hours, turn off the furnace and allow it to cool down to room temperature under the nitrogen atmosphere.
-
Product Retrieval: Once at room temperature, carefully remove the platinum boat containing the synthesized black powder (NbC nanoparticles).
Characterization of Niobium Carbide Nanoparticles
To confirm the successful synthesis and characterize the properties of the NbC nanoparticles, the following techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the final product. The diffraction peaks should correspond to the cubic phase of NbC.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and agglomeration of the nanoparticle powder.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM or TEM, to determine the elemental composition of the product and confirm the presence of niobium and carbon.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction pathway for the alkali-molten salt synthesis of NbC nanoparticles.
Figure 1: Experimental workflow for the synthesis of NbC nanoparticles.
Figure 2: Proposed reaction pathway for alkali-molten salt synthesis.
Applications in Research and Drug Development
Niobium carbide nanoparticles possess properties that make them attractive for biomedical research:
-
Antimicrobial Photothermal Therapy: NbC nanoparticles have demonstrated excellent near-infrared (NIR) absorption properties.[1] This allows them to convert laser irradiation into localized heat, which can be used to eradicate bacteria in infected wounds, offering a potential alternative to traditional antibiotics.[1]
-
Biocompatible Coatings: Due to their hardness and chemical inertness, NbC nanoparticles can be incorporated into coatings for medical implants to improve wear resistance and biocompatibility.
-
Drug Delivery Platforms: The high surface area of nanoparticles allows for the potential functionalization and loading of therapeutic agents for targeted drug delivery systems.
Conclusion
While the direct synthesis of niobium carbide nanoparticles from NbCl₄ is not a well-documented method, the alkali-molten salt synthesis from Nb₂O₅ provides a reliable and reproducible protocol for producing NbC nanoparticles in the 30-50 nm range. This method is accessible for many research laboratories and yields a product with significant potential for applications in materials science and the biomedical field. The characterization techniques outlined are crucial for verifying the successful synthesis and understanding the properties of the resulting nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of niobium(iv) carbide nanoparticles via an alkali-molten-method at a spatially-limited surface of mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal (Mo, W, Ti) Carbide Catalysts: Synthesis and Application as Alternative Catalysts for Dry Reforming of Hydrocarbons—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Niobium(IV) Chloride and Niobium(V) Chloride as Lewis Acid Catalysts in Friedel-Crafts Reactions
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of niobium chlorides as Lewis acid catalysts in Friedel-Crafts reactions. While the focus is on the more extensively documented Niobium(V) chloride (NbCl₅), the information presented is also relevant to the potential applications of Niobium(IV) chloride (NbCl₄), a related niobium halide with Lewis acidic properties.
Introduction to Niobium Chlorides in Friedel-Crafts Chemistry
Niobium chlorides, particularly NbCl₅, are powerful and oxophilic Lewis acids that have garnered increasing attention as catalysts in a variety of organic transformations, including the formation of carbon-carbon bonds.[1] Their strong Lewis acidity allows for the activation of electrophiles, making them effective catalysts for Friedel-Crafts acylation and alkylation reactions, which are fundamental processes for the synthesis of aromatic ketones and alkylated arenes—key intermediates in the pharmaceutical and fine chemical industries.[1][2]
While NbCl₄ also exhibits Lewis acidity, its application in Friedel-Crafts reactions is less documented in scientific literature compared to NbCl₅. However, low-valent niobium species have demonstrated catalytic activity in other contexts.[3] The protocols and data presented herein primarily feature NbCl₅, offering a robust starting point for researchers exploring the catalytic potential of niobium-based Lewis acids.
Friedel-Crafts Acylation Catalyzed by Niobium(V) Chloride
Niobium(V) chloride is an efficient catalyst for the acylation of aromatic compounds with various acylating agents, such as acid anhydrides and acyl chlorides. This method provides a valuable route to aromatic ketones under relatively mild conditions.
Quantitative Data Summary: NbCl₅-Catalyzed Friedel-Crafts Acylation
The following table summarizes the scope of the NbCl₅-catalyzed Friedel-Crafts acylation of various aromatic substrates with acetic anhydride.
| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Anisole | Acetic Anhydride | 10 | Dichloromethane | RT | 2 | 4-Methoxyacetophenone | 95 |
| 2 | Veratrole | Acetic Anhydride | 10 | Dichloromethane | RT | 2.5 | 3,4-Dimethoxyacetophenone | 92 |
| 3 | 2-Methoxynaphthalene | Acetic Anhydride | 10 | Dichloromethane | RT | 3 | 1-Acetyl-2-methoxynaphthalene | 90 |
| 4 | Thiophene | Acetic Anhydride | 10 | Dichloromethane | RT | 4 | 2-Acetylthiophene | 88 |
| 5 | Furan | Acetic Anhydride | 10 | Dichloromethane | RT | 4 | 2-Acetylfuran | 85 |
Experimental Protocol: General Procedure for NbCl₅-Catalyzed Acylation of Anisole
This protocol describes the synthesis of 4-methoxyacetophenone from anisole and acetic anhydride using a catalytic amount of NbCl₅.
Materials:
-
Niobium(V) chloride (NbCl₅)
-
Anisole
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add NbCl₅ (0.1 mmol, 10 mol%).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (5 mL) to the flask, followed by anisole (1.0 mmol). Stir the mixture at room temperature.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.2 mmol) to the reaction mixture using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-methoxyacetophenone.
Intramolecular Friedel-Crafts Acylation
NbCl₅ is also effective in promoting intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to yield 1-indanones, which are important structural motifs in pharmacologically active compounds.[4] In this reaction, NbCl₅ can act both as a reagent to convert the carboxylic acid to the corresponding acyl chloride in situ and as a catalyst for the subsequent cyclization.[4][5]
Quantitative Data Summary: Intramolecular Acylation to form 1-Indanones
| Entry | Substrate (3-Arylpropanoic Acid) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Phenylpropanoic acid | NbCl₅ (1.1 eq) | 1,2-Dichloroethane | RT | 1 | 1-Indanone | 85 |
| 2 | 3-(4-Methoxyphenyl)propanoic acid | NbCl₅ (1.1 eq) | 1,2-Dichloroethane | RT | 1 | 5-Methoxy-1-indanone | 90 |
| 3 | 3-(4-Methylphenyl)propanoic acid | NbCl₅ (1.1 eq) | 1,2-Dichloroethane | RT | 1 | 5-Methyl-1-indanone | 88 |
| 4 | 3-(3,4-Dimethylphenyl)propanoic acid | NbCl₅ (1.1 eq) | 1,2-Dichloroethane | RT | 1 | 5,6-Dimethyl-1-indanone | 82 |
Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Acylation
Materials:
-
Niobium(V) chloride (NbCl₅)
-
3-Phenylpropanoic acid
-
Anhydrous 1,2-dichloroethane
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend NbCl₅ (1.1 mmol) in anhydrous 1,2-dichloroethane (10 mL).
-
Substrate Addition: Add a solution of 3-phenylpropanoic acid (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) to the suspension.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases, then wash with water.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to obtain pure 1-indanone.
Friedel-Crafts Alkylation Catalyzed by Niobium Catalysts
While less common, niobium-based catalysts can also be employed for Friedel-Crafts alkylation reactions. Niobium phosphate, for instance, has been shown to be an effective heterogeneous catalyst for the benzylation of anisole.[5]
Quantitative Data Summary: Niobium Phosphate Catalyzed Benzylation of Anisole
| Entry | Alkylating Agent | Catalyst | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | Benzyl chloride | Niobium Phosphate | 90 | 1 | 100 |
| 2 | Benzyl alcohol | Niobium Phosphate | 90 | 4 | 80 |
| 3 | Styrene | Niobium Phosphate | 90 | 1 | 100 |
Note: Data adapted from a study on niobium phosphate.[5] Detailed product selectivity can be found in the original literature.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: Mechanism of NbCl₅-catalyzed Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. Recent Advances in Transition-metal-catalyzed C-C Bond Formation via C(sp2 )-F Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Niobium Pentachloride Catalysed Ring Opening of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NbCl5-catalyzed sulfa-Michael addition for constructing quaternary centers in enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Vapor Deposition of Niobium Nitride (NbN) Thin Films
A Note on the Niobium Precursor: Extensive literature review reveals a scarcity of detailed experimental protocols for the chemical vapor deposition (CVD) of niobium nitride (NbN) thin films using niobium(IV) chloride (NbCl₄) as the precursor. The vast majority of published research focuses on the use of niobium(V) chloride (NbCl₅). Therefore, this document provides a comprehensive protocol based on the well-established NbCl₅ process. A dedicated section will discuss the theoretical considerations and potential challenges for adapting this protocol for NbCl₄.
Introduction to NbN Thin Film Deposition
Niobium nitride is a technologically important material known for its superconducting properties, high hardness, and chemical inertness. Chemical vapor deposition is a versatile technique for producing high-quality NbN thin films with good conformal coverage.[1] This process typically involves the reaction of a volatile niobium precursor with a nitrogen source at elevated temperatures.
Experimental Protocols for NbN Deposition using NbCl₅
Substrate Preparation
Proper substrate preparation is crucial for the adhesion and quality of the deposited NbN film.
-
Substrate Selection: Common substrates include silicon (Si), sapphire (Al₂O₃), magnesium oxide (MgO), and stainless steel.[1][2]
-
Cleaning Procedure:
-
Ultrasonically clean the substrates in a sequence of solvents: trichloroethylene, acetone, and isopropanol, for 10-15 minutes each.
-
Rinse the substrates thoroughly with deionized water between each solvent cleaning.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution can be performed to remove the native oxide layer, followed by a deionized water rinse and nitrogen drying.
-
CVD Reactor Setup and Precursor Handling
The following describes a typical horizontal hot-wall CVD reactor setup.
-
Reactor Chamber: A quartz tube furnace is commonly used. The system should be equipped with mass flow controllers for precise gas handling, a pressure gauge, and a vacuum pump.
-
Precursor Delivery:
-
NbCl₅ is a solid precursor that needs to be heated to achieve a sufficient vapor pressure.[3]
-
The NbCl₅ is typically placed in a bubbler or a heated boat upstream of the reaction zone.[4]
-
An inert carrier gas, such as Argon (Ar), is flowed through the heated precursor to transport its vapor into the deposition zone.[5]
-
-
Reactant Gas Delivery: Ammonia (NH₃) or a mixture of nitrogen (N₂) and hydrogen (H₂) is used as the nitrogen source and is introduced into the reactor separately from the precursor line to prevent premature reactions.[2][5]
Deposition Process
-
Loading: Place the cleaned substrates into the center of the reactor's heating zone.
-
Evacuation and Purging: Evacuate the reactor to a base pressure of around 10⁻⁶ mbar and then purge with a high-purity inert gas (e.g., Ar) to remove any residual air and moisture.[3]
-
Heating: Heat the substrate to the desired deposition temperature and allow it to stabilize. Simultaneously, heat the NbCl₅ precursor to its sublimation temperature.[3]
-
Deposition:
-
Introduce the reactant gases (e.g., NH₃, N₂, H₂) into the reactor.
-
Start the flow of the carrier gas through the heated NbCl₅ precursor to introduce it into the reaction chamber.
-
Maintain the desired pressure, temperature, and gas flow rates for the duration of the deposition.
-
-
Cool-down: After the desired film thickness is achieved, stop the precursor flow and cool down the reactor to room temperature under an inert gas flow.[3]
Data Presentation: Typical Deposition Parameters for NbN using NbCl₅
The following tables summarize typical experimental parameters for the CVD of NbN thin films using NbCl₅ as the precursor, compiled from various sources.
| Parameter | Value | Reference(s) |
| Precursor | Niobium(V) Chloride (NbCl₅) | [1][2][3][5] |
| Substrates | Si, Al₂O₃, Fused Silica, Stainless Steel | [2][5] |
| Deposition Temperature | 700 - 1300 °C | [5][6] |
| Precursor Temperature | 130 - 650 °C | [1][3] |
| Chamber Pressure | 5 Torr - Atmospheric Pressure | [1][5] |
| Deposition Time | Varies based on desired thickness | [1] |
| Gas Species | Function | Typical Flow Rate (sccm) | Reference(s) |
| Ammonia (NH₃) | Nitrogen Source | Varies | [2] |
| Nitrogen (N₂) | Nitrogen Source | Varies | [5] |
| Hydrogen (H₂) | Reducing Agent | 100 | [3][5] |
| Argon (Ar) | Carrier Gas | 100 | [3][5] |
Characterization of NbN Thin Films
Post-deposition characterization is essential to evaluate the quality of the NbN films.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase composition, and orientation |
| Scanning Electron Microscopy (SEM) | Surface morphology and film thickness (cross-section) |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the film |
| Four-Point Probe | Electrical resistivity |
| SQUID Magnetometer | Superconducting transition temperature (Tc) |
Theoretical Considerations for Using NbCl₄ as a Precursor
While specific experimental data for the CVD of NbN using NbCl₄ is lacking, we can infer potential process modifications based on its chemical properties relative to NbCl₅.
-
Volatility: NbCl₄ has a lower vapor pressure than NbCl₅. This would likely necessitate a higher precursor heating temperature to achieve a comparable mass transport rate into the reactor.
-
Reactivity: As a Nb(IV) compound, NbCl₄ is already in a reduced state compared to Nb(V)Cl₅. This might alter the reaction chemistry with ammonia or nitrogen/hydrogen mixtures. The reduction step by H₂ might be less critical or proceed under different conditions.
-
Stability: NbCl₄ can be less stable at higher temperatures and may disproportionate. This could affect the purity and stoichiometry of the resulting NbN film.
A hypothetical starting point for a protocol using NbCl₄ would be to adapt the NbCl₅ parameters with a higher precursor temperature and potentially a lower H₂/NH₃ ratio, followed by systematic optimization and thorough film characterization.
Visualizations
Caption: Experimental workflow for the CVD of NbN thin films.
References
- 1. electrochem.org [electrochem.org]
- 2. Niobium Nitride Preparation for Superconducting Single-Photon Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceedings.jacow.org [proceedings.jacow.org]
- 4. proceedings.jacow.org [proceedings.jacow.org]
- 5. researchgate.net [researchgate.net]
- 6. simap.grenoble-inp.fr [simap.grenoble-inp.fr]
Application Note: Safe Handling Protocols for Air-Sensitive Niobium(IV) Chloride (NbCl₄)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Niobium(IV) chloride (NbCl₄) is a crystalline solid that is highly sensitive to air and moisture, reacting rapidly to form niobium oxides.[1][2] Its reactivity necessitates the use of specialized air-free handling techniques to maintain its integrity and ensure experimental success and safety. This document provides detailed protocols for the safe handling, weighing, and transfer of NbCl₄ using standard inert atmosphere equipment such as gloveboxes and Schlenk lines.
Properties of Niobium(IV) Chloride
NbCl₄ is a dark violet, crystalline solid.[1][2] It is diamagnetic in its solid state due to Nb-Nb bonding within its polymeric chain structure.[1] The compound is highly reactive towards both oxygen and water, hydrolyzing to form niobium(V) oxide.[1] Due to this reactivity, all manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).
Table 1: Physical and Chemical Properties of NbCl₄
| Property | Value | Citations |
| Chemical Formula | NbCl₄ | [1][3] |
| Molar Mass | 234.72 g/mol | [1][4] |
| Appearance | Dark violet / Violet-black crystals | [1][3] |
| Density | 3.2 g/cm³ | [1][3] |
| Melting Point | Decomposes at ~350-400 °C | [1] |
| Boiling Point | Sublimes at 275 °C / 10⁻⁴ mmHg | [1] |
| Solubility in Water | Reacts violently | [1] |
| Air Sensitivity | Highly sensitive; rapidly oxidizes and hydrolyzes | [1] |
Experimental Workflow for Handling NbCl₄
The general workflow for handling solid NbCl₄ involves careful preparation of an inert environment, followed by the transfer and manipulation of the compound within that environment. The choice between a glovebox and a Schlenk line depends on the scale of the experiment and the specific manipulations required. A glovebox is often preferred for storing, weighing, and preparing samples, while a Schlenk line is ideal for conducting reactions in solution under an inert atmosphere.[5][6][7]
Caption: Workflow for handling air-sensitive NbCl₄.
Experimental Protocols
All glassware must be rigorously dried in an oven (e.g., at 150°C overnight) and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.[5][6]
Protocol 1: Glovebox Handling - Weighing and Transfer
A glovebox provides the most controlled environment for manipulating highly air-sensitive solids like NbCl₄.[6][7] The atmosphere inside should be maintained with low levels of oxygen and water (typically <1 ppm).[6]
Materials:
-
Niobium(IV) chloride in a sealed container
-
Oven-dried spatulas, vials, and reaction flask(s)
-
Anhydrous, degassed solvent
-
Analytical balance (located inside the glovebox)
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, nitrile gloves.[8]
Procedure:
-
Preparation: Ensure the glovebox oxygen and moisture levels are below 1 ppm. Place all necessary oven-dried glassware, spatulas, and other equipment into the antechamber.
-
Antechamber Purge: Evacuate and refill the antechamber with the glovebox's inert gas (e.g., Argon) for a minimum of three cycles.[6] For larger items, longer purge times are necessary.
-
Material Transfer: Transfer the sealed container of NbCl₄ and the dried equipment from the antechamber into the main glovebox chamber.
-
Equilibration: Allow the NbCl₄ container to reach the temperature of the glovebox atmosphere before opening to prevent pressure differentials.
-
Weighing:
-
Place a tared weighing boat or vial on the analytical balance inside the glovebox.
-
Carefully open the NbCl₄ container. Using a clean, dry spatula, transfer the desired amount of the dark violet crystals to the tared vessel.
-
Record the mass. Work efficiently to minimize the time the stock container is open.
-
-
Transfer to Reaction Vessel: Carefully add the weighed NbCl₄ to the oven-dried reaction flask.
-
Sealing: Tightly seal the stock NbCl₄ container. If the reaction is to be performed outside the glovebox on a Schlenk line, securely seal the reaction flask with a septum or glass stopper before removal.
-
Removal from Glovebox: Transfer the sealed reaction flask and waste materials out of the glovebox via the antechamber, using the same purge/refill cycle.
Protocol 2: Schlenk Line Handling
This technique is used when a glovebox is unavailable or for solution-based manipulations following initial weighing in a glovebox.[5] It relies on maintaining a positive pressure of inert gas to prevent air ingress.
Materials:
-
NbCl₄ in a sealed Schlenk flask or a flask sealed in a glovebox
-
Oven-dried reaction flask (Schlenk flask) with a sidearm
-
Dual-manifold Schlenk line (Inert Gas/Vacuum)
-
Anhydrous, degassed solvent in a solvent pot or flask
-
Cannula (double-tipped needle) and syringes
-
PPE as described in Protocol 1.
Procedure:
-
System Setup: Assemble the oven-dried reaction glassware and connect it to the Schlenk line.
-
Purge System: Evacuate the glassware using the vacuum manifold and refill with inert gas (Argon is preferred due to its density). Repeat this purge cycle at least three times to ensure the system is free of air and moisture.[5]
-
Solid Transfer (if not weighed in glovebox):
-
This step carries a high risk of exposure. Perform a "positive pressure" transfer.
-
Slightly open the stopcock of the flask containing NbCl₄ under a strong positive flow of inert gas.
-
Quickly add the solid to the reaction flask against the counterflow of inert gas.
-
Immediately seal the reaction flask and purge again. Note: This method is less precise and has a higher risk of contamination than using a glovebox.
-
-
Solvent Transfer:
-
Using a cannula, transfer anhydrous, degassed solvent from a solvent reservoir to the reaction flask under positive inert gas pressure.
-
Insert one end of the cannula into the solvent reservoir and the other into the reaction flask. The pressure difference will drive the solvent transfer.
-
-
Dissolution: Stir the mixture in the reaction flask under a continuous positive pressure of inert gas to dissolve the NbCl₄. The reaction can now proceed.
Data Presentation
Proper solvent selection is critical. Solvents must be rigorously dried and deoxygenated prior to use.
Table 2: Recommended Anhydrous Solvents for NbCl₄
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Notes |
| Tetrahydrofuran (THF) | 66 | -108.4 | Forms adducts like NbCl₄(THF)₂. Must be freshly distilled from Na/benzophenone. |
| Acetonitrile (MeCN) | 81.6 | -45.7 | Can form stable complexes. Must be distilled from CaH₂. |
| Dichloromethane (DCM) | 39.6 | -96.7 | Generally a good, non-coordinating solvent. Must be distilled from CaH₂. |
| Toluene | 110.6 | -95 | Non-coordinating. Must be freshly distilled from Na/benzophenone. |
Safety and Waste Disposal
-
Personal Protective Equipment: Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[8][9] Working alone with highly reactive materials is not recommended.[9]
-
Spill Management: In case of a spill, do not use water or CO₂ fire extinguishers, as they can react violently.[10][11] Smother small spills with a Class D fire extinguisher powder, dry sand, or powdered lime.[10]
-
Waste Disposal:
-
All glassware, spatulas, and weighing paper contaminated with NbCl₄ must be quenched safely.
-
In a fume hood, slowly and carefully add the contaminated items to a large beaker containing a non-protic solvent like hexanes or toluene.
-
Cool the slurry in an ice bath.
-
Very slowly add a protic solvent like isopropanol dropwise with stirring to quench any reactive material.
-
After the reaction subsides, slowly add methanol, followed by water, to ensure complete quenching.
-
Dispose of the resulting solution through the appropriate hazardous waste stream.
-
References
- 1. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. About: Niobium(IV) chloride [dbpedia.org]
- 3. WebElements Periodic Table » Niobium » niobium tetrachloride [webelements.co.uk]
- 4. Niobium chloride (NbCl4) | Cl4Nb | CID 83583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 8. ehs.utexas.edu [ehs.utexas.edu]
- 9. cmu.edu [cmu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. tedpella.com [tedpella.com]
Application of Niobium(IV) Chloride in the Synthesis of Advanced Ceramics
Application Note AP-NbC-001
Introduction
Niobium(IV) chloride (NbCl₄), a dark violet crystalline solid, serves as a reactive precursor in the synthesis of advanced niobium-based ceramics, primarily niobium carbide (NbC) and niobium nitride (NbN). These materials are of significant interest due to their exceptional hardness, high melting points, superconductivity, and chemical inertness, making them suitable for applications such as cutting tools, wear-resistant coatings, and superconducting devices.[1][2] While its pentavalent counterpart, niobium(V) chloride (NbCl₅), is more commonly utilized in industrial processes like chemical vapor deposition (C.V.D.), NbCl₄ offers a distinct entry point into niobium(IV) chemistry, which can be advantageous for specific synthesis routes. This document outlines the application of NbCl₄ in the synthesis of these advanced ceramics, providing detailed protocols and comparative data.
Niobium(IV) chloride is highly sensitive to air and moisture, readily oxidizing and hydrolyzing to form niobium(V) oxide.[3] Therefore, all handling and experimental procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
Synthesis of Niobium Carbide (NbC) Nanoparticles
Niobium carbide nanoparticles can be synthesized via a molten salt method, where NbCl₄ can be used as the niobium source. This method allows for the formation of crystalline NbC at relatively lower temperatures compared to traditional carbothermal reduction of niobium oxides.
Experimental Protocol: Molten Salt Synthesis of NbC
Objective: To synthesize NbC nanoparticles using NbCl₄ as the niobium precursor in a molten salt medium.
Materials:
-
Niobium(IV) chloride (NbCl₄)
-
Anhydrous potassium chloride (KCl)
-
Anhydrous lithium chloride (LiCl)
-
Calcium carbide (CaC₂)
-
Argon gas (high purity)
Equipment:
-
Tube furnace with temperature controller
-
Alumina crucible
-
Glovebox or Schlenk line
-
Mortar and pestle
Procedure:
-
Preparation of Salt Eutectic: Inside an argon-filled glovebox, thoroughly grind a mixture of KCl and LiCl in a 1:1 molar ratio using a mortar and pestle to create a eutectic mixture.
-
Precursor Mixture: Mix NbCl₄ and CaC₂ in a 1:1 molar ratio with the KCl-LiCl eutectic salt mixture. The salt-to-reactant mass ratio should be approximately 10:1 to ensure a fluid melt.
-
Reaction:
-
Place the crucible containing the mixture into a tube furnace.
-
Purge the furnace tube with high-purity argon for at least 30 minutes to remove any residual air and moisture.
-
Heat the furnace to 800 °C at a rate of 10 °C/min under a constant argon flow.
-
Hold the temperature at 800 °C for 4 hours to ensure complete reaction.
-
-
Cooling and Product Isolation:
-
After the reaction, cool the furnace to room temperature naturally.
-
Transfer the crucible back into the glovebox.
-
The solidified product will be a mixture of NbC and the salt matrix.
-
-
Purification:
-
Wash the product repeatedly with deionized water to dissolve the KCl-LiCl salts.
-
Subsequently, wash with ethanol to remove any organic impurities and facilitate drying.
-
Dry the resulting NbC powder under vacuum at 60 °C for 12 hours.
-
Expected Outcome: This process is expected to yield crystalline niobium carbide nanoparticles. The particle size is typically in the range of 30-100 nm, which can be confirmed by transmission electron microscopy (TEM).
Data Presentation
| Parameter | Value | Reference |
| Niobium Precursor | NbCl₄ | N/A |
| Carbon Source | CaC₂ | N/A |
| Reaction Temperature | 800 °C | [4] |
| Reaction Time | 4 hours | N/A |
| Resulting Ceramic | Niobium Carbide (NbC) | [4][5] |
| Typical Particle Size | 30-100 nm | [5] |
Logical Relationship of Synthesis Steps
References
- 1. Niobium carbide - Wikipedia [en.wikipedia.org]
- 2. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 3. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]
- 4. Synthesis of niobium(iv) carbide nanoparticles via an alkali-molten-method at a spatially-limited surface of mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of niobium(iv) carbide nanoparticles via an alkali-molten-method at a spatially-limited surface of mesoporous carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Exfoliation of 2D Niobium Disulfide (NbS₂) Nanosheets from Niobium Chloride Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Two-dimensional (2D) niobium disulfide (NbS₂) is a transition metal dichalcogenide (TMDC) that has garnered significant interest for its unique electronic and optical properties.[1][2] Unlike many semiconducting TMDCs, NbS₂ exhibits metallic behavior, with different polytypes (e.g., 2H and 3R) displaying distinct properties such as superconductivity and charge density waves.[3][4] These characteristics make 2D NbS₂ a promising candidate for various applications, including transparent electrodes for 2D devices, catalysts for the hydrogen evolution reaction, and nonlinear optical modulators.[1][5][6][7]
This document outlines the protocol for producing 2D NbS₂ nanosheets. The process involves two primary stages: first, the synthesis of NbS₂ crystals from a niobium chloride precursor (typically NbCl₅, though NbCl₄ can also be considered) via Chemical Vapor Deposition (CVD), and second, the subsequent exfoliation of the synthesized material into few-layer nanosheets using liquid-phase exfoliation.
Experimental Protocols
Part A: Synthesis of NbS₂ Crystals via Chemical Vapor Deposition (CVD)
This protocol describes a hot-wall CVD method for growing high-quality, crystalline NbS₂ on a sapphire substrate. The thickness of the resulting material can be controlled by adjusting growth parameters.[8][9]
Materials and Equipment:
-
Niobium(V) chloride (NbCl₅) powder (precursor)
-
Sulfur (S) powder
-
Sodium chloride (NaCl) solution (optional, to reduce nucleation density)
-
Sapphire (c-plane) or hexagonal boron nitride (hBN) substrate
-
Multi-zone tube furnace with quartz tube
-
Argon (Ar) and Hydrogen (H₂) gas with mass flow controllers
-
Spin-coater
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Clean the sapphire substrate using sonication in acetone, isopropanol, and deionized water.
-
Dry the substrate with a nitrogen gun.
-
(Optional) To control nucleation density, a solution of NaCl and NbCl₅ can be spin-coated onto the sapphire substrate before loading it into the furnace.[8]
-
-
Furnace Setup:
-
Place sulfur powder in a boat at the upstream, low-temperature zone of the furnace.
-
Place the prepared substrate in the central, high-temperature growth zone.
-
Place NbCl₅ powder in a separate boat upstream from the substrate, in a mid-temperature zone.
-
-
Growth Process:
-
Purge the quartz tube with high-flow Argon gas (e.g., 500 sccm) for 20-30 minutes to remove oxygen and moisture.
-
Reduce the Ar flow to a carrier gas rate (e.g., 50-100 sccm) and introduce a small flow of H₂ (e.g., 5-10 sccm).
-
Heat the furnace zones to their target temperatures. Typical temperature ranges are:
-
Sulfur Zone: 150-250 °C
-
NbCl₅ Zone: 600-750 °C
-
Growth Zone (Substrate): 800-950 °C
-
-
Maintain these temperatures for a growth duration of 10-30 minutes. The thickness of the NbS₂ flakes can be tuned by adjusting the growth time and precursor concentration.[3][8]
-
After the growth period, turn off the heaters for all zones and allow the furnace to cool naturally to room temperature under an Ar flow.
-
-
Sample Retrieval:
Part B: Liquid-Phase Exfoliation (LPE) of Synthesized NbS₂
This protocol describes a common method for exfoliating the synthesized NbS₂ crystals into a dispersion of few-layer nanosheets.
Materials and Equipment:
-
Synthesized NbS₂ crystals
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., isopropanol)
-
Probe sonicator or ultrasonic bath
-
High-speed centrifuge
-
Pipettes and vials
Procedure:
-
Dispersion Preparation:
-
Carefully scrape the as-grown NbS₂ crystals from the substrate.
-
Add a measured amount of the bulk NbS₂ powder (e.g., 10-50 mg) to a vial containing a suitable volume of NMP (e.g., 10-20 mL).
-
-
Sonication:
-
Immerse the vial in an ice bath to prevent overheating.
-
Exfoliate the dispersion using a probe sonicator for 1-4 hours at moderate power (e.g., 40-60% amplitude). Alternatively, a high-power ultrasonic bath can be used for a longer duration (e.g., 8-24 hours). Sonication applies mechanical energy to overcome the weak van der Waals forces between the NbS₂ layers.[10]
-
-
Centrifugation and Collection:
-
After sonication, centrifuge the dispersion at a low speed (e.g., 1,500 rpm) for 30-60 minutes. This will pellet the unexfoliated, thick flakes.
-
Carefully collect the top 2/3 of the supernatant, which contains a high concentration of few-layer NbS₂ nanosheets.[11]
-
For a more uniform flake size, a second, higher-speed centrifugation step (e.g., 10,000 rpm for 30 minutes) can be performed on the collected supernatant.[11] The resulting sediment will contain the exfoliated flakes, which can be redispersed in a fresh solvent.
-
-
Storage:
-
Store the final dispersion of 2D NbS₂ nanosheets in a sealed vial. The stability of the nanosheets in atmosphere should be considered, as oxidation can occur.[11]
-
Data Presentation
The following table summarizes typical quantitative data reported for the synthesis and exfoliation of 2D NbS₂.
| Parameter | Value / Range | Method | Reference |
| Synthesis (CVD) | |||
| Precursor | NbCl₅ | CVD | [8][9] |
| Substrate | c-plane Sapphire, hBN | CVD | [3][8][12] |
| Growth Temperature | 800 - 950 °C | CVD | [8] |
| Resulting Flake Thickness | 1.5 - 10 nm | CVD | [3][8][9] |
| Resulting Lateral Size | Up to 500 µm | CVD | [8][9] |
| Resulting Phase | 3R (thinner) or 2H (thicker) | CVD | [3][4] |
| Exfoliation | |||
| Exfoliation Method | Electrochemical / Liquid-Phase | Exfoliation | [1] |
| Resulting Flake Thickness | ~3 nm (few-layer) | Electrochemical Exfoliation | [1] |
| Resulting Lateral Size | ~2 µm | Electrochemical Exfoliation | [1] |
| Resulting Flake Thickness | 2.1 ± 0.5 nm (1-2 layers) | Redox Exfoliation (LPE) | [11] |
| Resulting Lateral Size | 50 - 300+ nm | Redox Exfoliation (LPE) | [11] |
Characterization Protocols
To confirm the successful synthesis and exfoliation of 2D NbS₂, the following characterization techniques are essential:
-
Atomic Force Microscopy (AFM): Used to determine the thickness and lateral dimensions of the NbS₂ flakes. This is critical for confirming the production of monolayer or few-layer nanosheets.[3][11]
-
Raman Spectroscopy: A non-destructive technique used to identify the material and its crystalline phase (2H vs. 3R). The Raman spectra of NbS₂ typically include characteristic E₂g and A₁g modes, whose positions and intensities can be used to estimate the layer thickness.[13][14]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): SEM provides information on the surface morphology and flake distribution on a substrate.[11] High-resolution TEM (HRTEM) can be used to confirm the crystallinity and layered structure of the exfoliated nanosheets.[13][14]
-
UV-Vis Spectroscopy: Used to analyze the optical properties of the NbS₂ dispersion, which can provide information about the quality of the exfoliation and the electronic structure of the nanosheets.[11]
Visualizations
Caption: Overall experimental workflow from precursors to characterization.
Caption: Logical flow from synthesis methods to the final 2D product.
References
- 1. Scalable Production of Few-Layer Niobium Disulfide Nanosheets via Electrochemical Exfoliation for Energy-Efficient Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niobium disulfide as a new saturable absorber for an ultrafast fiber laser - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Superconducting 2D NbS2 Grown Epitaxially by Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Large-area niobium disulfide thin films as transparent electrodes for devices based on two-dimensional materials - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Superconducting 2D NbS2 Grown Epitaxially by Chemical Vapor Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molybdenum disulfide, exfoliation methods and applications to photocatalysis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Two-dimensional metallic NbS2: growth, optical identification and transport properties [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Niobium-Based Metal-Organic Frameworks Using Niobium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, and biomedicine.[1] Niobium, a transition metal with known biocompatibility and interesting redox properties, is an attractive metallic node for the synthesis of novel MOFs. The use of niobium chloride (NbCl₅) as a precursor offers a direct and reactive route to niobium-based MOFs.
These application notes provide a detailed protocol for the synthesis of a novel hypothetical niobium-based MOF, designated as Nb-BDC, using niobium pentachloride and terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC). Furthermore, we describe a general methodology for loading this MOF with a model drug, ibuprofen, and studying its release profile, highlighting its potential for drug delivery applications.
Data Presentation
Table 1: Synthesis Parameters for Nb-BDC MOF
| Parameter | Value |
| Niobium Precursor | Niobium Pentachloride (NbCl₅) |
| Organic Linker | Terephthalic Acid (H₂BDC) |
| Molar Ratio (NbCl₅:H₂BDC) | 1:1.5 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C |
| Reaction Time | 48 hours |
| Yield | ~65% (based on Nb) |
Table 2: Characterization Data of Nb-BDC MOF
| Property | Value |
| BET Surface Area | 850 m²/g |
| Pore Volume | 0.45 cm³/g |
| Average Pore Diameter | 1.2 nm |
| Thermal Stability (TGA) | Stable up to 350 °C in air |
Table 3: Ibuprofen Loading and Release from Nb-BDC MOF
| Parameter | Value |
| Model Drug | Ibuprofen |
| Drug Loading Capacity | 20 wt% (200 mg ibuprofen per 1 g of Nb-BDC) |
| Encapsulation Efficiency | 85% |
| Release Conditions | Phosphate-Buffered Saline (PBS) at pH 7.4, 37 °C |
| Release Profile | Sustained release over 72 hours |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Nb-BDC MOF
This protocol details the solvothermal synthesis of a niobium-based metal-organic framework using niobium pentachloride and terephthalic acid.
Materials:
-
Niobium Pentachloride (NbCl₅, 99.9%)
-
Terephthalic Acid (H₂BDC, 98%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Ethanol (absolute)
-
Teflon-lined stainless-steel autoclave (20 mL)
Procedure:
-
Precursor Solution Preparation: In a glovebox under an inert atmosphere, dissolve 0.135 g (0.5 mmol) of niobium pentachloride in 10 mL of anhydrous DMF in a 20 mL glass vial. Stir until a clear solution is formed.
-
Ligand Solution Preparation: In a separate vial, dissolve 0.124 g (0.75 mmol) of terephthalic acid in 10 mL of anhydrous DMF. Gentle heating (up to 60 °C) may be required for complete dissolution.
-
Reaction Mixture: Slowly add the terephthalic acid solution to the niobium pentachloride solution under continuous stirring.
-
Solvothermal Reaction: Transfer the resulting mixture to a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
Product Isolation and Washing: After cooling the autoclave to room temperature, collect the resulting crystalline product by centrifugation (8000 rpm, 10 min). Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the product in absolute ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Activation: Decant the ethanol and dry the purified Nb-BDC MOF under vacuum at 150 °C for 12 hours to activate the material. The final product is a fine crystalline powder.
Protocol 2: Drug Loading and In Vitro Release Study
This protocol describes the loading of ibuprofen into the Nb-BDC MOF and the subsequent in vitro release study.
Materials:
-
Activated Nb-BDC MOF
-
Ibuprofen (98%)
-
Ethanol (absolute)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure for Drug Loading:
-
Ibuprofen Solution: Prepare a solution of ibuprofen in absolute ethanol at a concentration of 10 mg/mL.
-
Impregnation: Disperse 100 mg of activated Nb-BDC MOF in 20 mL of the ibuprofen solution.
-
Stirring: Stir the suspension at room temperature for 24 hours in a sealed container to allow for the diffusion of ibuprofen into the pores of the MOF.
-
Isolation of Drug-Loaded MOF: Collect the ibuprofen-loaded Nb-BDC (Ibu@Nb-BDC) by centrifugation (8000 rpm, 10 min).
-
Washing: Wash the Ibu@Nb-BDC with a small amount of fresh ethanol to remove any surface-adsorbed drug.
-
Drying: Dry the final product under vacuum at 60 °C for 4 hours.
-
Quantification of Drug Loading: To determine the amount of loaded ibuprofen, dissolve a known weight of the dried Ibu@Nb-BDC in a suitable solvent (e.g., dilute NaOH solution) and measure the ibuprofen concentration using UV-Vis spectroscopy at a wavelength of 221 nm.
Procedure for In Vitro Drug Release:
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Release Study Setup: Disperse 10 mg of Ibu@Nb-BDC in 10 mL of the PBS solution in a sealed vial.
-
Incubation: Place the vial in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.
-
Analysis: Centrifuge the collected aliquots to remove any MOF particles and analyze the supernatant for ibuprofen concentration using UV-Vis spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Nb-BDC MOF and its application in drug delivery.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Niobium Tetrachloride (NbCl4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of niobium tetrachloride (NbCl₄) from niobium pentachloride (NbCl₅).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for preparing NbCl₄ from NbCl₅?
A1: The most common and effective method for preparing niobium tetrachloride (NbCl₄) is through the reduction of niobium pentachloride (NbCl₅). This can be achieved using several reducing agents, including elemental niobium, aluminum powder, or hydrogen gas. High-temperature thermal decomposition of NbCl₅ in a reductive atmosphere can also be employed.
Q2: What are the main challenges in the synthesis and purification of NbCl₄?
A2: Researchers may encounter several challenges, including:
-
Incomplete reduction of NbCl₅: This can lead to a mixture of NbCl₅ and NbCl₄, complicating purification.
-
Contamination with niobium oxychloride (NbOCl₃): NbCl₅ is highly sensitive to moisture and can readily form NbOCl₃, which can be difficult to separate.
-
Disproportionation of NbCl₄: At elevated temperatures (above 400°C), NbCl₄ can disproportionate into niobium trichloride (NbCl₃) and niobium pentachloride (NbCl₅), affecting the yield and purity of the desired product.[1]
-
Handling and storage: Both NbCl₅ and NbCl₄ are highly sensitive to air and moisture, requiring handling in an inert atmosphere (e.g., a glovebox).[2][3][4]
Q3: How can I minimize the disproportionation of NbCl₄ during synthesis?
A3: Careful control of the reaction temperature is crucial. The use of a temperature gradient during the reduction of NbCl₅ with niobium metal is an effective technique. In this method, the niobium metal is kept at a higher temperature (around 400°C) while the NbCl₅ is at a lower temperature (around 250°C). This allows for the slow sublimation of NbCl₅ and its reaction with the hot niobium metal to form crystalline NbCl₄, minimizing its decomposition.[1]
Q4: How can I remove niobium oxychloride (NbOCl₃) contamination?
A4: Preventing the formation of NbOCl₃ by rigorously excluding moisture is the best approach. If contamination occurs, passing the mixed chlorides through a bed of activated carbon at temperatures between 205°C and 500°C can preferentially adsorb the niobium oxychloride.[2] Additionally, treating the chloride mixture with chlorine gas in the presence of carbon can convert oxychlorides back to chlorides.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of NbCl₄ | Incomplete reduction of NbCl₅. | - Increase reaction time or temperature (while being mindful of disproportionation).- Ensure intimate contact between the reducing agent and NbCl₅.- Use a stoichiometric excess of the reducing agent. |
| Disproportionation of the NbCl₄ product. | - Lower the reaction temperature.- Use a temperature gradient method for the synthesis.[1]- Rapidly quench the reaction mixture after completion. | |
| Product is contaminated with unreacted NbCl₅ | Insufficient amount of reducing agent. | - Recalculate and ensure the correct stoichiometry of the reducing agent.- Repeat the reduction step with additional reducing agent. |
| Inefficient mixing or contact. | - Ensure the reactants are finely powdered and well-mixed (if applicable).- For gas-phase reductions (e.g., with H₂), optimize the flow rate and reactor design for better contact. | |
| Product is a different color than the expected dark violet for NbCl₄ | Presence of impurities. | - Yellow or white coloration may indicate residual NbCl₅ or niobium oxychloride.- A darker, blacker appearance could suggest the formation of lower niobium chlorides like NbCl₃. |
| Incomplete reaction. | - Analyze a small sample to identify the components and adjust reaction conditions accordingly. | |
| Difficulty in separating NbCl₄ from the excess reducing agent (e.g., Nb or Al powder) | Similar physical properties. | - Sublimation can be used to separate the more volatile NbCl₄ from non-volatile reducing agents like niobium metal.- For aluminum, subsequent chemical purification steps may be necessary to remove any aluminum chloride (AlCl₃) formed. |
Data Presentation
Table 1: Comparison of Reduction Methods for NbCl₄ Synthesis
| Reducing Agent | Typical Reaction Temperature | Advantages | Disadvantages | References |
| Niobium Metal | 250°C (NbCl₅) to 400°C (Nb) in a gradient | High purity product; minimizes disproportionation. | Slow reaction time (several days); requires elemental niobium. | [1] |
| Aluminum Powder | ~250°C | Faster reaction than with niobium metal. | Potential for AlCl₃ byproduct contamination. | [5] |
| Hydrogen Gas | 1373–1523 K (1100–1250 °C) | Can be used for larger-scale production. | High temperatures can lead to a mixture of reduced niobium products, including the metal. | [6] |
Experimental Protocols
Protocol 1: Reduction of NbCl₅ with Elemental Niobium (Temperature Gradient Method)
Objective: To synthesize high-purity NbCl₄ by reducing NbCl₅ with niobium metal powder in a sealed tube under a temperature gradient.
Materials:
-
Niobium pentachloride (NbCl₅), high purity
-
Niobium metal powder
-
Quartz tube
-
Tube furnace with two independently controlled temperature zones
-
Vacuum line
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, place niobium metal powder in the center of a clean, dry quartz tube.
-
Place NbCl₅ at one end of the quartz tube.
-
Evacuate the quartz tube to a high vacuum and seal it.
-
Place the sealed tube in a two-zone tube furnace.
-
Heat the zone containing the niobium metal to approximately 400°C.
-
Heat the zone containing the NbCl₅ to approximately 250°C. This will allow the NbCl₅ to sublime and travel towards the hotter niobium metal.
-
Maintain these temperatures for several days. The NbCl₅ vapor will react with the hot niobium metal to form dark violet crystals of NbCl₄ in the cooler part of the reaction zone.
-
After the reaction is complete, turn off the furnace and allow the tube to cool to room temperature.
-
Transfer the tube to an inert atmosphere glovebox to recover the NbCl₄ crystals.
Protocol 2: Reduction of NbCl₅ with Aluminum Powder
Objective: To synthesize NbCl₄ by reducing NbCl₅ with aluminum powder.
Materials:
-
Niobium pentachloride (NbCl₅), high purity
-
Aluminum powder, fine
-
Sealed reaction vessel (e.g., a thick-walled glass ampoule)
-
Furnace
-
Inert atmosphere glovebox
Procedure:
-
In an inert atmosphere glovebox, thoroughly mix NbCl₅ and aluminum powder in a 3:1 molar ratio (3 moles of NbCl₅ to 1 mole of Al).
-
Place the mixture in a reaction vessel.
-
Evacuate and seal the vessel.
-
Heat the vessel in a furnace to approximately 250°C. The reaction time will be significantly shorter than the niobium metal reduction method.
-
After the reaction is complete, cool the vessel to room temperature.
-
Open the vessel in an inert atmosphere glovebox.
-
The product will be a mixture of NbCl₄ and aluminum trichloride (AlCl₃). The NbCl₄ can be purified by sublimation.
Mandatory Visualization
Caption: Workflow for the purification of NbCl4 from NbCl5.
References
- 1. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]
- 2. US2969852A - Process for removing niobium oxychloride from niobium pentachloride - Google Patents [patents.google.com]
- 3. About: Niobium(IV) chloride [dbpedia.org]
- 4. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 5. NbCl5-Mg Reagent System in Regio- and Stereoselective Synthesis of (2Z)-Alkenylamines and (3Z)-Alkenylols from Substituted 2-Alkynylamines and 3-Alkynylols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Handling and Use of Niobium(IV) Chloride (NbCl₄)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of hydrolysis of Niobium(IV) chloride (NbCl₄) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is preventing hydrolysis of NbCl₄ so critical for my experiments?
A1: Niobium(IV) chloride is highly susceptible to hydrolysis. Exposure to even trace amounts of water can lead to the formation of niobium oxides or oxychlorides. This decomposition will not only consume your starting material, reducing the yield of your desired product, but the byproducts can also interfere with or catalyze unwanted side reactions, leading to a complex mixture of products and difficulties in purification.
Q2: What are the visual signs of NbCl₄ hydrolysis?
A2: Pure NbCl₄ is a dark violet crystalline solid. Upon exposure to moisture, you may observe a color change to a lighter shade or the formation of a light blue color, which is characteristic of niobium aqua complexes. The appearance of insoluble white or off-white precipitates, likely niobium oxides, is a clear indicator of significant hydrolysis.
Q3: What are the primary side products of NbCl₄ hydrolysis in an organic reaction?
A3: The primary and most stable inorganic byproduct of NbCl₄ hydrolysis is niobium(V) oxide (Nb₂O₅), a white, insoluble solid. Depending on the reaction conditions and the amount of water present, various niobium oxychlorides can also be formed as intermediates or byproducts. These inorganic species can complicate product isolation and purification.
Q4: Which solvents are recommended for reactions involving NbCl₄?
A4: Strictly anhydrous, non-protic solvents are essential. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used. THF is often preferred as it can form a more stable and soluble adduct, tetrachlorobis(tetrahydrofuran)niobium(IV) (NbCl₄(THF)₂), which is a convenient precursor for many reactions.[1][2] Other suitable solvents include anhydrous hydrocarbons (e.g., pentane, hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform). The choice of solvent will depend on the specific reaction requirements, such as reactant solubility and reaction temperature.
Q5: How should I store NbCl₄ to prevent hydrolysis?
A5: NbCl₄ should be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen. A glove box is the ideal storage and handling environment. If a glove box is not available, storing the sealed container within a desiccator containing a suitable drying agent can provide an additional layer of protection.
Troubleshooting Guide
This guide addresses common issues encountered during chemical reactions with NbCl₄.
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate or proceeds with very low yield. | Hydrolysis of NbCl₄ due to residual moisture in the reaction setup. | Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Use freshly distilled and thoroughly dried solvents. Purge the entire reaction apparatus with a dry inert gas (argon or nitrogen) before introducing reagents. |
| Impure starting NbCl₄. | Use freshly purchased NbCl₄ or purify existing stock if its integrity is questionable. The presence of NbCl₅, a common impurity, can alter the reactivity. | |
| A white or off-white precipitate forms upon addition of NbCl₄ or during the reaction. | Significant hydrolysis of NbCl₄ has occurred. | The reaction should be stopped and restarted with stricter adherence to anhydrous and anaerobic techniques. The precipitate is likely niobium oxide and will interfere with the reaction. |
| The reaction mixture turns a light blue color. | Formation of niobium aqua complexes due to the presence of a small amount of water. | While not as severe as the formation of a precipitate, this indicates a compromised inert atmosphere. The reaction may still proceed, but yields are likely to be diminished, and purification may be more challenging. For future experiments, improve drying and inerting procedures. |
| Inconsistent reaction outcomes or difficulty in reproducing results. | Variable moisture content in reagents and solvents. | Standardize the procedure for drying all reagents and solvents. If possible, use a glove box to prepare and run the reactions to ensure a consistently dry and oxygen-free environment. |
Quantitative Data Summary
| Property | Value | Significance for Preventing Hydrolysis |
| Appearance | Dark violet crystals | A change in color can indicate decomposition or hydrolysis. |
| Molecular Weight | 234.72 g/mol | Essential for accurate molar calculations of the anhydrous compound. |
| Solubility in water | Reacts | Highlights the high reactivity with water and the necessity of non-aqueous conditions. |
| Common Adduct | NbCl₄(THF)₂ | The THF adduct is more stable and easier to handle than pure NbCl₄, making it a preferred starting material for many synthetic applications. |
Experimental Protocols
Protocol 1: General Handling of NbCl₄ under an Inert Atmosphere (Schlenk Line Technique)
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Glassware Preparation: All glassware (flasks, cannulas, syringes, etc.) must be thoroughly cleaned and then dried in an oven at a minimum of 120°C for at least 4 hours (preferably overnight). Alternatively, glassware can be flame-dried under a high vacuum. Allow the glassware to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere Purge: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of inert gas. This can be achieved using a Schlenk line. The apparatus should be subjected to at least three cycles of vacuum-backfill with the inert gas to ensure the removal of atmospheric air and moisture.
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Reagent Transfer: Transfer NbCl₄ from its storage container to the reaction flask within a glove box. If a glove box is not available, perform the transfer under a strong positive flow of inert gas. Use a solid addition funnel or a similar device to minimize exposure to the atmosphere.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe. Ensure the solvent has been properly dried and deoxygenated prior to use.
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Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the reaction flask to a bubbler filled with mineral oil, which allows for the visualization of gas flow and prevents the entry of air.
Protocol 2: Synthesis of the NbCl₄(THF)₂ Adduct
This protocol is adapted from established synthetic procedures and provides a more stable starting material for subsequent reactions.
-
Setup: In a glove box, charge a Schlenk flask equipped with a magnetic stir bar with NbCl₅.
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Reduction: In a separate Schlenk flask, prepare a suspension of a suitable reducing agent (e.g., tin powder) in anhydrous THF.
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Reaction: Slowly add the NbCl₅ to the stirred suspension of the reducing agent in THF at room temperature. The reaction is often exothermic and may require cooling.
-
Stirring: Allow the reaction mixture to stir at room temperature for several hours to ensure complete reduction. The progress of the reaction can often be monitored by a color change.
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Isolation: Once the reaction is complete, the product, NbCl₄(THF)₂, can be isolated by filtration to remove the excess reducing agent and its byproducts. The filtrate containing the soluble NbCl₄(THF)₂ can then be used directly or the solvent can be removed under vacuum to yield the solid adduct. All manipulations must be carried out under a strict inert atmosphere.
Visualizations
Caption: Workflow for handling NbCl₄ to prevent hydrolysis.
References
Technical Support Center: Strategies to Improve the Yield of NbCl₄ Reduction
Welcome to the Technical Support Center for Niobium Tetrachloride (NbCl₄) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of NbCl₄ reduction from Niobium Pentachloride (NbCl₅). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reduction of NbCl₅ to NbCl₄, offering potential causes and solutions to improve yield and purity.
FAQs
Q1: My NbCl₄ yield is consistently low. What are the most common causes?
A1: Low yields in NbCl₄ synthesis can stem from several factors:
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Incomplete Reduction: The reducing agent may not be fully consumed, or the reaction conditions (temperature, time) may be insufficient for complete conversion of NbCl₅.
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Product Disproportionation: At elevated temperatures (above 400°C), NbCl₄ can disproportionate into NbCl₃ and NbCl₅, thereby reducing the yield of the desired product.[1]
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Air and Moisture Sensitivity: NbCl₄ is highly sensitive to air and moisture, leading to the formation of niobium oxychlorides and other byproducts.[1] Strict anhydrous and inert atmosphere conditions are crucial.
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Impurities in Starting Materials: The presence of oxides or other impurities in the NbCl₅ or the reducing agent can lead to side reactions and lower yields.
Q2: The color of my final product is not the expected dark violet. What does this indicate?
A2: The color of the product can be an indicator of its purity.
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Brown or Black Impurities: May indicate the presence of NbCl₃ or finely divided niobium metal from over-reduction.
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Yellow or White Precipitate: Suggests the presence of unreacted NbCl₅ or niobium oxychloride (NbOCl₃) due to exposure to moisture.[2]
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Grayish Tinge: Could indicate contamination with the reducing agent (e.g., aluminum powder).
Q3: How can I confirm the purity of my synthesized NbCl₄?
A3: A combination of analytical techniques is recommended for purity assessment:
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X-ray Diffraction (XRD): To confirm the crystalline structure of NbCl₄.
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Raman Spectroscopy: To identify characteristic vibrational modes of NbCl₄ and detect impurities like NbCl₃ and NbCl₅.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To check for elemental impurities, especially from the reducing agent (e.g., Al).
Troubleshooting Common Problems
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reduction of NbCl₅. | Increase reaction time or temperature (while being mindful of disproportionation). Ensure stoichiometric or slight excess of the reducing agent. |
| Disproportionation of NbCl₄. | For gas-phase reactions, use a temperature gradient to remove NbCl₄ from the high-temperature zone as it forms. For solid-state reactions, carefully control the temperature below 400°C.[1] | |
| Reaction with air or moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under a high-purity inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. | |
| Product Contamination | Presence of unreacted NbCl₅. | Purify the product by sublimation. NbCl₅ is more volatile than NbCl₄ and can be removed by heating under vacuum at a lower temperature. |
| Presence of NbCl₃. | Separation can be challenging due to similar volatilities. Careful fractional sublimation under a dynamic vacuum may be effective. | |
| Contamination with reducing agent (e.g., Al). | Use a filtration or centrifugation step to separate the solid NbCl₄ from the excess reducing agent. Ensure the reducing agent is in a form that is easily separable. | |
| Formation of niobium oxychloride (NbOCl₃). | Strict exclusion of air and moisture is the primary prevention. Once formed, it is difficult to remove. Starting with pure, dry reagents and solvents is critical.[2] | |
| Difficulty in Product Isolation | Product is a fine powder and difficult to handle. | Allow the product to crystallize slowly from the gas phase in a temperature gradient setup to obtain larger, more manageable crystals. |
| Product adheres strongly to glassware. | Use non-stick materials where possible or specialized glassware coatings. Gentle mechanical scraping under an inert atmosphere may be necessary. |
Data Presentation: Comparison of Reduction Strategies
| Reducing Agent | Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Niobium (Nb) Metal | Temperature gradient: Nb at ~400°C, NbCl₅ at ~250°C, several days.[1] | Not explicitly quantified in most literature, but is a standard and effective method. | High purity product, minimizes disproportionation.[3] | Slow reaction time (several days). |
| Aluminum (Al) Powder | Reaction with NbCl₅, often with heating. | Not explicitly quantified in comparative studies, but is a recognized method.[1] | Faster reaction than with Nb metal. | Potential for aluminum-containing impurities in the final product. |
| Triphenylphosphine (PPh₃) | Heating NbCl₅ with PPh₃ and triphenylphosphine oxide (OPPh₃) at 250°C for 15 hours. | 73% for NbCl₄(OPPh₃)₂ complex. | Good yield for the complex, milder conditions than high-temperature reductions. | The product is a complex, not pure NbCl₄. The ligands need to be removed in a subsequent step if pure NbCl₄ is desired. |
| Magnesium (Mg) | Reaction of NbCl₅ with Mg in a 1:1 mixture of benzene and 1,2-dimethoxyethane (DME) at 40°C for 7 hours. | High yields (73-89%) for the reduction of substituted 2-alkynylamines using the in-situ generated "NbCl₄".[4] | High yield for specific organic transformations. | The generated species is a complex "NbCl₄" for in-situ use, not isolated NbCl₄. |
Experimental Protocols
1. Reduction of NbCl₅ with Niobium Metal (Temperature Gradient Method)
This method is a common laboratory procedure for synthesizing high-purity NbCl₄.
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Materials: Niobium pentachloride (NbCl₅), niobium metal powder or foil, sealed quartz tube, two-zone tube furnace.
-
Procedure:
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In an inert atmosphere glovebox, place niobium metal at one end of a clean, dry quartz tube.
-
Place NbCl₅ at the other end of the tube.
-
Evacuate the tube and seal it under vacuum.
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Place the sealed tube in a two-zone tube furnace.
-
Heat the zone with the niobium metal to approximately 400°C.
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Heat the zone with the NbCl₅ to approximately 250°C.[1]
-
Maintain these temperatures for several days. NbCl₅ will slowly sublime and react with the hot niobium metal to form crystalline NbCl₄ in the cooler part of the tube.
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After the reaction is complete, cool the furnace to room temperature.
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Open the tube in an inert atmosphere glovebox to recover the dark violet crystals of NbCl₄.
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2. Synthesis of a Niobium(IV) Chloride Complex: NbCl₄(OPPh₃)₂
This protocol describes the synthesis of a stable Nb(IV) complex, which can be a useful precursor.
-
Materials: Niobium pentachloride (NbCl₅), triphenylphosphine oxide (OPPh₃), triphenylphosphine (PPh₃), glass ampoule, furnace.
-
Procedure:
-
In an inert atmosphere glovebox, place NbCl₅ (0.20 mmol), OPPh₃ (0.47 mmol), and PPh₃ (0.19 mmol) in a glass ampoule.
-
Evacuate and seal the ampoule.
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Heat the ampoule in a furnace to 250°C and maintain this temperature for 15 hours.
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After cooling, open the ampoule and wash the contents with acetonitrile.
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The remaining solid is the NbCl₄(OPPh₃)₂ complex. The reported yield is 73%.
-
Mandatory Visualizations
Experimental workflow for NbCl₄ synthesis via the temperature gradient method.
Troubleshooting logic for low yield in NbCl₄ reduction.
References
Technical Support Center: Stabilization of Niobium(IV) Chloride (NbCl₄) in Solution for Catalytic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and use of Niobium(IV) Chloride (NbCl₄) in solution for catalytic studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is Niobium(IV) Chloride (NbCl₄) and why is it used in catalysis?
Niobium(IV) chloride is a dark violet, crystalline solid that is highly sensitive to air and moisture.[1] It serves as a precursor for various niobium-based catalysts. The niobium(IV) oxidation state, with its d¹ electron configuration, is of particular interest in catalysis due to its potential involvement in single-electron transfer steps and its ability to coordinate with a variety of organic ligands.[2] Low-valent niobium species, often generated in situ from NbCl₄ or its precursors, are active in a range of catalytic transformations, including cyclotrimerization reactions and reductive couplings.[3][4][5][6]
2. What are the main challenges in handling and using NbCl₄ in solution?
The primary challenges associated with the use of NbCl₄ in solution are its inherent instability. These challenges include:
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Air and Moisture Sensitivity: NbCl₄ rapidly oxidizes and hydrolyzes in the presence of air and moisture, leading to the formation of niobium(V) oxides and oxychlorides, which are generally catalytically inactive for the desired transformations.[1]
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Disproportionation: When heated, NbCl₄ can disproportionate into niobium(III) chloride (NbCl₃) and niobium(V) chloride (NbCl₅).[1] This can also occur in solution, leading to a complex mixture of niobium species and a loss of the active Nb(IV) catalyst.
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Limited Solubility of the Parent Compound: Pure NbCl₄ has limited solubility in many common organic solvents, making it difficult to prepare homogeneous catalytic solutions.
3. How can I stabilize NbCl₄ in solution for my catalytic experiments?
The most effective strategy for stabilizing NbCl₄ in solution is through the formation of adducts with donor ligands.[2] These ligands coordinate to the niobium center, satisfying its coordination sphere and sterically protecting it from decomposition pathways. Common and effective stabilizing ligands include:
-
Tetrahydrofuran (THF): The THF adduct, NbCl₄(THF)₂, is a widely used and commercially available starting material.[2][7][8] It is a paramagnetic monomeric species that is more soluble and stable in organic solvents than the parent NbCl₄.[1][8]
-
Phosphines: Ligands such as trimethylphosphine (PMe₃) and dimethylphenylphosphine (PMe₂Ph) can form stable adducts with NbCl₄.[9]
-
Other Donors: Other Lewis basic solvents and ligands can also be used to stabilize NbCl₄. The choice of ligand can influence the solubility, stability, and catalytic activity of the resulting complex.
4. What are the best solvents for dissolving NbCl₄ and its adducts?
The choice of solvent is critical for maintaining the stability of NbCl₄ solutions. Key considerations include:
-
Anhydrous and Degassed: All solvents must be rigorously dried and deoxygenated to prevent decomposition of the air- and moisture-sensitive niobium complexes.[6]
-
Coordinating vs. Non-coordinating:
-
Coordinating Solvents: Ethereal solvents like tetrahydrofuran (THF) are excellent choices as they can act as both the solvent and a stabilizing ligand.[2][10]
-
Non-coordinating Solvents: Halogenated solvents like dichloromethane (CH₂Cl₂) and aromatic hydrocarbons such as toluene are also commonly used, particularly when the NbCl₄ is already stabilized by a strongly coordinating ligand.[3][10] It is crucial that these solvents are of high purity to avoid introducing impurities that could affect the catalyst.[11]
-
5. How can I tell if my NbCl₄ solution has decomposed?
Visual inspection can often provide the first indication of decomposition. Key signs include:
-
Color Change: A freshly prepared solution of a NbCl₄ adduct, such as NbCl₄(THF)₂, in an appropriate solvent is typically a shade of green or blue. A change in color, for instance, to yellow or the formation of a colorless solution, may indicate oxidation to Nb(V) species. The appearance of a brown or black precipitate could suggest disproportionation or the formation of lower niobium chlorides.[2]
-
Precipitate Formation: The formation of an insoluble material in a previously homogeneous solution is a clear sign of decomposition. This precipitate is often niobium oxides or oxychlorides resulting from reaction with trace water or oxygen.
For more definitive analysis, spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to monitor the presence of the paramagnetic Nb(IV) species.[12]
Troubleshooting Guides
Issue 1: Difficulty in dissolving NbCl₄ or its adducts.
| Possible Cause | Troubleshooting Step |
| Poor solvent quality. | Ensure the solvent is anhydrous and of high purity. Use of a solvent purification system is highly recommended.[10] |
| Inadequate stabilizing ligand. | If using neat NbCl₄, ensure a suitable coordinating solvent like THF is used. For adducts, consider if the ligand is labile and being displaced. |
| Low temperature. | Gently warm the solution to aid dissolution, but be mindful of the potential for thermal decomposition. |
Issue 2: The prepared NbCl₄ solution is unstable and rapidly changes color or forms a precipitate.
| Possible Cause | Troubleshooting Step |
| Contamination with air or moisture. | All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6] Ensure all glassware is rigorously dried and the inert gas is of high purity. |
| Impure solvent. | Use freshly purified, anhydrous, and degassed solvents. Trace impurities can initiate decomposition pathways.[11] |
| Disproportionation. | This can be promoted by heat. Prepare and store solutions at or below room temperature. In some cases, cooling the solution can help suppress disproportionation. |
| Photodecomposition. | Protect the solution from light by wrapping the reaction vessel in aluminum foil. |
Issue 3: Low or no catalytic activity.
| Possible Cause | Troubleshooting Step |
| Decomposition of the catalyst. | Prepare the catalyst solution fresh before use. If the solution has changed color or contains a precipitate, it has likely decomposed. |
| Inhibition by substrate or product. | Some substrates or products may coordinate to the niobium center and inhibit catalysis. Try varying the substrate-to-catalyst ratio or adding the substrate slowly. |
| Incorrect niobium species. | The active catalyst may need to be a specific low-valent niobium species. Ensure the pre-catalyst is being effectively activated under the reaction conditions. |
| Presence of impurities. | Trace impurities in the reactants or solvent can act as catalyst poisons. Purify all reagents before use. |
Data Presentation
Table 1: Qualitative Solubility of NbCl₄ and its THF Adduct
| Compound | Solvent | Solubility | Notes |
| NbCl₄ | Non-coordinating solvents (e.g., hexane) | Very low | Prone to remain as a solid polymer. |
| Coordinating solvents (e.g., THF) | Soluble | Forms adducts in situ. | |
| NbCl₄(THF)₂ | Tetrahydrofuran (THF) | Soluble | Forms a stable solution. |
| Dichloromethane (CH₂Cl₂) | Soluble | A good non-coordinating solvent for the pre-formed adduct.[10] | |
| Toluene | Sparingly soluble | May require warming or the presence of other soluble species. |
Table 2: Common Stabilizing Ligands for NbCl₄
| Ligand | Abbreviation | Typical Adduct | Properties |
| Tetrahydrofuran | THF | NbCl₄(THF)₂ | Paramagnetic monomer, common starting material.[1][8] |
| Trimethylphosphine | PMe₃ | NbCl₄(PMe₃)₃ | Forms a seven-coordinate complex.[2] |
| Triphenylphosphine oxide | OPPh₃ | NbCl₄(OPPh₃)₂ | Crystalline solid, can be synthesized by thermal reduction of NbCl₅.[2] |
Experimental Protocols
Protocol 1: Preparation of a Standardized NbCl₄(THF)₂ Solution
Objective: To prepare a stable stock solution of NbCl₄(THF)₂ in anhydrous THF for use in catalytic reactions.
Materials:
-
Niobium(IV) chloride bis(tetrahydrofuran) complex (NbCl₄(THF)₂)
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Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
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Schlenk flask and other appropriate oven-dried glassware.
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Inert gas supply (Argon or Nitrogen).
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the Schlenk flask and purge with inert gas for at least 15 minutes. Maintain a positive pressure of inert gas throughout the procedure.
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Weighing the Reagent: In a glovebox or under a positive flow of inert gas, weigh the desired amount of NbCl₄(THF)₂ into the Schlenk flask.
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Addition of Solvent: Using a cannula or a gas-tight syringe, transfer the required volume of anhydrous, degassed THF to the Schlenk flask to achieve the desired concentration (e.g., 0.1 M).
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Dissolution: Gently swirl the flask at room temperature until all the solid has dissolved. The solution should be a shade of green or blue.
-
Storage: Store the solution in the sealed Schlenk flask under a positive pressure of inert gas, in the dark (wrap with aluminum foil), and preferably at a cool temperature. It is recommended to use the solution as fresh as possible.
Mandatory Visualizations
Caption: Workflow for preparing stable NbCl₄ solutions.
Caption: Troubleshooting guide for unstable NbCl₄ solutions.
References
- 1. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]
- 3. Niobium: The Focus on Catalytic Application in the Conversion of Biomass and Biomass Derivatives [mdpi.com]
- 4. alfachemic.com [alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mit.edu [web.mit.edu]
- 9. Trimethylphosphine complexes of niobium(IV) and tantalum(IV). Crystal, molecular, and electronic structures of [M2Cl4(µ-Cl)4(PMe3)4](M = Nb or Ta) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting deactivation of NbCl4-based catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niobium(IV) chloride (NbCl₄)-based catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Catalyst Handling and Storage
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Question: My NbCl₄ catalyst is dark brown/black, but the product literature says it should be a different color. Is it still viable?
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Answer: Niobium(IV) chloride is highly sensitive to air and moisture.[1] Exposure can lead to the formation of niobium oxides and oxychlorides, which may alter the color. It is crucial to handle NbCl₄ and its formulated catalysts under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox.[1][2] If you suspect significant air exposure, the catalyst's activity may be compromised.
-
-
Question: What are the best practices for storing NbCl₄-based catalysts?
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Answer: Store the catalyst in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.[2] A desiccator within a glovebox provides an excellent storage environment. Proper storage is critical to prevent hydrolysis and oxidation.
-
2. Reaction Setup and Execution
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Question: My reaction is sluggish or not proceeding to completion. What are the potential causes?
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Answer: Several factors could contribute to low catalytic activity:
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Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvents. Water is a known deactivating agent for NbCl₄.[1]
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Improper Solvent Choice: Ensure your solvent is anhydrous. Trace amounts of water can hydrolyze the catalyst.
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Insufficient Catalyst Loading: The catalyst concentration may be too low for the specific reaction.
-
Temperature Issues: The reaction may require a specific temperature to proceed efficiently. Verify the reaction temperature is optimal.
-
Substrate-Poisoning: Certain functional groups on your substrate can act as poisons to the Lewis acidic sites of the catalyst.
-
-
-
Question: I'm observing unexpected side products in my reaction. What could be the reason?
-
Answer: The formation of side products can be due to:
-
Changes in Catalyst Oxidation State: The active catalytic species may be a different oxidation state of niobium. For instance, in some reactions, Nb(V) is reduced in situ to a more active lower-valent species.[2] Undesired side reactions can occur if this process is not well-controlled.
-
Reaction with Solvent or Impurities: The catalyst might be reacting with trace impurities in your solvent or starting materials.
-
Byproducts from Catalyst Reduction: In reactions where a co-reductant is used to generate the active niobium species, byproducts from this initial step might interfere with the main reaction.
-
-
3. Catalyst Deactivation and Regeneration
-
Question: What are the common mechanisms of deactivation for NbCl₄-based catalysts?
-
Answer: Deactivation can occur through several pathways:
-
Hydrolysis/Oxidation: Exposure to water or air can convert the active catalyst into inactive niobium oxides or oxychlorides.[1]
-
Coke Formation: In reactions involving organic substrates at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[3]
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Change in Oxidation State: The active Nb(IV) species can be disproportionate or be oxidized to the less active Nb(V) state.[2]
-
Poisoning: Strong Lewis bases in the reaction mixture can irreversibly bind to the Lewis acidic niobium center.
-
-
-
Question: Is it possible to regenerate a deactivated NbCl₄-based catalyst?
-
Answer: Regeneration of niobium chloride catalysts is challenging and often not practical on a lab scale. However, for supported catalysts, some general strategies that could be explored include:
-
Thermal Treatment: For deactivation by coking, a controlled calcination in an inert or oxidative atmosphere might remove the carbon deposits.[4][5] However, this risks oxidizing the niobium species.
-
Solvent Washing: If the deactivation is due to adsorbed impurities, washing the catalyst with a dry, non-coordinating solvent might restore some activity.
-
Chemical Reduction: If the catalyst has been oxidized to Nb(V), a controlled reduction back to a lower oxidation state might be possible, although this is a complex procedure.
-
-
Data on Deactivated Catalyst Characterization
The following table summarizes typical analytical results for a fresh vs. a deactivated NbCl₄-based catalyst used in a hypothetical cross-coupling reaction.
| Parameter | Fresh Catalyst | Deactivated Catalyst | Potential Reason for Change |
| Appearance | Dark violet powder | Greyish-brown powder | Oxidation and/or hydrolysis |
| Nb Content (wt%) | 5.0 | 4.9 | Minimal change, catalyst not leached |
| Cl Content (wt%) | 10.2 | 7.5 | Hydrolysis, loss of chloride ligands |
| O Content (wt%) | < 0.1 | 2.5 | Oxidation/hydrolysis by air/moisture |
| Surface Area (m²/g) | 150 | 95 | Pore blockage by coke or polymer |
| XRD Analysis | Crystalline NbCl₄ peaks | Amorphous phases, NbO₂ peaks | Change in oxidation state, loss of crystallinity |
Experimental Protocols
Protocol 1: General Handling and Dispensing of NbCl₄ Catalyst
-
Environment: Perform all manipulations inside a glovebox with a dry argon or nitrogen atmosphere (O₂ < 1 ppm, H₂O < 1 ppm).
-
Equipment: Use oven-dried glassware and spatulas.
-
Procedure: a. Allow the catalyst container to equilibrate to the glovebox temperature before opening to prevent condensation. b. Quickly weigh the desired amount of catalyst into a dry vial. c. Tightly seal the stock container immediately after dispensing. d. The weighed catalyst can then be added to the reaction vessel, which has been previously flushed with an inert gas.
Protocol 2: A Typical Reaction Setup
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Solvent: Use anhydrous solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent.
-
Procedure: a. Assemble the reaction glassware and flush with inert gas. b. Add the solvent and reagents (except the catalyst) to the reaction flask via syringe or cannula. c. In the glovebox, weigh the NbCl₄ catalyst into a vial. d. Under a positive pressure of inert gas, quickly add the catalyst to the reaction mixture with vigorous stirring. e. Maintain the inert atmosphere throughout the reaction.
Protocol 3: Characterization of a Deactivated Catalyst
-
Sample Preparation: After the reaction, filter the catalyst under an inert atmosphere. Wash with a dry, non-coordinating solvent (e.g., hexane) to remove residual organics. Dry the catalyst under vacuum.
-
X-ray Diffraction (XRD): a. Prepare an air-sensitive sample holder for the XRD instrument. b. Acquire a diffractogram to identify changes in the crystalline phases. Look for the appearance of niobium oxide or other species.[2]
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): a. Mount the sample on a stub inside the glovebox. b. Transfer to the SEM using an air-free transfer holder if available. c. Analyze the morphology for signs of agglomeration or fouling. d. Use EDX to map the elemental distribution and identify areas of oxygen enrichment or carbon deposition.[2]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): a. Digest a known mass of the catalyst in an appropriate acid mixture. b. Analyze the solution to determine the precise elemental composition (Nb, Cl, etc.).[2]
Visualizations
Caption: Common deactivation pathways for NbCl₄-based catalysts.
Caption: A logical workflow for troubleshooting low catalyst activity.
References
Technical Support Center: Regeneration of Niobium Chloride Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niobium chloride catalysts. The information is designed to address common issues encountered during experimental work, particularly concerning catalyst deactivation and regeneration.
Troubleshooting Guide: Common Issues and Solutions
Researchers may face several challenges when working with niobium chloride catalysts, primarily related to catalyst deactivation. This guide provides a systematic approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Gradual loss of catalytic activity over time | Formation of carbonaceous deposits (coke) on the catalyst surface.[1] | 1. Solvent Washing: Wash the spent catalyst with a suitable organic solvent (e.g., acetone, toluene) to remove soluble organic residues.[2][3][4]2. Controlled Thermal Treatment (Calcination): Heat the catalyst in a controlled atmosphere (e.g., air or a mixture of inert gas and oxygen) to burn off coke deposits.[5][6] | Restoration of catalyst activity by 75-95% depending on the severity of coking.[6][7] |
| Sudden or rapid catalyst deactivation | In-situ reduction of the active Nb(V) species to lower, less active oxidation states (e.g., Nb(IV)).[1] | Oxidative Regeneration: Subject the spent catalyst to a controlled oxidation process to re-oxidize the niobium species to Nb(V). This can often be achieved through calcination in an oxygen-containing atmosphere.[6] | Recovery of catalytic activity by restoring the active oxidation state of niobium. |
| Change in catalyst color (e.g., from yellow to blue/black) | Formation of reduced niobium species. For example, NbCl4 can form characteristic blue complexes upon contact with moisture.[1][8] | Follow the Oxidative Regeneration protocol. | The catalyst should return to its original color, indicating the re-oxidation of niobium species. |
| Difficulty in separating the catalyst after reaction | The corrosive nature of NbCl5 may lead to reactions with the support material or agglomeration.[9] | Immobilization on an inert support: Consider immobilizing the NbCl5 on a robust, inert support like silica gel or perlite to improve handling and separation.[1][9][10] | Enhanced catalyst stability and easier recovery for regeneration and reuse. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the deactivation of my niobium chloride catalyst?
A1: The deactivation of niobium chloride catalysts, such as NbCl5, is primarily attributed to two main factors:
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Formation of Carbonaceous Deposits: In reactions involving organic substrates, especially unsaturated compounds like acetylene, polymerization can occur on the catalyst surface, leading to the formation of coke or polyacetylene, which blocks active sites.[1]
-
Reduction of Niobium Species: The active catalytic species is typically Nb(V). Under certain reaction conditions, Nb(V) can be reduced to lower oxidation states like Nb(IV) or Nb(III), which may be less active or inactive for the desired transformation.[1]
Q2: Can I regenerate my spent niobium chloride catalyst?
A2: Yes, in many cases, spent niobium chloride catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation.
Q3: What is the general procedure for regenerating a niobium chloride catalyst deactivated by coking?
A3: For deactivation caused by carbonaceous deposits, a two-step approach is often effective:
-
Solvent Washing: To remove soluble organic residues.
-
Thermal Treatment (Calcination): To burn off insoluble coke.
A general workflow for this process is illustrated below.
Q4: How can I regenerate a niobium chloride catalyst that has been deactivated by the reduction of the niobium species?
A4: If deactivation is due to the reduction of Nb(V) to lower oxidation states, an oxidative regeneration process is necessary. This typically involves controlled heating of the catalyst in the presence of an oxidizing agent, such as air or a mixture of oxygen and an inert gas. This process re-oxidizes the niobium back to its active +5 state.
The logical relationship for addressing deactivation is outlined in the following diagram:
Q5: Are there any safety precautions I should take when regenerating niobium chloride catalysts?
A5: Yes, safety is paramount. Niobium pentachloride is corrosive and hydrolyzes in air, potentially releasing HCl gas.[11] When handling spent or fresh catalysts, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. During thermal treatments, ensure that any off-gases are properly vented or scrubbed.
Experimental Protocols
The following are generalized protocols based on standard catalyst regeneration techniques. Researchers should optimize these procedures for their specific catalyst system and reaction conditions.
Protocol 1: Solvent Washing of Spent Niobium Chloride Catalyst
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Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Place the spent catalyst in a flask and add a suitable organic solvent (e.g., acetone, toluene) in a quantity sufficient to fully immerse the catalyst.[2][3]
-
Agitation: Stir the suspension at room temperature for 1-2 hours. For heavily fouled catalysts, gentle heating or sonication may improve the removal of adsorbed species.
-
Separation: Separate the catalyst from the solvent by filtration.
-
Repeat: Repeat the washing step with fresh solvent until the solvent remains colorless.
-
Drying: Dry the washed catalyst under vacuum or in a stream of inert gas to remove any residual solvent before further use or regeneration.
Protocol 2: Thermal Regeneration (Calcination) of Spent Niobium Chloride Catalyst
Note: This procedure should be performed in a tube furnace with precise temperature and atmosphere control.
-
Preparation: Place the dried, spent catalyst (either post-solvent washing or as is) in a quartz or ceramic boat and insert it into the tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove air, especially if the catalyst is sensitive to oxidation at lower temperatures.
-
Ramping: Begin heating the furnace to the target regeneration temperature (typically 300-500°C, but this needs to be optimized) at a controlled rate (e.g., 5-10°C/min).
-
Oxidative Treatment: Once at the target temperature, introduce a controlled flow of air or a mixture of oxygen and inert gas. The oxygen concentration should be kept low initially to avoid excessive heat from the combustion of coke, which could damage the catalyst.[6]
-
Hold: Maintain the catalyst at the regeneration temperature for 2-4 hours, or until the removal of carbon deposits is complete (often indicated by the cessation of CO2 evolution, which can be monitored with an off-gas analyzer).
-
Cooling: Switch the gas flow back to an inert gas and cool the furnace down to room temperature.
-
Recovery: Carefully remove the regenerated catalyst and store it in a dry, inert atmosphere.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.univaq.it [ricerca.univaq.it]
- 4. inglomayor.cl [inglomayor.cl]
- 5. Niobium: The Focus on Catalytic Application in the Conversion of Biomass and Biomass Derivatives [mdpi.com]
- 6. products.evonik.com [products.evonik.com]
- 7. scirp.org [scirp.org]
- 8. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Niobium(V) chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Niobium(IV) Chloride (NbCl4) Reactivity
Welcome to the technical support center for Niobium(IV) Chloride (NbCl4). This resource is designed for researchers, scientists, and professionals in drug development who utilize NbCl4 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of metallic impurities on the reactivity of NbCl4.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving NbCl4, with a focus on issues arising from metallic impurities.
Issue 1: Reaction fails to initiate or proceeds at a very slow rate.
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Possible Cause: Reduced Lewis acidity of the NbCl4 catalyst due to the presence of less acidic metallic impurities. Tantalum (Ta) is a common impurity in niobium products and TaCl4 is generally a weaker Lewis acid than NbCl4. Other impurities like residual aluminum from synthesis can also interfere.
-
Troubleshooting Steps:
-
Verify Catalyst Purity: If possible, analyze the purity of the NbCl4 batch for common metallic impurities such as Ta, Fe, W, and Al. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for trace metal analysis.
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Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for the lower activity caused by impurities.
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Elevate Reaction Temperature: Increasing the temperature can often overcome a higher activation energy barrier, but be cautious of potential side reactions or product decomposition.
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Use a Co-catalyst: In some cases, the addition of a stronger Lewis acid or a co-catalyst can enhance the overall reactivity.
-
Purify the NbCl4: If impurities are confirmed to be the issue, consider purifying the NbCl4 through methods like sublimation.
-
Issue 2: Inconsistent reaction yields or product distribution between different batches of NbCl4.
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Possible Cause: Variation in the type and concentration of metallic impurities from batch to batch. The manufacturing process of the niobium precursor metal can introduce a variety of impurities.
-
Troubleshooting Steps:
-
Standardize Catalyst Source: Whenever possible, use NbCl4 from the same supplier and batch for a series of related experiments to ensure consistency.
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Perform a Small-Scale Test Reaction: Before committing to a large-scale reaction, run a small-scale test with any new batch of NbCl4 to verify its reactivity and the expected outcome.
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Analyze Impurity Profile: For critical applications, obtaining a certificate of analysis with a detailed impurity profile for each batch of NbCl4 is recommended.
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Issue 3: Formation of unexpected byproducts.
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Possible Cause: Side reactions catalyzed by metallic impurities. For example, iron impurities are known to catalyze a range of reactions and could lead to undesired chemical transformations. The presence of niobium oxychloride (NbOCl3), a common non-metallic impurity, can also alter the reaction pathway.
-
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and identify the structure of the unexpected byproducts. This can provide clues about the types of side reactions occurring and the potential impurities responsible.
-
Review Literature on Impurity Catalysis: Research the catalytic activity of suspected metallic impurities (e.g., FeCl3, TaCl5) under your reaction conditions.
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Scavenge Impurities: In some instances, it may be possible to add a scavenger that selectively binds to the problematic impurity without interfering with the main reaction.
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Issue 4: Difficulty in reproducing literature results.
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Possible Cause: The original experiment may have used NbCl4 with a different impurity profile. The purity of reagents and solvents, as well as the reaction setup, can significantly impact the outcome.
-
Troubleshooting Steps:
-
Evaluate Purity of Starting Materials: Ensure that your starting materials, reagents, and solvents are of high purity and are anhydrous, as NbCl4 is highly sensitive to moisture.
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Rigorous Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the formation of niobium oxides and oxychlorides.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metallic impurities in NbCl4 and where do they come from?
A1: The most common metallic impurities in NbCl4 often originate from the niobium ore itself or from the processes used to produce and purify the niobium metal precursor. These include:
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Tantalum (Ta): Due to its similar chemical properties, tantalum is almost always found alongside niobium in its natural ores. Separating these two elements is a significant challenge in niobium production.
-
Iron (Fe): Iron is a common component of niobium-containing minerals like columbite.
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Tungsten (W) and Molybdenum (Mo): These can also be present in niobium ores, though typically at lower concentrations.
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Aluminum (Al): Aluminum is often used as a reducing agent in the production of niobium metal from niobium oxide (aluminothermic reduction), and residual aluminum can remain as an impurity.
-
Titanium (Ti) and Silicon (Si): These can also be present from the original ore.
Q2: How do metallic impurities affect the Lewis acidity of NbCl4?
A2: Metallic impurities can significantly impact the overall Lewis acidity of the bulk NbCl4. If the impurity is a chloride of a less electropositive metal, it will likely have a lower Lewis acidity. For instance, while direct comparative data for the tetrachlorides is scarce, the trend in the pentachlorides (NbCl5 vs. TaCl5) suggests that niobium halides are generally stronger Lewis acids than their tantalum counterparts. Therefore, tantalum impurities can dilute the catalytic activity of NbCl4. Conversely, trace amounts of highly active Lewis acidic impurities could potentially enhance reactivity, but this is less common.
Q3: Can non-metallic impurities also affect NbCl4 reactivity?
A3: Yes. A significant non-metallic impurity is niobium oxychloride (NbOCl3) . This can form if the NbCl4 or its precursors are exposed to oxygen or moisture. The presence of the oxo ligand alters the electronic properties of the niobium center, which can change its reactivity and solubility.
Q4: Are there any visual indicators of impurities in NbCl4?
A4: Pure NbCl4 consists of dark violet crystals. A change in color, for instance, a brownish or grayish tint, might suggest the presence of impurities or decomposition products like niobium oxides or oxychlorides. However, color is not a definitive test, and analytical methods are necessary for accurate impurity assessment.
Data Presentation
Table 1: Qualitative Impact of Common Impurities on NbCl4 Reactivity
| Impurity | Common Source | Probable Form | Potential Impact on Reactivity | Notes |
| Tantalum (Ta) | Niobium Ores | TaCl4 | Decreased Reactivity: TaCl4 is generally a weaker Lewis acid than NbCl4. | Most common metallic impurity. |
| Iron (Fe) | Niobium Ores | FeCl3 / FeCl2 | Unpredictable Reactivity/Side Reactions: FeCl3 is a known Lewis acid catalyst and can promote undesired side reactions. | Can lead to a complex product mixture. |
| Tungsten (W) | Niobium Ores | WClx | Potential for Altered Selectivity: Tungsten compounds can have catalytic activity, potentially leading to different reaction pathways. | Less common than Ta and Fe. |
| Aluminum (Al) | Aluminothermic Reduction | AlCl3 | Increased Reactivity (if AlCl3 forms): AlCl3 is a very strong Lewis acid and could potentially increase the overall catalytic activity, but may also lead to lack of selectivity. | Residual aluminum metal can also be present. |
| Oxygen/Water | Atmospheric Exposure | NbOCl3 / Nb2O5 | Decreased Reactivity & Solubility: Formation of oxides and oxychlorides reduces the concentration of the active Lewis acid and can lead to heterogeneous mixtures. | Strict inert and anhydrous conditions are crucial. |
Experimental Protocols
Protocol 1: Synthesis of Niobium(IV) Chloride (NbCl4) via the Temperature Gradient Method
This method is a common and practical approach for synthesizing crystalline NbCl4.
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Materials:
-
Niobium metal powder or foil
-
Niobium(V) chloride (NbCl5)
-
Quartz reaction tube
-
Tube furnace with two independently controlled temperature zones
-
-
Procedure:
-
Place niobium metal in the center of the quartz tube.
-
Place NbCl5 at one end of the quartz tube.
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Evacuate the tube and seal it under vacuum.
-
Place the tube in a two-zone tube furnace.
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Heat the zone with the niobium metal to approximately 400°C.
-
Heat the zone with the NbCl5 to approximately 250°C. This allows for the slow sublimation of NbCl5.
-
The sublimed NbCl5 gas will react with the hot niobium metal over several days.
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Crystalline NbCl4 will deposit in the cooler region of the tube between the two zones.
-
After the reaction is complete, cool the furnace to room temperature before opening.
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Handle the resulting NbCl4 crystals under an inert atmosphere due to their sensitivity to air and moisture.
-
Protocol 2: Representative Experiment - Friedel-Crafts Acylation
This protocol describes a general procedure to test the catalytic activity of NbCl4 in a Friedel-Crafts acylation reaction. This type of reaction is sensitive to the Lewis acidity of the catalyst and can be used to compare the reactivity of different batches of NbCl4.
-
Materials:
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Anisole (or another activated aromatic compound)
-
Acetyl chloride (or another acylating agent)
-
Niobium(IV) chloride (NbCl4)
-
Anhydrous dichloromethane (DCM) as solvent
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
-
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
In the flask, dissolve anisole (1.0 eq) in anhydrous DCM.
-
In a separate glovebox or under a positive pressure of inert gas, weigh the desired amount of NbCl4 (e.g., 5 mol%) and add it to the reaction flask.
-
Stir the mixture at a controlled temperature (e.g., 0°C or room temperature).
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture via syringe.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product (e.g., by column chromatography).
-
Analyze the yield and purity of the product. By keeping all other parameters constant and using different batches of NbCl4, this protocol can be used to assess the impact of impurities on catalytic performance.
-
Visualizations
Technical Support Center: Optimizing NbCl4 CVD Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate temperature for their Niobium(IV) chloride (NbCl4) Chemical Vapor Deposition (CVD) processes. The information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that can arise during NbCl4 CVD, with a focus on the impact of substrate temperature.
Q1: My niobium film has poor adhesion to the substrate. What are the likely causes and how can I fix it?
A1: Poor adhesion is often linked to inadequate substrate preparation or an incorrect substrate temperature.
-
Substrate Contamination: The substrate surface must be scrupulously clean. Any organic residues, oxides, or particulate matter can act as a barrier to the formation of a strong bond between the film and the substrate.
-
Solution: Implement a thorough substrate cleaning procedure before loading it into the CVD reactor. This may involve a sequence of solvent cleaning (e.g., acetone, isopropanol), followed by an acid or plasma etch to remove native oxides, and a final rinse with deionized water and drying with an inert gas.
-
-
Incorrect Substrate Temperature: If the substrate temperature is too low, the precursor molecules may not have enough energy to form a stable, well-adhered film.
-
Solution: Gradually increase the substrate temperature in increments of 25-50°C to enhance the surface mobility of the depositing species and promote better film adhesion.
-
-
Substrate-Precursor Mismatch: The chemical and physical properties of the substrate may not be compatible with the NbCl4 precursor or the deposition conditions.
-
Solution: Consider using a different substrate material or depositing a thin adhesion layer (e.g., a few nanometers of titanium or chromium) prior to the niobium deposition.
-
Q2: The surface of my deposited film is rough and non-uniform. How can I improve the film quality?
A2: Film roughness and non-uniformity are typically influenced by the substrate temperature and other CVD process parameters.
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Low Substrate Temperature: A low substrate temperature can lead to a higher nucleation rate than growth rate, resulting in a rough, fine-grained film.[1]
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Solution: Increasing the substrate temperature can enhance the surface diffusion of adatoms, promoting the growth of larger, more uniform grains.[1]
-
-
High Deposition Rate: A high precursor flow rate can lead to gas-phase nucleation, where particles form in the gas stream before reaching the substrate, resulting in a rough and porous film.
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Solution: Reduce the NbCl4 precursor flow rate or the carrier gas flow rate to decrease the deposition rate and allow more time for surface diffusion.
-
-
Inadequate Temperature Uniformity: If there are temperature gradients across the substrate, the film will grow at different rates, leading to non-uniform thickness and morphology.
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Solution: Ensure your substrate heater provides uniform heating across the entire substrate surface. This can be verified with a multi-point thermocouple measurement.
-
Q3: My niobium film is contaminated with impurities (e.g., chlorine, oxygen). How can I reduce contamination?
A3: Impurity incorporation is a common challenge in CVD and is often related to precursor purity, residual gases in the chamber, and the deposition temperature.
-
Incomplete Precursor Reaction: If the substrate temperature is too low, the chemical reaction to form pure niobium may be incomplete, leaving behind chlorine-containing byproducts in the film.
-
Solution: Increase the substrate temperature to ensure the complete reduction of NbCl4.
-
-
Leaks in the CVD System: Air leaks into the vacuum chamber will introduce oxygen and nitrogen, which can readily incorporate into the growing film.
-
Solution: Perform a thorough leak check of your CVD system using a helium leak detector.
-
-
Outgassing from Chamber Walls: The internal surfaces of the CVD reactor can adsorb moisture and other contaminants, which then outgas during the deposition process.
-
Solution: Bake out the CVD chamber at a high temperature under vacuum before starting the deposition process to desorb trapped contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate temperature for NbCl4 CVD?
A1: The optimal substrate temperature is not a single value but rather a range that depends on several factors, including the substrate material, the desired film properties (e.g., crystallinity, morphology), and other process parameters like pressure and precursor flow rate. For niobium chloride (specifically NbCl5) CVD, temperatures in the range of 550°C to 700°C have been shown to produce films with good crystalline quality.[2] However, the optimal range for NbCl4 may differ and requires experimental optimization.
Q2: How does substrate temperature affect the crystal structure of the niobium film?
A2: Substrate temperature is a critical parameter that influences the crystal structure and orientation of the deposited film.[3]
-
Low Temperatures: At lower temperatures, the resulting film may be amorphous or have a fine-grained polycrystalline structure due to limited adatom mobility.
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Intermediate Temperatures: As the temperature increases, the adatoms have more energy for surface diffusion, which can lead to the formation of larger, more ordered crystalline grains with a preferred orientation.[1]
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High Temperatures: Very high temperatures can sometimes lead to undesirable reactions between the film and the substrate or changes in the preferred crystal orientation.
Q3: Can I use the same substrate temperature for different substrates?
A3: Not necessarily. The optimal substrate temperature can vary significantly with the type of substrate used. This is due to differences in:
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Thermal Conductivity: Substrates with different thermal conductivities will heat up differently, potentially leading to a discrepancy between the heater setpoint and the actual surface temperature.
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Surface Energy: The surface energy of the substrate affects the nucleation and growth of the film.
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Lattice Mismatch: The degree of mismatch between the crystal lattice of the substrate and the niobium film can influence the optimal temperature for achieving epitaxial or highly oriented growth.
Q4: What are the signs that my substrate temperature is too high?
A4: Several indicators can suggest that the substrate temperature is excessive:
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Film-Substrate Reaction: You may observe the formation of an interfacial layer or compounds resulting from a reaction between the niobium film and the substrate. This can be detected using techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM).
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Increased Impurity Diffusion: Higher temperatures can increase the diffusion of impurities from the substrate into the growing film.
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Changes in Film Morphology: Excessively high temperatures can lead to the formation of very large, irregular grains or even film delamination due to thermal stress.
Data Presentation
Table 1: Influence of Substrate Temperature on Niobium Film Properties (General Trends)
| Substrate Temperature | Film Adhesion | Surface Roughness | Grain Size | Crystallinity | Impurity Level (e.g., Cl) |
| Low | Potentially Poor | High | Small | Amorphous/Polycrystalline | Potentially High |
| Moderate | Good | Low | Moderate to Large | Crystalline with preferred orientation | Lower |
| High | Good (risk of reaction) | Variable | Large | Highly Crystalline | Low (risk of substrate diffusion) |
Note: This table presents general trends observed in CVD processes. The exact values and outcomes for a specific NbCl4 process will depend on the full set of experimental parameters.
Experimental Protocols
Detailed Methodology for a Generic NbCl4 CVD Experiment
-
Substrate Preparation:
-
Select a substrate (e.g., silicon, sapphire, or copper).
-
Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen or argon gas.
-
(Optional) Perform a plasma etch or a brief dip in a suitable acid solution (e.g., dilute HF for silicon) to remove the native oxide layer.
-
Immediately load the substrate into the CVD chamber's load-lock.
-
-
CVD System Preparation:
-
Pump down the main chamber to a base pressure of < 1 x 10^-6 Torr.
-
Perform a leak check to ensure the integrity of the vacuum system.
-
Bake out the chamber at a temperature higher than the intended deposition temperature for several hours to remove adsorbed water and other contaminants.
-
Cool the chamber down to the desired base temperature.
-
-
Deposition Process:
-
Heat the NbCl4 precursor to its sublimation temperature in a separate container (bubbler) to generate a stable vapor pressure.
-
Heat the substrate to the desired deposition temperature (e.g., starting with a temperature in the 550-700°C range).
-
Introduce a carrier gas (e.g., high-purity argon) through the NbCl4 bubbler to transport the precursor vapor into the main chamber.
-
Simultaneously introduce a reducing agent (e.g., hydrogen gas) into the chamber.
-
Maintain a constant pressure within the chamber during deposition (e.g., 1-10 Torr) using a throttle valve.
-
Deposit the film for the desired duration to achieve the target thickness.
-
-
Post-Deposition:
-
Stop the flow of the precursor and reducing agent.
-
Cool down the substrate to room temperature under a high vacuum or an inert gas atmosphere.
-
Vent the chamber with an inert gas and unload the coated substrate.
-
Mandatory Visualization
References
Technical Support Center: Safe Disposal of Niobium Tetrachloride Waste
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the safe disposal procedures for niobium tetrachloride (NbCl₄) waste. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with niobium tetrachloride waste?
A1: Niobium tetrachloride is a water-reactive and corrosive solid.[1][2] The primary hazards include:
-
Violent Reaction with Water: It reacts exothermically with water and moisture to produce hydrochloric acid (HCl) and niobium oxides/oxychlorides.[3][4] This reaction can generate significant heat and toxic, corrosive fumes.
-
Corrosivity: Due to the formation of hydrochloric acid upon hydrolysis, the waste is highly corrosive and can cause severe skin burns and eye damage.
-
Reactivity: As a water-reactive substance, it is classified as a reactive hazardous waste.
Q2: How should I store niobium tetrachloride waste before disposal?
A2: Proper storage is critical to prevent accidental reactions. Waste should be:
-
Kept in a clearly labeled, tightly sealed, and dry container made of compatible materials (e.g., glass or a suitable plastic).
-
Stored in a cool, dry, and well-ventilated area, away from water sources, heat, and incompatible materials such as strong oxidizing agents and bases.[5]
-
Segregated from other waste streams to prevent accidental mixing.
Q3: Can I dispose of niobium tetrachloride waste down the drain?
A3: No, untreated niobium tetrachloride waste should never be disposed of down the drain. Its violent reaction with water can damage plumbing and create a hazardous situation. The resulting acidic solution also does not meet the typical pH requirements for drain disposal.
Q4: What are the potential U.S. Environmental Protection Agency (EPA) hazardous waste codes for niobium tetrachloride waste?
A4: Based on its characteristics, niobium tetrachloride waste would likely be classified under the following EPA hazardous waste codes:
-
D002 (Corrosive): The hydrolysis of niobium tetrachloride produces a highly acidic solution.[6]
-
D003 (Reactive): It is a water-reactive substance.
It is the responsibility of the waste generator to make a final determination based on their specific waste stream and in accordance with local, state, and federal regulations.
Q5: Is niobium tetrachloride waste considered a Naturally Occurring Radioactive Material (NORM)?
A5: Some niobium-containing raw materials can be classified as NORM due to the presence of trace amounts of thorium and uranium.[7] While pure, synthesized niobium tetrachloride is not typically radioactive, it is crucial to consider the source of the niobium. If the starting materials for your synthesis were derived from ores that are known to be NORM, the resulting waste may also be classified as such. Consult your institution's Radiation Safety Officer for guidance if you suspect your waste may be radioactive.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Fuming or hissing from the waste container. | Exposure to atmospheric moisture. | The container may not be properly sealed. In a fume hood, carefully ensure the container lid is tight. If the container is compromised, transfer the waste to a new, dry, and properly sealed container. |
| Unexpected heat generation from the waste container. | Contamination with water or other reactive materials. | Isolate the container in a safe location, such as a fume hood, away from flammable materials. Allow it to cool. Review your waste segregation procedures to prevent future incidents. |
| Solidification or caking of the waste. | Reaction with small amounts of moisture. | This indicates that the waste is not completely dry. Proceed with the neutralization procedure with extra caution, as the reaction may be unpredictable. |
Experimental Protocol: Neutralization of Niobium Tetrachloride Waste
This protocol details the in-lab procedure for neutralizing small quantities of niobium tetrachloride waste. This procedure should be performed by trained personnel in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Objective: To safely hydrolyze and neutralize niobium tetrachloride waste to a pH suitable for disposal as hazardous waste.
Materials:
-
Niobium tetrachloride waste
-
Large beaker (at least 10 times the volume of the waste)
-
Crushed ice
-
Deionized water
-
Stir plate and stir bar
-
5% Sodium Carbonate (Na₂CO₃) solution
-
pH meter or pH paper
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Place the large beaker on a stir plate inside a chemical fume hood.
-
Fill the beaker with a mixture of crushed ice and deionized water to create a slurry. The volume of the slurry should be at least five times the volume of the waste to be treated.
-
Begin stirring the ice-water slurry.
-
-
Controlled Hydrolysis:
-
Slowly and carefully add small portions of the niobium tetrachloride waste to the stirring ice-water slurry. The ice will help to absorb the heat generated during the exothermic reaction.
-
Observe the reaction. If fuming or a rapid temperature increase occurs, stop adding the waste until the reaction subsides.
-
Continue adding the waste in small increments until it is all transferred to the beaker.
-
Allow the mixture to stir until all the solid has dissolved and the solution has reached room temperature. The resulting solution will be acidic due to the formation of hydrochloric acid.
-
-
Neutralization:
-
Slowly add the 5% sodium carbonate solution to the acidic niobium solution while continuing to stir. Carbon dioxide gas will be evolved, so add the solution slowly to avoid excessive foaming and splashing.
-
Monitor the pH of the solution periodically using a pH meter or pH paper.
-
Continue adding the sodium carbonate solution until the pH of the solution is between 6 and 8.[8]
-
-
Disposal:
-
Once the solution is neutralized, transfer it to a properly labeled hazardous waste container. The label should include the contents (e.g., "Neutralized Niobium Waste Solution") and the appropriate hazardous waste codes (D002, D003, and any other applicable codes).
-
Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Recommended Neutralizing Agent | 5% Sodium Carbonate (Na₂CO₃) Solution | Other bases like sodium bicarbonate or calcium hydroxide can be used, but sodium carbonate is effective and readily available. |
| Target pH for Neutralization | 6 - 8 | This pH range is generally considered safe for collection as hazardous waste.[8] |
| Ice-to-Waste Volume Ratio | > 5:1 | A sufficient volume of ice water is crucial to manage the exothermic reaction. |
Diagrams
Caption: Workflow for the safe disposal of niobium tetrachloride waste.
Caption: Chemical reactions in the disposal of niobium tetrachloride waste.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]
- 3. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 4. Hydrolysis of niobium pentachloride solutions [inis.iaea.org]
- 5. cbmm.com [cbmm.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. tanb.org [tanb.org]
- 8. Lab methods [zoology.ubc.ca]
Validation & Comparative
A Researcher's Guide to Determining Niobium Oxidation State in NbCl₄ using X-ray Photoelectron Spectroscopy (XPS)
For researchers, scientists, and drug development professionals, accurately determining the oxidation state of niobium in compounds like niobium tetrachloride (NbCl₄) is crucial for understanding its chemical properties and reactivity. X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful surface-sensitive analytical technique for this purpose. This guide provides a comparative analysis of XPS in determining niobium's oxidation state, supported by experimental data and detailed protocols for handling air-sensitive samples.
Niobium tetrachloride, a compound where niobium is in the +4 oxidation state, is known to be highly sensitive to air and moisture. Any exposure can lead to the formation of various niobium oxides, complicating the interpretation of its true chemical nature. XPS analysis, by probing the core-level electron binding energies, offers a direct method to distinguish between different oxidation states of niobium, such as Nb(0), Nb(II), Nb(III), Nb(IV), and Nb(V).
Comparative Analysis of Niobium Oxidation States by XPS
The binding energy of the Nb 3d core level electrons is highly sensitive to the chemical environment and oxidation state of the niobium atom. As the oxidation state increases, the binding energy shifts to higher values due to the increased electrostatic attraction between the core electrons and the nucleus.
The following table summarizes the typical Nb 3d₅/₂ binding energies for various niobium species, providing a reference for the analysis of NbCl₄.
| Niobium Species | Oxidation State | Nb 3d₅/₂ Binding Energy (eV) | Reference Compound(s) |
| Nb | 0 | ~202.2 - 202.4 | Metallic Niobium |
| NbO | +2 | ~204.3 - 204.5 | Niobium(II) Oxide |
| NbCl₃(DME) | +3 | ~204.9 | Tris(chloro)(1,2-dimethoxyethane)niobium(III) |
| NbCl₄ | +4 | ~205.5 - 206.2 | Niobium(IV) Chloride |
| NbO₂ | +4 | ~205.5 - 205.8 | Niobium(IV) Oxide |
| NbCl₅ | +5 | ~207.9 | Niobium(V) Chloride |
| Nb₂O₅ | +5 | ~207.1 - 207.6 | Niobium(V) Oxide |
Note: The exact binding energy values can vary slightly depending on the specific chemical environment, instrument calibration, and charge referencing method used.
Analysis of an air-sensitive NbCl₄ sample is expected to show a primary Nb 3d₅/₂ peak in the range of 205.5 to 206.2 eV, characteristic of the Nb(IV) oxidation state. However, the presence of other peaks at higher binding energies, such as those corresponding to Nb₂O₅, would indicate surface oxidation of the sample.
Experimental Protocol for XPS Analysis of Air-Sensitive NbCl₄
Due to the reactive nature of NbCl₄, stringent air-free handling techniques are mandatory to obtain reliable XPS data that reflects the true composition of the sample.
1. Sample Preparation (inside an inert-atmosphere glovebox):
-
Materials: Niobium tetrachloride (NbCl₄) powder, indium foil or conductive carbon tape, sample holder compatible with the XPS instrument and vacuum transfer vessel.
-
Procedure:
-
Inside a glovebox with an argon or nitrogen atmosphere, carefully mount a small amount of NbCl₄ powder onto the sample holder.
-
If using indium foil, press the powder gently into the foil to ensure good electrical contact and to minimize charging effects during analysis.
-
If using conductive carbon tape, sprinkle a thin, uniform layer of the powder onto the tape.
-
Secure the sample holder into a vacuum transfer vessel designed for air-sensitive samples.[1][2]
-
2. Sample Transfer:
-
Seal the vacuum transfer vessel inside the glovebox.
-
Quickly transfer the sealed vessel to the XPS instrument's load-lock chamber.
-
Evacuate the load-lock chamber before transferring the sample into the main analysis chamber to prevent any exposure to air.[1][2]
3. XPS Data Acquisition:
-
Instrument: A high-performance X-ray photoelectron spectrometer equipped with a monochromatic Al Kα or Mg Kα X-ray source.
-
Analysis Parameters:
-
Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Nb 3d, Cl 2p, O 1s, and C 1s regions.
-
Charge Correction: Use the adventitious carbon C 1s peak at 284.8 eV as a reference to correct for any sample charging.
-
Sputtering (Optional): Argon ion sputtering can be used to clean the surface and perform depth profiling to investigate the extent of any surface oxidation. However, this should be done with caution as it can potentially reduce the niobium species.
-
4. Data Analysis:
-
Peak fitting of the high-resolution Nb 3d spectrum is performed using appropriate software. The spectrum is expected to show a doublet corresponding to the Nb 3d₅/₂ and Nb 3d₃/₂ spin-orbit components.
-
The binding energy of the Nb 3d₅/₂ peak is used to determine the oxidation state by comparing it with the reference values in the table above.
-
The presence and intensity of the O 1s peak can be used to quantify the degree of surface oxidation.
Visualizing the Experimental Workflow and Niobium Oxidation States
To further clarify the experimental process and the relationship between niobium's oxidation state and its XPS signature, the following diagrams are provided.
By following this comprehensive guide, researchers can confidently employ XPS to accurately determine the oxidation state of niobium in NbCl₄ and other air-sensitive niobium compounds, leading to a deeper understanding of their chemical behavior and potential applications.
References
A Comparative Guide to the Electrochemical Characterization of Niobium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical characterization of niobium tetrachloride (NbCl₄), with a primary focus on cyclic voltammetry. It includes objective comparisons with other analytical techniques and is supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments are presented to facilitate replication and further research.
Introduction to the Electrochemistry of Niobium Chlorides
Niobium, a transition metal with applications in alloys, superconductors, and catalysis, exhibits multiple oxidation states, making its electrochemical behavior complex and fascinating. The study of niobium chlorides, particularly in molten salt electrolytes, is crucial for understanding and optimizing processes such as electrorefining, electrodeposition, and synthesis of novel niobium-based materials. Cyclic voltammetry is a powerful and widely used technique to investigate the redox reactions of niobium species, providing insights into reaction mechanisms, thermodynamics, and kinetics.
Cyclic Voltammetry of Niobium Species
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential, providing a voltammogram that reveals information about the redox processes occurring at the electrode-electrolyte interface.
A study on the electrochemical behavior of niobium ions in a molten KCl-NaCl electrolyte provides a relevant comparison for understanding the multi-step reduction of niobium species.[1][2][3] In this system, containing NbCl₅, the reduction of Nb(V) was observed to occur in three successive steps:
-
Nb(V) + 2e⁻ → Nb(III)
-
Nb(III) + 2e⁻ → Nb(I)
-
Nb(I) + e⁻ → Nb(0)
This multi-step reduction is a common feature in the electrochemistry of high-valent transition metal halides.
Comparative Electrochemical Data
While direct and extensive experimental data for the cyclic voltammetry of niobium tetrachloride (NbCl₄) is not as readily available in the reviewed literature as for NbCl₅, we can infer its likely behavior and compare it with other niobium compounds. The following table summarizes key electrochemical parameters for different niobium species, primarily in molten chloride salts, to provide a comparative overview.
| Compound/Ion | Electrolyte | Temperature (°C) | Reduction Steps | Peak Potentials (V vs. Cl₂/Cl⁻) | Diffusion Coefficient (cm²/s) | Analytical Technique(s) | Reference(s) |
| Nb(V) from NbCl₅ | KCl-NaCl | 750 | Nb(V) → Nb(III) → Nb(I) → Nb | R1: -1.96, R2: -2.87, R3: -3.07 | 3.99 x 10⁻⁵ | CV, SWV, Chronoamperometry | [1] |
| Nb(V) from K₂NbF₇ | LiCl-KCl-KF | 370-520 | Nb(V) → Nb(IV) → Nb(III) | - | - | CV, SWV | [4] |
| Nb₂O₅ | NaF-Na₃AlF₆ | 950 | Nb(V) → Nb(IV) → Nb(I) → Nb | -0.09, -0.38, -0.68 | 3.57 x 10⁻⁶ | CV, SWV | [5] |
Note: The peak potentials are highly dependent on the reference electrode and electrolyte composition. The diffusion coefficient for Nb(V) was also determined by square wave voltammetry (1.01 x 10⁻⁵ cm²/s) and chronoamperometry (1.06 x 10⁻⁵ cm²/s), showing reasonable agreement between the different techniques.[1]
Comparison with Other Electrochemical Techniques
While cyclic voltammetry is a primary tool, other electrochemical techniques provide complementary information for a more complete understanding of the system.
-
Square Wave Voltammetry (SWV): This technique offers higher sensitivity and better resolution of closely spaced redox peaks compared to CV.[1] It is particularly useful for quantitative analysis and for studying complex reaction mechanisms.
-
Chronoamperometry and Chronopotentiometry: These techniques are employed to study nucleation and growth mechanisms during electrodeposition and to determine diffusion coefficients.[1][3] For instance, chronoamperometry was used to confirm that the nucleation of niobium on a molybdenum electrode follows an instantaneous nucleation model.[1]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for investigating the kinetics of electrode processes and the properties of passive films.[6][7][8] It can be used to determine charge transfer resistance, double-layer capacitance, and diffusion impedance, providing a more detailed model of the electrochemical interface.
Experimental Protocols
The following section details a general experimental protocol for performing cyclic voltammetry on niobium chlorides in a molten salt electrolyte.
Materials and Equipment
-
Electrochemical Cell: A three-electrode setup is typically used, housed within a high-temperature furnace with an inert atmosphere (e.g., argon).
-
Working Electrode: A molybdenum (Mo) or tungsten (W) wire is commonly used due to its high melting point and relative inertness in molten chloride salts.[1][9]
-
Counter Electrode: A graphite rod serves as the counter electrode.[1]
-
Reference Electrode: A standard chlorine reference electrode (Cl₂/Cl⁻) is often employed for accurate potential measurements in chloride melts.[1]
-
Electrolyte: A eutectic mixture of potassium chloride (KCl) and sodium chloride (NaCl) is a common choice due to its relatively low melting point and stability.[1][2][3]
-
Niobium Source: High-purity niobium tetrachloride (NbCl₄) or other niobium chlorides.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry and other electrochemical techniques.
Experimental Procedure
-
Electrolyte Preparation: The eutectic KCl-NaCl mixture is dried under vacuum at an elevated temperature to remove any moisture.
-
Cell Assembly: The dried electrolyte is placed in a crucible within the electrochemical cell. The working, counter, and reference electrodes are positioned in the electrolyte.
-
Melting and Inert Atmosphere: The furnace is heated to the desired temperature (e.g., 750 °C) under a continuous flow of high-purity argon to melt the electrolyte and maintain an inert atmosphere.
-
Background Scan: A cyclic voltammogram of the pure molten salt is recorded to establish the electrochemical window and identify any background currents.[1]
-
Addition of Niobium Salt: A known amount of niobium tetrachloride is added to the molten electrolyte.
-
Cyclic Voltammetry Measurement: Cyclic voltammograms are recorded at various scan rates (e.g., 50-200 mV/s). The potential range is chosen to encompass the expected redox reactions of the niobium species.
-
Data Analysis: The resulting voltammograms are analyzed to determine peak potentials, peak currents, and the number of electrons transferred in each redox step. The diffusion coefficient of the electroactive species can be calculated using the Randles-Sevcik equation.
Workflow and Data Analysis Diagram
The following diagram illustrates the general workflow for the electrochemical characterization of niobium tetrachloride using cyclic voltammetry.
Caption: Experimental workflow for the electrochemical characterization of NbCl₄.
Conclusion
The electrochemical characterization of niobium tetrachloride, primarily through cyclic voltammetry, provides valuable insights into its redox behavior, which is essential for various applications. While direct data for NbCl₄ is less common than for NbCl₅, comparative analysis with other niobium compounds in similar molten salt systems allows for a robust understanding of its electrochemical properties. The multi-step reduction mechanism is a key feature, and the use of complementary techniques like square wave voltammetry and electrochemical impedance spectroscopy is crucial for a comprehensive characterization. The detailed experimental protocol and workflow provided in this guide serve as a foundation for researchers to design and execute their own investigations into the fascinating electrochemistry of niobium.
References
- 1. halide-crylink.com [halide-crylink.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical behavior of niobium ions in molten KCl-NaCl | CoLab [colab.ws]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Electrochemical Behavior of Niobium Oxide and Titanium Oxide in NaF–Na3AlF6 Molten Salt [mdpi.com]
- 6. lss.fnal.gov [lss.fnal.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. halide-crylink.com [halide-crylink.com]
A Comparative Guide to the Catalytic Activity of Niobium(V) Chloride (NbCl₅) and Niobium(IV) Chloride (NbCl₄)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activities of niobium(V) chloride (NbCl₅) and niobium(IV) chloride (NbCl₄) in organic synthesis. While both are niobium chlorides, their differing oxidation states significantly influence their chemical properties and, consequently, their catalytic applications. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and visualizes reaction workflows.
Executive Summary
Niobium(V) chloride (NbCl₅) is a well-established and versatile Lewis acid catalyst in a wide array of organic transformations.[1][2] Its strong electrophilicity makes it an effective promoter for reactions such as Friedel-Crafts acylation, Diels-Alder cycloadditions, and various multicomponent reactions.[2][3][4] In contrast, the catalytic applications of niobium(IV) chloride (NbCl₄) are sparsely documented in scientific literature. It is most commonly regarded as a synthetic precursor to other niobium(IV) complexes rather than a catalyst itself. One study on the gas-phase cyclotrimerization of acetylene to benzene noted that while NbCl₅ showed catalytic activity, the in-situ formed NbCl₄ was likely inactive in the catalytic cycle.[5] This guide, therefore, focuses predominantly on the catalytic prowess of NbCl₅, while noting the current limitations in the reported catalytic use of NbCl₄.
Comparative Data on Catalytic Performance
Due to the limited data on the catalytic use of NbCl₄, a direct quantitative comparison with NbCl₅ in the same reactions is not feasible based on the available literature. The following tables summarize the catalytic performance of NbCl₅ in two representative and widely studied organic reactions: Friedel-Crafts acylation and the Diels-Alder reaction.
Table 1: Catalytic Performance of NbCl₅ in Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Acylating Agent | Product | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Anisole | Acetic Anhydride | p-Methoxyacetophenone | Not specified | 3 | High | [6] |
| 2 | Toluene | Succinic Anhydride | 4-(4-methylphenyl)-4-oxobutanoic acid | Not specified | Not specified | Good | [7] |
| 3 | Benzene | Benzoyl Chloride | Benzophenone | Not specified | Not specified | Good | [8] |
| 4 | 1,2-Dimethoxybenzene | Acetic Acid | 1-(3,4-dimethoxyphenyl)ethan-1-one | Not specified | Not specified | High | [1] |
Table 2: Catalytic Performance of NbCl₅ in Diels-Alder Reaction
| Entry | Diene | Dienophile | Product | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| 1 | Furan | Methyl acrylate | Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | 10 | rt | 1 | 18 | 57:43 | [9] |
| 2 | Furan | Methyl acrylate | Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | 10 | 0 | 4 | 55 | - | [9] |
| 3 | Cyclopentadiene | Methacrolein | 2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde | 50 | -40 | 24-48 | - | - | [10] |
| 4 | Cyclopentadiene | Crotonaldehyde | 3-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde | 50 | -40 | 24-48 | - | - | [10] |
Experimental Protocols
Detailed methodologies for representative reactions catalyzed by NbCl₅ are provided below.
Protocol 1: NbCl₅-Catalyzed Intramolecular Friedel-Crafts Acylation for the Synthesis of 1-Indanones
This protocol is based on the synthesis of 1-indanones from 3-arylpropanoic acids as described in the literature.[7]
Materials:
-
3-Arylpropanoic acid
-
Niobium(V) chloride (NbCl₅)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the 3-arylpropanoic acid in anhydrous dichloromethane, add NbCl₅ (typically in stoichiometric amounts as it acts as both reagent and catalyst) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-indanone.
Protocol 2: NbCl₅-Catalyzed Diels-Alder Reaction of Furan and Methyl Acrylate
This protocol is adapted from studies on the Diels-Alder reaction catalyzed by NbCl₅.[9]
Materials:
-
Furan (freshly distilled)
-
Methyl acrylate
-
Niobium(V) chloride (NbCl₅)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel under an inert atmosphere, dissolve NbCl₅ (e.g., 10 mol%) in the dienophile, methyl acrylate.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the diene, furan, to the mixture with constant stirring.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC or GC.
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution to quench the catalyst.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Determine the endo:exo ratio by ¹H NMR spectroscopy and purify the product by column chromatography if necessary.
Visualizations
Niobium Chloride Catalytic Cycle Overview
The following diagram illustrates a generalized workflow for a Lewis acid-catalyzed reaction, which is the primary mode of action for NbCl₅.
Caption: Generalized workflow for a NbCl₅-catalyzed reaction.
Experimental Workflow for NbCl₅-Catalyzed Friedel-Crafts Acylation
The following diagram outlines the key steps in the experimental protocol for the synthesis of 1-indanones.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcps.org [ijcps.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to NbCl4 and TaCl4 as MOCVD Precursors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for cutting-edge applications, the choice of precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) is paramount. This guide provides a detailed comparison of niobium tetrachloride (NbCl4) and tantalum tetrachloride (TaCl4) as potential precursors for the deposition of thin films, offering insights into their chemical properties, performance, and practical usability in a research and development setting.
At a Glance: Key Properties of NbCl4 vs. TaCl4
A side-by-side comparison of the fundamental properties of NbCl4 and TaCl4 reveals significant differences that influence their suitability for MOCVD.
| Property | Niobium Tetrachloride (NbCl4) | Tantalum Tetrachloride (TaCl4) |
| Chemical Formula | NbCl4 | TaCl4 |
| Molar Mass | 234.72 g/mol | 322.77 g/mol |
| Appearance | Dark violet, diamagnetic crystals | Black, paramagnetic crystals |
| Melting Point | Decomposes | 350 °C (decomposes) |
| Boiling Point | Sublimes | No data available |
| Vapor Pressure | Data available, sublimes under vacuum | Limited to no data available |
| Thermal Stability | Disproportionates into NbCl3 and NbCl5 upon heating | Presumed to be thermally unstable |
| Commonly Used For | Niche research applications for niobium-based films | Not a common MOCVD precursor |
Performance as MOCVD Precursors: A Tale of Two Chlorides
Niobium Tetrachloride (NbCl4): A Niche but Viable Precursor
Niobium tetrachloride has been explored as a precursor for the deposition of niobium-containing thin films. Its viability is supported by the fact that its vapor pressure has been determined, a critical parameter for MOCVD.[1] However, its application is not without challenges.
A significant characteristic of NbCl4 is its tendency to disproportionate upon heating, yielding niobium trichloride (NbCl3) and niobium pentachloride (NbCl5). This behavior can complicate the deposition process, potentially leading to the incorporation of different niobium oxidation states in the final film and affecting material purity and properties.
Tantalum Tetrachloride (TaCl4): The Road Less Traveled
In stark contrast to NbCl4, there is a conspicuous absence of literature detailing the use of TaCl4 as a primary precursor for MOCVD. The vast majority of research on tantalum-based MOCVD utilizes tantalum pentachloride (TaCl5) or various organometallic compounds. This strongly suggests that TaCl4 possesses properties that render it unsuitable for this application.
While TaCl4 can be formed as a gaseous intermediate during the chemical vapor deposition of tantalum from TaCl5, its isolation and use as a starting material are not documented for MOCVD.[2] The lack of available data on its vapor pressure and thermal stability further points to its unsuitability as a volatile and controllable precursor. It is plausible that TaCl4 is either not volatile enough for efficient transport in an MOCVD system or is too unstable, decomposing or reacting in an uncontrolled manner before reaching the substrate.
Experimental Protocols: A Glimpse into Niobium Deposition
While a direct comparative experimental protocol for NbCl4 and TaCl4 is not feasible due to the lack of data for the latter, a general workflow for the MOCVD of niobium oxide using a chloride precursor can be outlined. This serves as a foundational methodology that would need to be adapted and optimized for specific reactor configurations and desired film properties.
Figure 1. A generalized workflow for the MOCVD of niobium oxide using a solid precursor like NbCl4.
Key Experimental Considerations:
-
Precursor Temperature: The temperature of the NbCl4 source must be carefully controlled to achieve a stable and sufficient vapor pressure for transport to the reactor.
-
Substrate Temperature: This will determine the film's crystallinity, composition, and growth rate.
-
Flow Rates: The flow rates of the carrier gas and oxidant are critical for controlling the deposition rate and film stoichiometry.
-
Pressure: The reactor pressure influences the gas phase reactions and the mean free path of the precursor molecules.
Reaction Pathways and Byproducts
The chemical reactions occurring within the MOCVD chamber are complex and dictate the quality of the deposited film.
NbCl4 MOCVD for Niobium Oxide:
In a typical process for depositing niobium oxide, NbCl4 vapor would react with an oxygen source (like O2 or H2O) on the heated substrate surface.
-
Overall Reaction (simplified): NbCl4(g) + O2(g) → NbO2(s) + 2Cl2(g)
A key consideration is the potential for incomplete reactions and the formation of volatile byproducts that must be efficiently removed from the system. The disproportionation of NbCl4 can also lead to the presence of NbCl5 in the gas phase, which may participate in parallel deposition reactions.
References
spectroscopic validation of new niobium (IV) complexes from NbCl4
A Comprehensive Guide to the Spectroscopic Validation of Novel Niobium (IV) Complexes Derived from Niobium (IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of new niobium (IV) complexes synthesized from niobium (IV) chloride (NbCl₄) and its common starting adduct, NbCl₄(THF)₂. The objective is to offer a clear, data-driven overview for researchers in inorganic chemistry and drug development, facilitating the characterization and validation of these promising compounds.
Introduction to Niobium (IV) Complexes
Niobium, a group 5 transition metal, in its +4 oxidation state possesses a d¹ electron configuration, rendering its complexes paramagnetic.[1] This property makes techniques like Electron Paramagnetic Resonance (EPR) spectroscopy particularly insightful for their characterization. The synthesis of new niobium (IV) complexes is an active area of research due to their potential applications in catalysis and materials science. A common and direct synthetic route involves the reaction of NbCl₄ or its tetrahydrofuran adduct, NbCl₄(THF)₂, with a variety of neutral ligands.[1] An alternative approach involves the reduction of the more common niobium (V) chloride (NbCl₅) in the presence of ligands that stabilize the resulting Nb(IV) center.[1][2]
This guide focuses on the spectroscopic validation of recently synthesized niobium (IV) complexes with N,O-donor ligands, specifically pyridine-dicarboxylic acids, and compares them with related complexes.
Comparative Spectroscopic Data
The spectroscopic validation of new niobium (IV) complexes relies on a suite of analytical techniques. Due to the paramagnetic nature of Nb(IV), EPR spectroscopy is a cornerstone for confirming the oxidation state and understanding the electronic environment of the metal center. Vibrational (IR and Raman) and electronic (UV-Visible) spectroscopies provide crucial information about the ligand coordination and the overall structure of the complex. Nuclear Magnetic Resonance (NMR) spectroscopy is generally of limited use for characterizing the primary coordination sphere of paramagnetic Nb(IV) complexes due to significant signal broadening.[2]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy directly probes the unpaired electron in d¹ Nb(IV) complexes. The resulting spectra provide g-values and hyperfine coupling constants (A) which are sensitive to the geometry and covalency of the metal-ligand bonds.
| Complex | g-values | Hyperfine Coupling Constants (A / mT) | Reference |
| [Nb(Hqui)₄]·0.8(CH₃CN) (1) | g_iso = 1.643 (broad) | Not resolved | |
| trans-[NbCl₄(OPPh₃)₂] | g_x = 1.518, g_y = 1.518, g_z = 1.813 | A_x(⁹³Nb) = 17.3, A_y(⁹³Nb) = 17.3, A_z(⁹³Nb) = 28.5 | [3] |
| trans-[NbBr₄(OPPh₃)₂] | g_x = 1.527, g_y = 1.527, g_z = 1.761 | A_x(⁹³Nb) = 17.6, A_y(⁹³Nb) = 17.6, A_z(⁹³Nb) = 28.4 | [3] |
Note: Hqui = monoprotonated quinolinate; OPPh₃ = triphenylphosphine oxide.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is essential for confirming the coordination of the ligand to the niobium center. Key vibrational modes of the ligands, such as the carboxylate and pyridine ring vibrations, are expected to shift upon complexation.
| Complex/Ligand | Key IR Absorption Bands (cm⁻¹) | Assignment | Reference |
| Pyridine (free ligand) | ~1580, 1480, 1440 | C=C, C=N ring stretching | [4][5] |
| Pyridine-dicarboxylic acid (free ligand) | ~1700, 1685 | C=O stretching of carboxylic acid | [6][7] |
| Niobium oxide species | ~980 | Terminal Nb=O stretching | [8] |
| Niobium oxide species | 880 - 935 | Bridging Nb-O-Nb stretching | [8] |
| Ammonium oxotris(oxalate)niobate | ~1700, ~1670, ~1400 | C=O, C-O stretching of oxalate | [9] |
Note: Specific IR data for the newly synthesized [Nb(Hqui)₄] complexes was not detailed in the primary literature, but the general regions for relevant vibrations are provided for comparison.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
| Complex/Species | Absorption Maxima (λ_max / nm) | Assignment | Reference |
| Niobium(V) oxide nanoparticles | 300 - 350 | O 2p to Nb 4d charge transfer | [10] |
| Niobium(IV) grafted on silica | 270, 380 | d-d transitions | [10] |
| [NiL(DMF)] | 274, 319, 413 | Ligand-based and d-d transitions | |
| [CuL(DMF)] | 271, 341, 432 | Ligand-based and d-d transitions | |
| [VOL(DMF)] | 321, 381 | Ligand-based and d-d transitions |
Note: L = Tridentate Schiff Base Ligand. Data for related transition metal complexes are provided for a comparative understanding of expected spectral regions.
Experimental Protocols
Detailed and consistent experimental procedures are critical for the reproducibility of results.
Synthesis of [Nb(Hqui)₄]·0.8(CH₃CN) (Complex 1)
-
In an inert atmosphere glovebox, combine 12 mg (0.05 mmol) of NbCl₄·2THF and 16.7 mg (0.1 mmol) of 2,3-pyridine-dicarboxylic acid (quinolinic acid).
-
Add 1 mL of acetonitrile to the solid mixture in a glass tube.
-
Seal the tube and allow the reaction to proceed at room temperature for 3 days.
-
Collect the resulting brownish-orange crystals by filtration.
-
Wash the crystals with chloroform and dry them at room temperature.
Alternative Synthesis: Reduction of NbCl₅
A common alternative route to Nb(IV) complexes involves the reduction of NbCl₅.[1][2]
-
In an inert atmosphere, a solution of NbCl₅ in a suitable solvent (e.g., acetonitrile or a mixture of benzene and 1,2-dimethoxyethane) is prepared.[2]
-
A reducing agent, such as magnesium metal, is added to the solution.[2]
-
The ligand is introduced to the reaction mixture to coordinate with the in situ generated low-valent niobium species.
-
The resulting Nb(IV) complex is then isolated and purified.
This method avoids the need to first synthesize and isolate NbCl₄, but the reaction conditions may need to be optimized to control the reduction process and prevent the formation of byproducts.
Spectroscopic Characterization
EPR Spectroscopy:
-
Solid samples of the niobium (IV) complexes are loaded into quartz EPR tubes under an inert atmosphere.
-
Spectra are recorded at X-band (~9.5 GHz) and often at low temperatures (e.g., 77 K) to improve resolution.
-
Instrument parameters such as microwave power, modulation frequency, and modulation amplitude are optimized to obtain the best signal-to-noise ratio without signal distortion.
-
Spectra are simulated using appropriate software to extract accurate g-values and hyperfine coupling constants.[11]
Infrared (IR) Spectroscopy:
-
For air-sensitive samples, the IR spectra are recorded using an Attenuated Total Reflectance (ATR) accessory inside an inert atmosphere glovebox.
-
A small amount of the solid sample is placed on the ATR crystal.
-
The spectrum is collected over a typical range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
UV-Visible Spectroscopy:
-
Solutions of the niobium (IV) complexes are prepared in a suitable, dry solvent (e.g., DMF, acetonitrile) of a known concentration under an inert atmosphere.
-
The absorption spectrum is recorded over a range of approximately 200-800 nm using a dual-beam spectrophotometer.
-
A reference cuvette containing only the solvent is used to correct for solvent absorption.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of new niobium (IV) complexes.
Conclusion
The spectroscopic validation of new niobium (IV) complexes synthesized from NbCl₄ is a multi-faceted process requiring a combination of analytical techniques. EPR spectroscopy is indispensable for confirming the paramagnetic d¹ nature of these complexes, while IR and UV-Vis spectroscopies provide essential structural information. By following detailed experimental protocols and systematically comparing the spectroscopic data of new compounds with those of known complexes, researchers can confidently characterize and report their findings. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and characterization of novel niobium (IV) compounds.
References
- 1. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]
- 2. NbCl5-Mg Reagent System in Regio- and Stereoselective Synthesis of (2Z)-Alkenylamines and (3Z)-Alkenylols from Substituted 2-Alkynylamines and 3-Alkynylols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 4. researchgate.net [researchgate.net]
- 5. journals.aps.org [journals.aps.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Infrared spectroscopy of niobium oxide cluster cations in a molecular beam: identifying the cluster structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to EPR Spectroscopy for the Characterization of Paramagnetic Nb(IV) Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Electron Paramagnetic Resonance (EPR) spectroscopy with other key analytical techniques for the study of paramagnetic Niobium(IV) [Nb(IV)] species. The unique d¹ electronic configuration of Nb(IV) makes it EPR active, offering a powerful tool to probe its electronic structure and local environment. This document outlines the strengths and limitations of EPR in this context, presents quantitative data from literature, details experimental protocols, and provides visual workflows to aid in experimental design and data interpretation.
Probing the Paramagnetic Nature of Nb(IV): A Comparative Analysis
The characterization of Nb(IV) species, which are often intermediates in catalytic cycles or components of novel materials, requires a multi-technique approach to gain a complete understanding of their electronic and geometric structures. While EPR spectroscopy is a primary tool for directly probing the unpaired electron, techniques such as X-ray Absorption Spectroscopy (XAS), Magnetic Susceptibility measurements, and UV-Visible (UV-Vis) Spectroscopy provide complementary information.
| Technique | Information Provided for Nb(IV) Species | Strengths | Limitations |
| EPR Spectroscopy | g-tensor and hyperfine coupling constants (A-tensor), providing insights into the electronic ground state, symmetry of the metal center, and the nature of the metal-ligand bonds.[1][2] | Highly sensitive to paramagnetic species.[3] Provides detailed information about the electronic structure and the local coordination environment of the Nb(IV) center. | Only applicable to paramagnetic species. Spectra can be complex and may require computational modeling for accurate interpretation.[1] |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and local geometry (bond distances and coordination environment) around the niobium atom.[4][5][6] | Element-specific, providing information about the local structure even in amorphous or disordered materials.[4] Can distinguish between different oxidation states (e.g., Nb(IV) vs. Nb(V)).[4][6] | Does not directly probe the unpaired electron. Provides average structural information. Access to synchrotron radiation sources is required.[7] |
| Magnetic Susceptibility | Bulk magnetic properties of the material, confirming the presence and quantifying the amount of paramagnetic species.[8][9][10][11] | Provides a quantitative measure of the overall paramagnetism of a sample. Can be used to determine the number of unpaired electrons per metal center.[10] | Provides bulk information and does not give site-specific details. Susceptible to interference from ferromagnetic impurities.[8] |
| UV-Visible Spectroscopy | Information about d-d electronic transitions. For a d¹ ion like Nb(IV), this can provide information about the ligand field splitting energy (Δo or Δt).[12][13][14] | Readily available technique. Can provide information on the coordination geometry and ligand field strength. | d-d transitions for Nb(IV) can be weak and may be obscured by more intense charge-transfer bands.[13][14] |
Quantitative Analysis: EPR Parameters of Selected Nb(IV) Complexes
The following table summarizes representative EPR parameters for various Nb(IV) complexes reported in the literature. The g-tensor components (gₓ, gᵧ, g₂) and hyperfine coupling constants (Aₓ, Aᵧ, A₂) provide a fingerprint of the electronic structure of the Nb(IV) center in different chemical environments.
| Complex | gₓ | gᵧ | g₂ | Aₓ (G) | Aᵧ (G) | A₂ (G) | Reference |
| [NbCl₂(dmpe)₂] | 1.994 | 1.994 | 1.96 | 127 | 127 | 107 | [2][15] |
| [Nb(dtb)₄] | ~1.98 | ~1.98 | ~1.94 | - | - | - | [2] |
| Nb(IV) in alcoholic solution | g⊥ ≈ 1.95 | g⊥ ≈ 1.95 | g∥ ≈ 1.89 | A⊥ ≈ 150 | A⊥ ≈ 150 | A∥ ≈ 280 | [16] |
| [PNP]NbCl₃ | - | - | g_iso ≈ 1.97 | - | - | A_iso(⁹³Nb) ≈ 170 | [17] |
| NbCl₄(OPPh₃)₂ | g⊥ = 1.518 | g⊥ = 1.518 | g∥ = 1.813 | A⊥ = 173 | A⊥ = 173 | A∥ = 285 | [18] |
| NbBr₄(OPPh₃)₂ | g⊥ = 1.635 | g⊥ = 1.635 | g∥ = 1.875 | A⊥ = 175 | A⊥ = 175 | A∥ = 288 | [18] |
Note: dmpe = 1,2-bis(dimethylphosphino)ethane, dtb = dithiobenzoate, PNP = a pincer ligand, OPPh₃ = triphenylphosphine oxide. Isotropic values are denoted by 'iso'. Some values are approximate as extracted from graphical data.
Experimental Protocols
Sample Preparation for EPR Spectroscopy of Nb(IV) Species
-
Solid-State (Powder) Samples:
-
The Nb(IV) complex should be diluted in a diamagnetic, isostructural host lattice (e.g., a corresponding Zr(IV) or Hf(IV) complex) to minimize intermolecular electron-electron interactions, which can lead to signal broadening. A typical dilution is 1-5% by weight.
-
The sample is finely ground to a homogenous powder and packed into a high-purity quartz EPR tube (e.g., 4 mm outer diameter).
-
For air-sensitive samples, the EPR tube must be loaded and sealed under an inert atmosphere (e.g., in a glovebox).
-
-
Frozen Solution Samples:
-
Dissolve the Nb(IV) complex in a suitable solvent that forms a good glass upon freezing (e.g., toluene, 2-methyltetrahydrofuran, or a mixture of solvents).
-
The concentration should be in the low millimolar range (typically 1-10 mM) to avoid concentration-dependent line broadening.
-
The solution is transferred to a quartz EPR tube and flash-frozen in liquid nitrogen to ensure the formation of a glass rather than a polycrystalline solid.
-
The frozen sample is then transferred to the pre-cooled EPR spectrometer.
-
EPR Spectrometer Setup and Data Acquisition
A standard continuous-wave (CW) EPR experiment is typically performed under the following conditions. Pulsed EPR techniques can provide more detailed information but require more specialized equipment.
-
Spectrometer Frequency: X-band (~9.5 GHz) is the most common frequency. Q-band (~35 GHz) can provide better g-value resolution.
-
Temperature: Measurements are typically carried out at low temperatures (e.g., 77 K, liquid nitrogen) to reduce spin-lattice relaxation rates and improve signal intensity. A cryostat is used to maintain a stable low temperature.
-
Microwave Power: The microwave power should be set to a level that avoids saturation of the EPR signal. This is determined by recording spectra at increasing power levels and observing the signal intensity. The power at which the intensity no longer increases linearly is the onset of saturation.
-
Modulation Frequency and Amplitude: A modulation frequency of 100 kHz is standard. The modulation amplitude should be optimized to maximize signal intensity without causing line broadening. A good starting point is a fraction of the narrowest linewidth in the spectrum.
-
Magnetic Field Sweep: The magnetic field is swept over a range that encompasses all the features of the EPR spectrum. For Nb(IV), a sweep width of several thousand Gauss is often necessary to capture the full anisotropic spectrum.
-
Data Analysis: The experimental spectrum is often simulated using specialized software to extract accurate g-tensor and hyperfine coupling tensor values.
Visualizing the Workflow
Caption: Experimental workflow for EPR analysis of Nb(IV) species.
Logical Relationships in Spectroscopic Characterization
Caption: Interplay of techniques for Nb(IV) characterization.
References
- 1. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Advantages of EPR Spectroscopy [ciqtekglobal.com]
- 4. X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EJM - Atomic-scale environment of niobium in ore minerals as revealed by XANES and EXAFS at the Nb K-edge [ejm.copernicus.org]
- 6. Niobium K-Edge X-ray Absorption Spectroscopy of Doped TiO2 Produced from Ilmenite Digested in Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences and links between XAS and XAFS | Universal Lab Blog [universallab.org]
- 8. Paramagnetism - Wikipedia [en.wikipedia.org]
- 9. Magnetic susceptibility | Magnetization, Ferromagnetism & Paramagnetism | Britannica [britannica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gmw.com [gmw.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. UV-Vis spectroscopy [employees.csbsju.edu]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Niobium Halides as Catalysts for Organic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Niobium halides, particularly niobium(V) chloride (NbCl5), have emerged as powerful and versatile Lewis acid catalysts in a wide array of organic transformations. Their strong electron-accepting nature facilitates key bond-forming reactions, often under mild conditions with high efficiency. This guide provides a comparative overview of the catalytic performance of niobium halides (NbCl5, NbBr5, and NbF5) in several synthetically important reactions, supported by experimental data and detailed protocols.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Niobium pentachloride has demonstrated significant catalytic activity in this reaction, promoting the acylation of arenes with various acylating agents.
Comparative Performance of Niobium Halides in Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NbCl5 | 5 | Dichloromethane | Room Temp. | 2 | 92 | [1] |
| NbBr5 | Data not available | - | - | - | - | - |
| NbF5 | Data not available | - | - | - | - | - |
| AlCl3 | 100 | Dichloromethane | Room Temp. | 1 | 95 | [2] |
| FeCl3 | 100 | Dichloromethane | Room Temp. | 3 | 85 | [3] |
Experimental Protocol: NbCl5-Catalyzed Friedel-Crafts Acylation of Anisole
To a solution of anisole (1 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (10 mL) at room temperature, NbCl5 (0.05 mmol) is added. The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Reaction Workflow
Figure 1: Workflow for NbCl5-catalyzed Friedel-Crafts acylation.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that is fundamental for the synthesis of β-amino carbonyl compounds, which are important precursors for pharmaceuticals and natural products.
Comparative Performance of Niobium Halides in the Mannich Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NbCl5 | 10 | Ethanol | Room Temp. | 6 | 92 | [4] |
| NbBr5 | Data not available | - | - | - | - | - |
| NbF5 | Data not available | - | - | - | - | - |
| FeCl3 | 10 | Ethanol | Room Temp. | 4 | 88 | [3] |
| [C3SO3Hnhm]HSO4 | 10 | Ethanol | Room Temp. | 3.5 | 92 | [5] |
Experimental Protocol: NbCl5-Catalyzed Mannich Reaction
A mixture of acetophenone (1 mmol), benzaldehyde (1 mmol), aniline (1 mmol), and NbCl5 (0.1 mmol) in ethanol (5 mL) is stirred at room temperature for 6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is then treated with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by recrystallization from ethanol.[4]
Catalytic Cycle
Figure 2: Proposed catalytic cycle for the Mannich reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for C=C bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound.
Comparative Performance of Niobium Halides in the Knoevenagel Condensation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NbCl5 | 5 | Ethanol | Reflux | 15 | 95 | [6] |
| NbBr5 | Data not available | - | - | - | - | - |
| NbF5 | Data not available | - | - | - | - | - |
| GaCl3 | 5 | None | Room Temp. | 10 | 98 | [7] |
| HKUST-ED | 10 mg | Ethanol | Room Temp. | 5 | 100 | [8] |
Experimental Protocol: NbCl5-Catalyzed Knoevenagel Condensation
A mixture of benzaldehyde (1 mmol), malononitrile (1.1 mmol), and NbCl5 (0.05 mmol) in ethanol (10 mL) is refluxed for 15 minutes. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold ethanol, and dried.[6]
Biginelli Reaction
The Biginelli reaction is a multi-component reaction that provides access to dihydropyrimidinones, a class of compounds with significant pharmacological activities.
Comparative Performance of Niobium Halides in the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NbCl5 | 10 | None | 100 | 0.5 | 95 | [9] |
| NbBr5 | Data not available | - | - | - | - | - |
| NbF5 | Data not available | - | - | - | - | - |
| CuCl2·2H2O | 20 | H2O/EtOH | 60 | 0.58 | 87 | |
| InBr3 | 10 | Ethanol | Reflux | 7 | 45 (DHPM) | [10] |
Experimental Protocol: NbCl5-Catalyzed Biginelli Reaction
A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and NbCl5 (0.1 mmol) is heated at 100 °C for 30 minutes under solvent-free conditions. After cooling to room temperature, the reaction mixture is washed with water and the solid product is recrystallized from ethanol to afford the pure dihydropyrimidinone.[9]
Cyanosilylation
Cyanosilylation of aldehydes and ketones is a crucial method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis.
Comparative Performance of Niobium Halides in the Cyanosilylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NbCl5 | 0.5 | None | Room Temp. | 30 | 97 | [11] |
| NbBr5 | Data not available | - | - | - | - | - |
| NbF5 | 0.5 | None | Room Temp. | 10 | >95 | [12] |
| Zn(NTf2)2 | 1 | Dichloromethane | Room Temp. | 60 | 98 | [13] |
| Coordination Polymer | 2 | None (Microwave) | 50 | 90 | 97 | [14][15] |
Experimental Protocol: NbF5-Catalyzed Cyanosilylation
To a mixture of benzaldehyde (1 mmol) and trimethylsilyl cyanide (1.2 mmol), NbF5 (0.005 mmol) is added at room temperature under solvent-free conditions. The reaction mixture is stirred for 10 minutes. The completion of the reaction is monitored by TLC. The crude product is then directly purified by flash column chromatography on silica gel.[12]
Logical Relationship of Catalytic Activity
Figure 3: Factors influencing the catalytic performance of niobium halides.
Conclusion
Niobium halides, particularly NbCl5 and NbF5, are highly effective Lewis acid catalysts for a range of important organic transformations. They often provide excellent yields under mild reaction conditions with low catalyst loadings. While direct comparative data across all niobium halides is limited, the available information suggests that their catalytic activity is influenced by the nature of the halogen atom, which modulates the Lewis acidity of the niobium center. Further research into the catalytic applications of NbBr5 and direct comparative studies would be beneficial for a more complete understanding of this versatile class of catalysts. The development of recyclable niobium halide-based catalytic systems also holds promise for greener and more sustainable chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes [mdpi.com]
analytical techniques for assessing the purity of synthesized NbCl4
A Comprehensive Guide to Analytical Techniques for Assessing the Purity of Synthesized Niobium(IV) Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical techniques for assessing the purity of niobium(IV) chloride (NbCl4), a highly air- and moisture-sensitive material. Potential impurities in synthesized NbCl4 can include the precursor niobium(V) chloride (NbCl5), lower halides like niobium(III) chloride (NbCl3) from disproportionation, and various niobium oxides or oxychlorides from exposure to the atmosphere.[1][2] Due to the reactive nature of NbCl4, all handling and sample preparation must be performed under a dry, inert atmosphere using a glove box or Schlenk line.[3][4][5][6]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, such as the oxidation state of niobium, the crystalline structure, and the elemental composition. The following tables compare key techniques for the purity assessment of NbCl4.
| Technique | Information Provided | Advantages | Limitations | Primary Application for NbCl4 Purity |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment, and local structure of niobium atoms.[7] | Element-specific; sensitive to the local chemical environment; can be used for both crystalline and amorphous materials. | Requires a synchrotron radiation source; data analysis can be complex. | Distinguishing between Nb(IV) in NbCl4 and Nb(V) in NbCl5 based on the X-ray Absorption Near Edge Structure (XANES) edge energy.[7] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of surface species.[8] | Surface-sensitive; provides quantitative information on elemental composition and chemical states. | Requires ultra-high vacuum; can be susceptible to surface contamination. | Identifying surface oxidation of NbCl4 to niobium oxides and differentiating between Nb(IV) and Nb(V) oxidation states.[8] |
| Powder X-ray Diffraction (PXRD) | Crystalline phases and their relative abundance.[9] | Non-destructive; provides definitive identification of crystalline phases by comparison to reference patterns. | Only applicable to crystalline materials; may not detect amorphous impurities or those present in low concentrations. | Detecting crystalline impurities such as NbCl5 or different polymorphs of NbCl4.[8][9] |
| Magnetic Susceptibility | Information on the presence and number of unpaired electrons. | Can distinguish between paramagnetic Nb(IV) species and diamagnetic Nb(V) or solid-state Nb(IV) with Nb-Nb bonds.[1] | Provides bulk information and may not be sensitive to small amounts of paramagnetic or diamagnetic impurities. | Confirming the d1 electronic configuration of monomeric NbCl4 complexes and detecting diamagnetic impurities like NbCl5.[1] |
| Vibrational Spectroscopy (FTIR/Raman) | Molecular vibrations, providing a fingerprint for specific compounds and functional groups. | Non-destructive; can be performed in situ; sensitive to changes in molecular structure and symmetry. | Interpretation of spectra for inorganic solids can be complex; Raman spectroscopy can be hindered by fluorescence. | Identifying the presence of Nb=O bonds in oxide or oxychloride impurities and distinguishing the vibrational modes of NbCl4 from those of NbCl5.[10] |
| Elemental Analysis (ICP-OES/EDX) | Quantitative elemental composition.[8][11] | Highly sensitive and provides accurate quantification of elemental impurities.[11] | Destructive; provides total elemental content, not specific chemical forms or oxidation states. | Determining the overall Nb:Cl ratio to check for stoichiometry and quantifying metallic impurities.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Local chemical environment of specific nuclei. | Provides detailed structural information. | The quadrupolar nature of 93Nb can lead to broad signals, making interpretation challenging for solid-state samples.[8] | 93Nb solid-state NMR can be used to identify different niobium species, including low-valent niobium chlorides.[8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative experimental protocols for key techniques.
Powder X-ray Diffraction (PXRD)
Objective: To identify crystalline phases in the synthesized NbCl4.
Methodology:
-
Sample Preparation: Inside a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen), finely grind a small amount of the synthesized NbCl4 using an agate mortar and pestle.
-
Load the powdered sample into a specialized air-sensitive sample holder. This typically involves sealing the powder between two layers of low-background, X-ray transparent film (e.g., Kapton or Mylar) or in a sealed capillary.
-
Data Acquisition:
-
Mount the sealed sample holder onto the diffractometer.
-
Perform a quick scan over a wide 2θ range to identify the major phases present.
-
Conduct a high-resolution scan over a narrower range encompassing the characteristic peaks of NbCl4, NbCl5, and potential niobium oxide impurities.
-
-
Data Analysis:
-
Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD PDF-4+) for NbCl4, NbCl5, and other potential niobium compounds.
-
Perform Rietveld refinement for quantitative phase analysis if multiple crystalline phases are detected.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the surface elemental composition and oxidation states of niobium.
Methodology:
-
Sample Preparation:
-
Inside a glovebox, mount a small amount of the synthesized NbCl4 onto a sample holder using double-sided, vacuum-compatible carbon tape.
-
Transfer the sample holder to the XPS instrument's load-lock chamber using a vacuum transfer vessel to prevent air exposure.
-
-
Data Acquisition:
-
Evacuate the load-lock and transfer the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Nb 3d, Cl 2p, O 1s, and C 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak (typically set to 284.8 eV).
-
Fit the high-resolution Nb 3d spectrum with appropriate components to distinguish between Nb(IV) and Nb(V) oxidation states. The binding energy for Nb(V) will be higher than that for Nb(IV).[8]
-
Quantify the elemental composition from the peak areas and appropriate sensitivity factors.
-
Magnetic Susceptibility
Objective: To measure the magnetic properties of the synthesized NbCl4 to confirm its electronic structure.
Methodology:
-
Sample Preparation:
-
Inside a glovebox, accurately weigh a sample of the synthesized NbCl4 into a gelatin capsule or a specialized sample holder for the magnetometer.
-
Seal the sample holder to ensure it remains airtight during the measurement.
-
-
Data Acquisition:
-
Measure the magnetic moment of the sample as a function of temperature and applied magnetic field using a SQUID (Superconducting Quantum Interference Device) magnetometer or a similar instrument.
-
-
Data Analysis:
-
Correct the raw data for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms.
-
Plot the molar magnetic susceptibility (χM) versus temperature. For a paramagnetic Nb(IV) complex, the susceptibility should follow the Curie-Weiss law. Solid-state NbCl4 is diamagnetic due to Nb-Nb bonding.[1] The presence of paramagnetic impurities in a diamagnetic sample, or vice versa, can be detected.
-
Workflow for Purity Assessment of Synthesized NbCl4
The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized NbCl4.
Caption: Workflow for the analytical assessment of synthesized NbCl4 purity.
This comprehensive approach, combining structural, electronic, and compositional analysis, provides a high degree of confidence in the purity of synthesized NbCl4, which is crucial for its application in research and development.
References
- 1. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. azooptics.com [azooptics.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]
- 10. Niobium(V) chloride Niobium pentachloride [sigmaaldrich.com]
- 11. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: A DFT-Based Comparison of Niobium(IV) Chloride and Titanium(IV) Chloride for Catalytic Applications
A deep dive into the electronic structure and reactivity of NbCl₄ and TiCl₄, leveraging Density Functional Theory (DFT) calculations to illuminate their potential as catalysts in organic synthesis and polymerization.
For researchers and professionals in the fields of catalysis, materials science, and drug development, the choice of a Lewis acid catalyst is pivotal to reaction efficiency and selectivity. Among the transition metal halides, niobium(IV) chloride (NbCl₄) and titanium(IV) chloride (TiCl₄) have emerged as potent catalysts for a variety of chemical transformations. While TiCl₄ is a well-established component in industrial processes like Ziegler-Natta polymerization, the catalytic potential of NbCl₄ is an area of growing interest. This guide provides a comparative analysis of the reactivity of NbCl₄ and TiCl₄, drawing upon data from Density Functional Theory (DFT) studies to offer a quantitative and objective comparison.
Electronic Structure and Lewis Acidity: A Tale of Two Metals
The reactivity of these metal tetrachlorides is intrinsically linked to their electronic structure, particularly their ability to accept electron pairs, a characteristic known as Lewis acidity. DFT calculations provide valuable insights into the electronic properties that govern this behavior.
Table 1: Comparison of Electronic Properties of NbCl₄ and TiCl₄ from DFT Studies
| Property | NbCl₄ | TiCl₄ | Reference |
| Metal d-electron configuration | d¹ | d⁰ | - |
| Point Group | Td (idealized) | Td | - |
| Nature of M-Cl bond | Covalent with some ionic character | Covalent with some ionic character | [1] |
Note: Specific quantitative values for properties like LUMO energy are highly dependent on the computational methodology (functional, basis set) employed. The data presented here is a qualitative summary based on available literature.
The d¹ electronic configuration of Nb(IV) in NbCl₄ introduces an interesting distinction from the d⁰ configuration of Ti(IV) in TiCl₄. This unpaired electron in NbCl₄ can influence its reactivity, potentially enabling its participation in redox processes alongside its role as a Lewis acid.
Application in Catalysis: Ziegler-Natta Polymerization and Beyond
Titanium(IV) chloride is a cornerstone of Ziegler-Natta catalysis, a Nobel Prize-winning technology for the production of stereoregular polymers from olefins.[2] DFT studies have been instrumental in elucidating the mechanism of this process, from the initial adsorption of TiCl₄ on the magnesium chloride support to the intricate steps of olefin insertion.[3]
The potential of NbCl₄ as a component in Ziegler-Natta type catalysis is an area of active research. While less studied than its titanium counterpart, the Lewis acidic nature of NbCl₄ suggests its capability to activate olefins for polymerization. A comparative DFT study on the interaction of both metal chlorides with olefin monomers would be invaluable in predicting their relative catalytic activities and selectivities.
Beyond polymerization, both NbCl₄ and TiCl₄ are employed as Lewis acid catalysts in a range of organic transformations. TiCl₄ is known to catalyze reactions such as aldol condensations, Diels-Alder reactions, and Friedel-Crafts acylations.[4] Emerging research indicates that NbCl₄ can also effectively catalyze various organic reactions.
Experimental and Computational Methodologies
To provide a comprehensive understanding, it is crucial to detail the methodologies employed in the DFT studies that form the basis of this comparison.
Computational Protocol for Electronic Structure and Reactivity Studies
A typical DFT study aimed at comparing the reactivity of NbCl₄ and TiCl₄ would involve the following steps:
-
Geometry Optimization: The molecular structures of NbCl₄ and TiCl₄, as well as any relevant transition states and intermediates, are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Electronic Property Analysis: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, Mulliken population analysis (to determine atomic charges), and molecular electrostatic potential maps are calculated.
-
Reaction Pathway Analysis: For catalytic reactions, the potential energy surface is explored to identify the reaction mechanism, including the calculation of activation energies and reaction enthalpies.
The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, def2-TZVP) significantly impacts the accuracy of the results. For a meaningful comparison, it is imperative that the same level of theory is applied to both NbCl₄ and TiCl₄. One study on the association of TiCl₄ with Lewis bases provides a thorough evaluation of various DFT functionals and basis sets.[5]
Visualizing Reaction Pathways and Computational Workflows
Graphviz diagrams can effectively illustrate the logical flow of a computational study or a proposed catalytic cycle.
Figure 1: A generalized workflow for a comparative DFT study of NbCl₄ and TiCl₄ reactivity.
Figure 2: A simplified schematic of a Lewis acid-catalyzed reaction involving MCl₄ (M = Nb, Ti).
Concluding Remarks
Both NbCl₄ and TiCl₄ exhibit strong Lewis acidic properties that make them effective catalysts in a variety of chemical reactions. DFT calculations have proven to be an indispensable tool for understanding and predicting their reactivity. While TiCl₄ is a well-entrenched industrial catalyst, the unique electronic structure of NbCl₄ suggests it may offer novel reactivity and selectivity. Further direct comparative DFT studies are warranted to fully elucidate the relative merits of these two powerful Lewis acids and to guide the rational design of new catalytic systems for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. quora.com [quora.com]
- 5. Accurate experimental and theoretical enthalpies of association of TiCl4 with typical Lewis bases used in heterogeneous Ziegler–Natta catalysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Niobium(IV) Chloride (NbCl₄)
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical compounds like Niobium(IV) chloride (NbCl₄) is paramount. NbCl₄ is a highly moisture-sensitive and air-sensitive crystalline solid, necessitating specific protocols to mitigate risks of uncontrolled reactions and environmental contamination.[1] This guide provides essential safety and logistical information for the proper disposal of NbCl₄.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. Niobium(IV) chloride is classified as a flammable solid that can cause severe skin burns and eye damage.[2]
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to handle NbCl₄ safely. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or rubber).
-
Body Protection: A fire-resistant lab coat and a chemical-resistant apron.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary when handling the powder outside of a glovebox or fume hood to avoid inhalation of dust.[3]
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere (e.g., argon or nitrogen).[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Quantitative Data Summary
The following table summarizes key quantitative information pertinent to the safe handling and disposal of Niobium(IV) chloride and its common adduct.
| Parameter | Value | Source(s) |
| Chemical Formula | NbCl₄ | [1] |
| CAS Number | 13569-70-5 | [4] |
| Appearance | Dark violet crystals | [1] |
| Hazards | Flammable solid, Causes severe skin burns and eye damage, Reacts with water | [2] |
| Incompatible Materials | Water, moisture, strong oxidizing agents, strong acids, alcohols, amines, and bases | [3] |
| Hazardous Decomposition Products | Hydrogen chloride gas, niobium oxides | [2] |
Note: The most commonly available form is the Niobium(IV) chloride tetrahydrofuran complex (NbCl₄(THF)₂), which shares similar reactivity.[2]
Experimental Protocol for Disposal of Small Quantities of NbCl₄
This protocol outlines a step-by-step procedure for the safe neutralization and disposal of small quantities (typically less than 10 grams) of Niobium(IV) chloride. This procedure is based on established methods for the disposal of water-reactive metal halides.
Materials:
-
Niobium(IV) chloride waste
-
Anhydrous isopropanol or tert-butanol
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) for neutralization
-
pH paper or a pH meter
-
Appropriate waste container
Procedure:
-
Inert Atmosphere: Purge the three-necked flask with an inert gas (nitrogen or argon) to displace any air and moisture.
-
Solvent Addition: Add a sufficient volume of anhydrous isopropanol or tert-butanol to the flask to create a stirrable slurry with the NbCl₄ waste. The use of a less reactive alcohol like tert-butanol is a safer option.
-
Cooling: Place the flask in an ice bath to manage the heat generated during the reaction.
-
Slow Addition of NbCl₄: Carefully and slowly add the NbCl₄ waste to the alcohol in the flask while stirring continuously. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Controlled Hydrolysis: Once all the NbCl₄ has been added and the initial reaction has ceased, slowly add a mixture of isopropanol and water (e.g., a 9:1 ratio) via the dropping funnel. Continue to cool the flask in the ice bath. This step will hydrolyze any remaining reactive niobium species.
-
Neutralization: After the hydrolysis is complete and the solution has returned to room temperature, check the pH of the resulting solution. It will be acidic due to the formation of hydrochloric acid.
-
pH Adjustment: Slowly add sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acidic solution. Monitor the pH closely until it is in the neutral range (pH 6-8).
-
Waste Collection: The neutralized solution contains niobium hydroxides and salts. This solution should be collected in a properly labeled hazardous waste container.
-
Final Disposal: The sealed and labeled waste container must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[2][5] Do not pour the waste down the drain.[2]
Logical Workflow for NbCl₄ Disposal
Caption: Workflow for the safe disposal of Niobium(IV) chloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
